4-Piperazin-1-ylbenzenesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-piperazin-1-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c11-16(14,15)10-3-1-9(2-4-10)13-7-5-12-6-8-13/h1-4,12H,5-8H2,(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGDHKASBRILQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358539 | |
| Record name | 4-piperazin-1-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121278-31-7, 170856-87-8 | |
| Record name | 4-piperazin-1-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(piperazin-1-yl)benzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Piperazin-1-ylbenzenesulfonamide
This technical guide provides a comprehensive overview of a reliable and commonly employed synthetic protocol for 4-piperazin-1-ylbenzenesulfonamide, a valuable building block in medicinal chemistry and drug development. The described methodology is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental procedures, quantitative data, and a visual representation of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a two-step process. This strategy involves the initial protection of one of the nitrogen atoms of piperazine to prevent undesired side reactions, followed by a nucleophilic aromatic substitution reaction to form the core structure. The final step consists of the deprotection of the piperazine moiety to yield the target compound. This approach ensures high regioselectivity and good overall yields.
The chosen synthetic pathway is as follows:
-
Step 1: Synthesis of tert-butyl 4-(4-sulfamoylphenyl)piperazine-1-carboxylate. This key intermediate is synthesized via a nucleophilic aromatic substitution (SNAr) reaction between 4-fluorobenzenesulfonamide and mono-N-Boc-protected piperazine.
-
Step 2: Deprotection to yield this compound. The final product is obtained by removing the tert-butyloxycarbonyl (Boc) protecting group from the piperazine nitrogen under acidic conditions.
Experimental Protocols
Step 1: Synthesis of tert-butyl 4-(4-sulfamoylphenyl)piperazine-1-carboxylate
This procedure details the formation of the protected intermediate through a nucleophilic aromatic substitution reaction.
Methodology:
-
To a solution of 4-fluorobenzenesulfonamide (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add tert-butyl piperazine-1-carboxylate (1.1 equivalents) and a base such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (2-3 equivalents).
-
The reaction mixture is heated to a temperature between 80-120 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried under vacuum.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Synthesis of this compound
This final step involves the removal of the Boc protecting group to yield the desired product.
Methodology:
-
Dissolve the tert-butyl 4-(4-sulfamoylphenyl)piperazine-1-carboxylate (1 equivalent) obtained from Step 1 in a suitable organic solvent such as dichloromethane (DCM) or dioxane.
-
To this solution, add an excess of a strong acid. Common reagents for this deprotection include trifluoroacetic acid (TFA) (typically in a 1:1 ratio with the solvent) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4 M).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection process by TLC or LC-MS until the starting material is fully consumed.
-
Upon completion, the solvent and excess acid are removed under reduced pressure.
-
The resulting residue is triturated with a non-polar solvent, such as diethyl ether or hexane, to precipitate the product as its corresponding salt (e.g., hydrochloride or trifluoroacetate).
-
The solid product is collected by filtration, washed with the non-polar solvent, and dried under vacuum.
-
To obtain the free base, the salt can be dissolved in water and neutralized with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide), followed by extraction with an organic solvent and subsequent removal of the solvent.
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis of this compound. Please note that actual results may vary depending on the specific reaction conditions and scale.
Table 1: Reagents and Typical Reaction Parameters
| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) |
| 1 | 4-Fluorobenzenesulfonamide | tert-Butyl piperazine-1-carboxylate | K2CO3 | DMF | 100 | 18 |
| 2 | tert-Butyl 4-(4-sulfamoylphenyl)piperazine-1-carboxylate | 4 M HCl in Dioxane | - | Dioxane | 25 | 3 |
Table 2: Product Characterization and Yields
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Typical Yield (%) |
| 1 | tert-Butyl 4-(4-sulfamoylphenyl)piperazine-1-carboxylate | C15H23N3O4S | 341.43 | White to off-white solid | 85-95 |
| 2 | This compound | C10H15N3O2S | 241.31 | White crystalline solid | 90-98 |
Visualization of the Synthetic Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic pathway for this compound.
An In-depth Technical Guide to the Physicochemical Properties of 4-Piperazin-1-ylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Piperazin-1-ylbenzenesulfonamide. The information is curated for researchers, scientists, and professionals involved in drug development, offering quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are crucial for understanding its behavior in biological systems and for its development as a potential therapeutic agent. The following table summarizes the key quantitative data available for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N₃O₂S | PubChem[1] |
| Molecular Weight | 241.31 g/mol | PubChem[1] |
| Melting Point | 210-211 °C | Sigma-Aldrich |
| Boiling Point | 475.4 ± 55.0 °C at 760 mmHg | Sigma-Aldrich |
| pKa | Experimental data not readily available in cited literature. The molecule possesses two basic nitrogen atoms in the piperazine ring and an acidic sulfonamide proton. The pKa values of the parent piperazine are approximately 5.35 and 9.73.[2] The pKa of the sulfonamide group in similar structures can vary.[3][4][5] | N/A |
| LogP (Computed) | -0.3 (XLogP3) | PubChem[1] |
| Aqueous Solubility | Experimental data not readily available in cited literature. The presence of both ionizable groups and aromatic rings suggests that its solubility is likely pH-dependent. | N/A |
Experimental Protocols
Detailed methodologies are essential for the accurate determination and verification of physicochemical properties. Below are established protocols for key experiments relevant to this compound.
Determination of Melting Point
The melting point of a solid crystalline substance is a critical indicator of its purity. A common and accurate method for its determination is using a melting point apparatus.
Protocol:
-
A small, finely powdered sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in the heating block of a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
Potentiometric titration is a standard method for determining the pKa values of ionizable compounds. This technique is particularly suitable for a molecule like this compound, which has both acidic and basic centers.
Protocol:
-
A precise amount of the compound is dissolved in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility.
-
The solution is placed in a thermostated vessel equipped with a pH electrode and a stirrer.
-
A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, known increments using a burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa values are determined from the inflection points of the titration curve. For a diprotic base like the piperazine moiety, two equivalence points will be observed.
Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.
Protocol:
-
An excess amount of the solid compound is added to a flask containing a known volume of the solvent (e.g., water or a buffer of a specific pH).
-
The flask is sealed and agitated in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.
-
After equilibration, the suspension is allowed to settle, and an aliquot of the supernatant is carefully removed.
-
The supernatant is filtered or centrifuged to remove any undissolved solid particles.
-
The concentration of the dissolved compound in the clear solution is then determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
This procedure is repeated at different pH values to determine the pH-solubility profile.
Visualizations: Signaling Pathways and Experimental Workflows
Visual diagrams are invaluable for conceptualizing complex biological processes and experimental procedures. The following diagrams are provided in the DOT language for use with Graphviz.
Carbonic Anhydrase Inhibition by a Sulfonamide
Sulfonamides are a well-established class of carbonic anhydrase inhibitors. The general mechanism involves the binding of the deprotonated sulfonamide group to the zinc ion in the enzyme's active site.
Caption: General mechanism of carbonic anhydrase inhibition by a sulfonamide.
Dopamine D2 Receptor Antagonism by a Piperazine-Containing Ligand
Arylpiperazine moieties are common pharmacophores in ligands that target dopamine receptors. As antagonists, they bind to the receptor and block the binding of the endogenous ligand, dopamine, thereby inhibiting downstream signaling.
Caption: Dopamine D2 receptor antagonism by a piperazine-containing ligand.
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the aqueous solubility of a compound using the shake-flask method followed by HPLC analysis.
Caption: Experimental workflow for shake-flask solubility determination.
References
- 1. 4-(Piperazin-1-yl)benzene-1-sulfonamide | C10H15N3O2S | CID 901897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uregina.ca [uregina.ca]
- 3. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 4-Piperazin-1-ylbenzenesulfonamide: Synthesis, Biological Activity, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 4-Piperazin-1-ylbenzenesulfonamide, a versatile scaffold in medicinal chemistry. This document details its chemical properties, including its CAS number and a list of commercial suppliers. A comprehensive, generalized synthesis protocol is provided, alongside detailed experimental methodologies for key biological assays. The guide explores the diverse biological activities of its derivatives, which have shown potential in treating metabolic disorders, inflammation, and cancer. Key signaling pathways, including the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways, are discussed and visualized. This whitepaper serves as a critical resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound core.
Chemical Identity and Suppliers
Chemical Name: this compound CAS Number: 170856-87-8
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₅N₃O₂S |
| Molecular Weight | 241.31 g/mol |
| Appearance | Solid |
| Melting Point | 210-211 °C |
| Boiling Point | 475.4±55.0 °C at 760 mmHg |
| Purity | Typically ≥98% |
| Storage | 4°C, protect from light |
Commercial Suppliers:
-
Sigma-Aldrich
-
BLD Pharm
-
BIOZOL
-
BOC Sciences
Synthesis Protocol
The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common and effective method is the nucleophilic aromatic substitution (SNAr) reaction.
General Synthesis of this compound Derivatives:
A generalized protocol for the synthesis of N-substituted derivatives, a common theme in the development of biologically active molecules, is presented below.[1]
Materials:
-
Appropriate sulfonyl chloride (e.g., benzenesulfonyl chloride)
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A substituted piperazine
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
A base (e.g., triethylamine or pyridine)
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Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve the desired piperazine derivative (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add the base (1.2-2 equivalents) to the solution and stir.
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Slowly add the desired sulfonyl chloride (1 equivalent) to the reaction mixture at room temperature.
-
Allow the reaction to stir at room temperature for several hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with a dilute acid (e.g., 1N HCl), a saturated solution of sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product.
General Synthesis Workflow
Biological Activities and Mechanisms of Action
Derivatives of this compound have demonstrated a wide range of biological activities, making this scaffold a privileged structure in drug discovery.
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Modulation
Certain N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives have been investigated as potential treatments for metabolic syndrome. These compounds can act as modulators of PPARγ, a key regulator of adipogenesis and insulin sensitivity.[1] While some derivatives show weak direct agonism, they can still enhance adipogenesis and improve glycemic control in vivo, suggesting a complex modulatory role.[1]
PPARγ Signaling Pathway Modulation
Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Pathway Inhibition
The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses, and its dysregulation is implicated in various cancers and inflammatory diseases. The this compound scaffold is found in compounds designed to inhibit this pathway. By blocking the activity of Janus kinases, these inhibitors can prevent the phosphorylation and subsequent activation of STAT proteins, thereby downregulating the expression of pro-inflammatory and pro-proliferative genes.
References
An In-depth Technical Guide to the Solubility and Stability of 4-Piperazin-1-ylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Piperazin-1-ylbenzenesulfonamide, focusing on its solubility and stability. This document is intended to serve as a foundational resource for professionals in drug discovery and development, offering detailed experimental protocols and insights into the compound's behavior in various environments.
Compound Overview
This compound is a chemical entity featuring a sulfonamide group and a piperazine ring. The presence of these functional groups dictates its physicochemical properties, including its potential as a bioactive molecule. The sulfonamide moiety is a well-established pharmacophore, while the piperazine ring is common in many active pharmaceutical ingredients (APIs), often used to improve solubility and pharmacokinetic profiles. Compounds within this structural class have been investigated for various therapeutic applications, including as potential histone deacetylase (HDAC) inhibitors.[1][2][3][4]
Physicochemical and Solubility Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 170856-87-8 | [7][8] |
| Molecular Formula | C₁₀H₁₅N₃O₂S | [7] |
| Molecular Weight | 241.31 g/mol | [7] |
| Physical Form | Solid | |
| Melting Point | 210-211 °C | |
| Boiling Point | 475.4 ± 55.0 °C (at 760 mmHg) |
Table 2: Qualitative Solubility Profile of this compound
| Solvent Type | Expected Solubility | Rationale |
| Aqueous (pH-dependent) | Low to Moderate | Piperazine ring enhances aqueous solubility, especially at acidic pH. The overall molecule size and hydrophobicity of the benzenesulfonamide group may limit high solubility.[5][6] |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | Commonly used for initial stock solutions in drug discovery for similar heterocyclic compounds. |
| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Likely Soluble | A related compound, N,N-diethyl-4-piperazin-1-yl-benzenesulfonamide, is reported to be soluble in these solvents.[9] |
| Non-Polar Solvents (e.g., Hexane, Toluene) | Poorly Soluble | The polar sulfonamide and piperazine groups limit solubility in non-polar environments. |
Stability Profile and Degradation Pathways
The stability of this compound is critical for its development as a therapeutic agent. Forced degradation studies are essential to identify potential degradation products and establish the compound's intrinsic stability.[10] Such studies involve exposing the compound to harsh conditions, including acid, base, oxidation, heat, and light, typically aiming for 5-20% degradation to ensure that primary degradation products are formed without being further degraded.[11]
Hypothesized Degradation Pathways
Based on the functional groups present, the following degradation pathways are plausible under stress conditions:
-
Hydrolytic Degradation (Acidic/Basic): The sulfonamide bond is generally stable, but under strong acidic or basic conditions, hydrolysis can occur, potentially cleaving the molecule to form 4-aminobenzenesulfonic acid and piperazine. The piperazine ring itself is stable under most hydrolytic conditions. Studies on similar compounds have shown hydrolysis of imide and amide bonds connected to a piperazine ring.[12][13]
-
Oxidative Degradation: The nitrogen atoms in the piperazine ring and the sulfur atom in the sulfonamide group are susceptible to oxidation. Exposure to an oxidizing agent like hydrogen peroxide could lead to the formation of N-oxides or sulfones.[9]
-
Photolytic Degradation: Aromatic systems can be susceptible to photolytic degradation. Exposure to UV light could potentially lead to ring-opening or other rearrangements. ICH guidelines recommend exposing samples to 1.2 million lux hours of visible light and 200 watt hours/m² of UV light.[10]
-
Thermal Degradation: Thermal stress, particularly at temperatures exceeding accelerated stability conditions (>50°C), can provide energy for various degradation reactions.
Caption: Potential degradation routes for this compound.
Experimental Protocols
The following sections detail generalized, yet comprehensive, protocols for assessing the solubility and stability of this compound. These methods are standard in the pharmaceutical industry.
Protocol for Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is crucial for pre-formulation and predicting in-vivo behavior.
Objective: To determine the maximum concentration of the compound that can be dissolved in a specific aqueous buffer at equilibrium.
Materials:
-
This compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC-grade water, acetonitrile, and methanol
-
Analytical balance, vortex mixer, orbital shaker/incubator
-
Centrifuge, filtration device (e.g., 0.45 µm PTFE filters)
-
HPLC-UV system
Procedure:
-
Preparation: Add an excess amount of the solid compound to a series of glass vials (in triplicate). The excess solid ensures that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the desired buffer (e.g., 1 mL of PBS, pH 7.4) to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to pellet the remaining solid.
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.
-
Quantification: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Analyze both the standards and the filtered supernatant by a validated HPLC-UV method to determine the concentration of the dissolved compound.
-
Calculation: The solubility is reported in µg/mL or µM, based on the concentration determined from the calibration curve.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol for Forced Degradation Study
This protocol outlines a systematic approach to investigating the intrinsic stability of the compound under various stress conditions.
Objective: To identify potential degradation products and degradation pathways.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol)
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3%)
-
HPLC-grade water and mobile phase solvents
-
pH meter, heating block/oven, photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Sample Preparation: For each condition, prepare a sample by diluting the stock solution with the respective stressor solution to a final concentration of approximately 100 µg/mL. Prepare a control sample diluted with water.
-
Acid Hydrolysis: Mix the drug solution with 0.1 M HCl. Heat at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl.
-
Base Hydrolysis: Mix the drug solution with 0.1 M NaOH. Keep at room temperature for 24 hours. If no degradation is seen, heat at 60°C. If still stable, repeat with 1 M NaOH. Neutralize samples before analysis.
-
Oxidative Degradation: Mix the drug solution with 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid drug substance and a solution of the drug in an oven at a high temperature (e.g., 70°C) for 48 hours.
-
Photolytic Degradation: Expose the solid drug and a drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.
-
Analysis: At appropriate time points, withdraw samples and analyze them using a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to identify the mass of any degradation products.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the retention times and mass-to-charge ratios (m/z) of the degradation products.
Potential Mechanism of Action: HDAC Inhibition
While the specific biological targets of this compound are not extensively documented, compounds with similar sulfonamide and piperazine scaffolds have been identified as inhibitors of Histone Deacetylases (HDACs).[1][2][4][14] HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can restore the expression of tumor suppressor genes, making them a target for cancer therapy.
The diagram below illustrates the general mechanism of HDAC action and its inhibition. A molecule like this compound could potentially bind to the active site of an HDAC enzyme, preventing it from deacetylating histones and thereby promoting a more open chromatin state (euchromatin), which allows for gene transcription.
Caption: Hypothesized mechanism of action via HDAC inhibition.
This guide provides a foundational understanding of the solubility and stability of this compound, grounded in the established behavior of its constituent chemical moieties and standard pharmaceutical testing methodologies. The provided protocols and diagrams serve as practical tools for researchers initiating development programs with this or structurally related compounds.
References
- 1. Synthesis of Sulfonamides and Evaluation of Their Histone Deacetylase (HDAC) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors | Azerbaijan Pharmaceutical and Pharmacotherapy Journal [azpharmjournal.com]
- 3. Sulfamides as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonamide anilides, a novel class of histone deacetylase inhibitors, are antiproliferative against human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 170856-87-8|4-(Piperazin-1-yl)benzenesulfonamide|BLD Pharm [bldpharm.com]
- 8. 4-(Piperazin-1-yl)benzene-1-sulfonamide | C10H15N3O2S | CID 901897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Buy N,N-diethyl-4-piperazin-1-yl-benzenesulfonamide (EVT-3553296) | 886504-23-0 [evitachem.com]
- 10. ijsdr.org [ijsdr.org]
- 11. biopharminternational.com [biopharminternational.com]
- 12. ptfarm.pl [ptfarm.pl]
- 13. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.ewha.ac.kr [pure.ewha.ac.kr]
Initial Biological Screening of 4-Piperazin-1-ylbenzenesulfonamide Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial biological screening of 4-piperazin-1-ylbenzenesulfonamide derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. This document outlines key experimental protocols, presents quantitative data for comparative analysis, and visualizes relevant biological pathways and experimental workflows to support further research and development in this area.
Antibacterial Activity
The sulfonamide moiety is a well-established pharmacophore in antibacterial agents. This compound derivatives often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The primary mechanism of action for antibacterial sulfonamides is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.
Data Presentation: Minimum Inhibitory Concentrations (MIC)
The antibacterial efficacy of these derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium.
| Compound/Derivative | S. aureus (MIC in µg/mL) | E. coli (MIC in µg/mL) | P. aeruginosa (MIC in µg/mL) | B. subtilis (MIC in µg/mL) | Reference |
| Ciprofloxacin (Standard) | < 0.016 | < 0.016 | < 0.016 | - | [1] |
| Derivative 5h | - | - | 16 | - | [1] |
| Derivative 5k | - | - | 16 | - | [1] |
| Derivative 5l | - | - | 16 | - | [1] |
| Derivative 6c | 16 | 8 | - | - | [2] |
| Derivative 6d | 16 | - | - | 16 | [2] |
| Derivative 7b | - | - | - | 16 | [2] |
Signaling Pathway: Sulfonamide Inhibition of Folic Acid Synthesis
Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS). By mimicking the natural substrate, para-aminobenzoic acid (PABA), they block the synthesis of dihydropteroic acid, a precursor to folic acid. Bacteria require folic acid for the synthesis of nucleic acids and certain amino acids. Humans are unaffected as they obtain folic acid from their diet.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of compound concentrations.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.
Anticancer Activity
Many sulfonamide derivatives have demonstrated potent anticancer activity against a variety of human cancer cell lines. Their mechanisms of action can be diverse, including the inhibition of key enzymes involved in cell cycle progression, such as cyclin-dependent kinases (CDKs).
Data Presentation: In Vitro Anticancer Activity (IC50/GI50)
The anticancer potential is often assessed by determining the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value. The NCI-60 human tumor cell line screen is a common platform for initial anticancer drug discovery.
| Compound | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Pyrazolo[1,5-a][1][3][4]triazine Derivatives | |||
| Compound 4 | Leukemia | 0.32 | [4] |
| Colon Cancer | 0.49-0.89 | [4] | |
| Renal Cancer | 0.92 | [4] | |
| Vindoline-Piperazine Conjugates | |||
| Compound 23 | Breast (MDA-MB-468) | 1.00 | [5] |
| Compound 25 | Non-Small Cell Lung (HOP-92) | 1.35 | [5] |
| Benzo[a]phenazine Derivatives | |||
| Compound 5d-2 | Various (4 cell lines) | 1.04-2.27 | [6] |
Signaling Pathway: CDK Inhibition and Cell Cycle Arrest
Cyclin-dependent kinases (CDKs) are crucial for the regulation of the cell cycle. Overexpression or dysregulation of CDKs is a hallmark of many cancers. This compound derivatives can act as CDK inhibitors, preventing the phosphorylation of the retinoblastoma protein (Rb). This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby preventing the transcription of genes required for the G1 to S phase transition and leading to cell cycle arrest.
Experimental Protocol: NCI-60 Human Tumor Cell Line Screen
The NCI-60 screen evaluates the cytotoxic and cytostatic effects of compounds on 60 different human cancer cell lines.
Materials:
-
NCI-60 cell line panel
-
RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine
-
Test compounds
-
96-well microtiter plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) dye
-
Trizma base
Procedure:
-
Cell Plating: Inoculate cells into 96-well plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.
-
Incubation: Incubate the plates for 24 hours to allow for cell attachment.
-
Time Zero (Tz) Plate: After 24 hours, fix one set of plates with TCA to determine the cell count at the time of drug addition.
-
Compound Addition: Add the test compounds at five different concentrations (typically in 10-fold dilutions) to the remaining plates.
-
Incubation with Compound: Incubate the plates for an additional 48 hours.
-
Cell Fixation: After 48 hours, terminate the assay by fixing the cells with cold TCA.
-
Staining:
-
Wash the plates to remove the TCA.
-
Stain the cells with Sulforhodamine B (SRB) solution.
-
Wash the plates with 1% acetic acid to remove unbound dye.
-
-
Measurement:
-
Solubilize the bound SRB dye with Trizma base.
-
Read the absorbance at 515 nm.
-
-
Data Analysis: Calculate the percentage of growth inhibition (GI50), total growth inhibition (TGI), and lethal concentration (LC50) based on the absorbance values of the test wells relative to the time zero and control wells.
Anti-inflammatory Activity
Certain this compound derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
Data Presentation: Enzyme Inhibition (IC50)
The in vitro anti-inflammatory activity is determined by measuring the IC50 values against COX-1, COX-2, and 5-LOX.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Reference |
| Pyrazole Sulfonamide Derivatives | ||||
| Derivative 5b | 5.40 | 0.01 | 1.78 | [7] |
| N-hydroxyurea Derivatives | ||||
| Compound 2 | - | - | - | [8] |
| Compound 3 | - | - | - | [8] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol describes a method for screening inhibitors of COX-2 activity.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Test compounds
-
96-well black microtiter plates
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX-2 enzyme, cofactor, and arachidonic acid according to the manufacturer's instructions.
-
Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
Reaction Setup:
-
In a 96-well plate, add the COX Assay Buffer, fluorometric probe, and COX Cofactor to each well.
-
Add the test compound or vehicle control.
-
Add the COX-2 enzyme to all wells except the blank.
-
-
Incubation: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: Calculate the rate of the reaction (slope of the fluorescence vs. time curve). Determine the percent inhibition for each compound concentration and calculate the IC50 value.
Carbonic Anhydrase Inhibition
The benzenesulfonamide scaffold is a classic zinc-binding group, making these derivatives potent inhibitors of carbonic anhydrases (CAs), which are involved in various physiological and pathological processes, including glaucoma and cancer.
Data Presentation: Carbonic Anhydrase Inhibition (Ki)
The inhibitory potency against different CA isozymes is expressed as the inhibition constant (Ki).
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Reference |
| Piperazine-based Sulfonamides | |||||
| Derivative 6 | 7.9 | 3.7 | - | - | [9] |
| Derivative 5 | 38.6 | 5.8 | - | - | [9] |
| Ureidobenzenesulfonamides | |||||
| Compound 3 | - | - | 8.2 | 1.0 | [10] |
| Bioorganometallic-hydrazones | |||||
| General Range | 1.7-22.4 | 1.7-22.4 | Less sensitive | 1.9-24.4 | [11] |
Experimental Workflow: General Screening Cascade
The initial biological screening of a new series of this compound derivatives typically follows a hierarchical approach, starting with broad primary screens and progressing to more specific secondary and mechanistic assays for promising candidates.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol is based on the esterase activity of CA, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.
Materials:
-
Human carbonic anhydrase isozymes (e.g., hCA I, II, IX, XII)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (pH 7.4)
-
Test compounds and a known CA inhibitor (e.g., acetazolamide)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the CA enzyme in buffer.
-
Prepare a fresh stock solution of p-NPA in a minimal amount of acetonitrile or DMSO.
-
Prepare serial dilutions of the test compounds and the standard inhibitor.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add the Tris-HCl buffer.
-
Add the test compound dilutions or vehicle control.
-
Add the CA enzyme solution to all wells except the blank.
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Start the reaction by adding the p-NPA substrate solution to all wells.
-
Kinetic Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.
-
Data Analysis:
-
Calculate the reaction rate (V) from the linear portion of the absorbance vs. time plot.
-
Calculate the percent inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Determine the IC50 value for each compound. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.
-
References
- 1. New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5- a] [1, 3, 5]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors | MDPI [mdpi.com]
- 11. Bioorganometallic derivatives of 4-hydrazino-benzenesulphonamide as carbonic anhydrase inhibitors: synthesis, characterisation and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Mechanisms of 4-Piperazin-1-ylbenzenesulfonamide Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-piperazin-1-ylbenzenesulfonamide scaffold is a versatile pharmacophore that has been extensively explored in medicinal chemistry, leading to the development of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the core mechanisms of action of these analogs, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Carbonic Anhydrase Inhibition
A primary and well-documented mechanism of action for this compound analogs is the inhibition of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes.[1] These analogs are particularly effective due to the presence of the benzenesulfonamide moiety, a classic zinc-binding group that anchors the inhibitor to the zinc ion in the enzyme's active site. The piperazine ring and its substituents act as a "tail," extending into the active site cavity and interacting with amino acid residues, which is crucial for determining the isoform selectivity and inhibitory potency.[1][2]
Mechanism of Inhibition
The sulfonamide group (-SO₂NH₂) of the analogs coordinates to the Zn²⁺ ion in the active site of carbonic anhydrase, displacing a water molecule or hydroxide ion that is essential for the enzyme's catalytic activity. The tail portion of the molecule, including the piperazine ring and its substituents, can form additional interactions (e.g., hydrogen bonds, van der Waals forces) with residues in the middle and outer regions of the active site. These secondary interactions are key to achieving high affinity and selectivity for different CA isoforms, such as the tumor-associated hCA IX and XII.[3][4][5]
Quantitative Data: Carbonic Anhydrase Inhibition
The inhibitory activity of several this compound analogs against various human carbonic anhydrase (hCA) isoforms is summarized below.
| Compound ID | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| 6g | 89.8 | - | - | - | [1] |
| 6a | 472.8 | - | - | - | [1] |
| Compound 6 | - | - | 0.9 | - | [3] |
| Compound 16 | - | - | 0.8 | - | [3] |
| Compound 20 | - | - | 0.9 | - | [3] |
| SH7s | - | - | 15.9 | 55.2 | [4] |
| SH7a-t (Range) | - | - | 15.9 - 67.6 | 16.7 - 65.7 | [4] |
Note: '-' indicates data not reported in the cited source.
Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay
The inhibitory activity against various hCA isoforms is typically determined using a stopped-flow CO₂ hydrase assay.[1][3]
-
Enzyme and Inhibitor Preparation: Recombinant human CA isoforms are used. Inhibitors are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Assay Buffer: A tris-HCl buffer (pH 7.4) containing a pH indicator (e.g., 4-nitrophenol) is prepared.
-
Reaction Initiation: The enzyme solution (with or without the inhibitor) is mixed with a CO₂-saturated solution in the stopped-flow instrument.
-
Data Acquisition: The hydration of CO₂ to bicarbonate and a proton causes a pH change, which is monitored by the change in absorbance of the pH indicator over time. The initial rates of the enzymatic reaction are recorded.
-
Data Analysis: IC₅₀ values are determined by plotting the enzyme activity against the inhibitor concentration. Ki values are then calculated using the Cheng-Prusoff equation.
Monoamine and Nucleoside Transporter Inhibition
Analogs of this compound have been designed to target various solute carriers, including monoamine transporters (SERT, DAT, NET) and equilibrative nucleoside transporters (ENTs).
Mechanism of Action
These analogs act as competitive or non-competitive inhibitors of the transporters. By binding to the transporter protein, they block the reuptake of neurotransmitters (e.g., serotonin) or nucleosides (e.g., uridine) from the extracellular space into the cell.[6][7] This leads to an increased concentration of the substrate in the synaptic cleft or extracellular fluid, thereby modulating downstream signaling. For some analogs, this inhibition is irreversible.[7]
Quantitative Data: Transporter Inhibition
| Compound ID | Target | Activity (IC₅₀) | Reference |
| FPMINT Analog (1d) | ENT1 | 0.59 µM | [7] |
| FPMINT Analog (1d) | ENT2 | 77.12 µM | [7] |
| FPMINT Analog (2a) | ENT1 | 104.92 µM | [7] |
| FPMINT Analog (3b) | ENT1 | 1.65 µM | [7] |
| Compound A20 | Serotonin Reuptake | Potent Inhibition | [6] |
| Analog (+)-67 | GlyT-1 | Excellent Potency | [8] |
Experimental Protocol: [³H]Uridine Uptake Assay for ENT Inhibition
This protocol is used to assess the inhibitory activity of compounds on equilibrative nucleoside transporters.[7]
-
Cell Culture: Nucleoside transporter-deficient cells are transfected to express specific human ENT isoforms (e.g., hENT1 or hENT2).
-
Compound Treatment: The cells are pre-incubated with various concentrations of the test analog for a defined period.
-
Uptake Initiation: A solution containing [³H]uridine is added to the cells to initiate the uptake process.
-
Uptake Termination: After a short incubation period, the uptake is stopped by washing the cells with ice-cold buffer.
-
Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of [³H]uridine uptake is calculated for each concentration of the analog, and the IC₅₀ value is determined.
Other Mechanisms of Action
The versatility of the this compound scaffold has led to its investigation in a broader range of biological targets.
-
PPARγ Agonism: Certain derivatives have been shown to enhance adipogenesis in 3T3-L1 cells, suggesting they may act as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists, which is relevant for the treatment of metabolic syndrome.[9]
-
Dopamine D4 Antagonism: Specific analogs have been identified as selective antagonists of the dopamine D4 receptor, indicating potential applications as antipsychotic agents.[10]
-
Monoamine Oxidase (MAO) Inhibition: Modifications of the core structure have yielded compounds with inhibitory activity against MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters.[11]
-
Antimicrobial and Anti-inflammatory Activity: Various derivatives incorporating the piperazine moiety have demonstrated anti-inflammatory, antibacterial, and antifungal properties in preclinical models.[12][13]
Conclusion
The this compound framework represents a privileged scaffold in modern drug discovery. Its analogs have demonstrated a remarkable ability to interact with a diverse array of biological targets, with the most prominent mechanisms being the inhibition of carbonic anhydrases and various membrane transporters. The modular nature of this scaffold, allowing for systematic modifications of the piperazine "tail," provides a robust platform for fine-tuning potency, selectivity, and pharmacokinetic properties. The data and protocols presented in this guide underscore the significance of this chemical class and provide a foundation for further research and development of novel therapeutics.
References
- 1. Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
- 8. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide, a selective dopamine D4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. jddtonline.info [jddtonline.info]
- 13. ijpras.com [ijpras.com]
Spectroscopic Characterization of 4-Piperazin-1-ylbenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Piperazin-1-ylbenzenesulfonamide, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of complete experimental spectral data in peer-reviewed literature, this guide combines known physical properties with predicted spectroscopic data based on the analysis of its constituent functional groups—a substituted benzene ring, a sulfonamide group, and a piperazine ring. Detailed experimental protocols for acquiring 1H NMR, 13C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectra are provided to facilitate further research and verification. This document is intended to serve as a valuable resource for researchers involved in the synthesis, identification, and application of this and related compounds.
Introduction
This compound (C₁₀H₁₅N₃O₂S) is a chemical compound that incorporates both a sulfonamide and a piperazine moiety. Sulfonamides are a well-established class of compounds with a broad range of biological activities, including antibacterial and diuretic properties. The piperazine ring is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and to interact with various biological targets. The combination of these two pharmacophores in this compound suggests its potential for diverse pharmacological applications. Accurate and thorough spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, ensuring the identity, purity, and structural integrity of the compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₅N₃O₂S | [1] |
| Molecular Weight | 241.31 g/mol | [1] |
| Melting Point | 210-211 °C | |
| Appearance | Solid | |
| CAS Number | 170856-87-8 | [2] |
Spectroscopic Data (Predicted)
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the known spectral characteristics of analogous structures containing benzenesulfonamide and piperazine moieties.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the benzenesulfonyl and piperazinyl groups. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonamide group and the electron-donating nature of the piperazine nitrogen attached to the aromatic ring.
Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.65 | d | 2H | Ar-H (ortho to -SO₂NH₂) |
| ~6.95 | d | 2H | Ar-H (ortho to piperazine) |
| ~7.20 | s (broad) | 2H | -SO₂NH₂ |
| ~3.20 | t | 4H | -N(CH₂)₂- (piperazine, adjacent to phenyl) |
| ~2.90 | t | 4H | -N(CH₂)₂- (piperazine, distal to phenyl) |
| ~2.50 | s (broad) | 1H | -NH- (piperazine) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for this compound are summarized in Table 3.
Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~152.0 | Ar-C (ipso, attached to piperazine) |
| ~140.0 | Ar-C (ipso, attached to -SO₂NH₂) |
| ~128.0 | Ar-C (ortho to -SO₂NH₂) |
| ~115.0 | Ar-C (ortho to piperazine) |
| ~48.0 | -N(CH₂)₂- (piperazine, adjacent to phenyl) |
| ~45.0 | -N(CH₂)₂- (piperazine, distal to phenyl) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is useful for identifying the key functional groups present in the molecule. The predicted characteristic absorption bands for this compound are listed in Table 4.
Table 4: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H stretching (sulfonamide and piperazine) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2950-2800 | Medium | Aliphatic C-H stretching (piperazine) |
| 1600-1450 | Medium-Strong | Aromatic C=C stretching |
| 1350-1300 | Strong | Asymmetric SO₂ stretching (sulfonamide) |
| 1170-1150 | Strong | Symmetric SO₂ stretching (sulfonamide) |
| ~1100 | Medium | C-N stretching |
| ~900 | Medium | S-N stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, electrospray ionization (ESI) in positive mode is expected to show a prominent protonated molecular ion [M+H]⁺.
Table 5: Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion |
| 242.0961 | [M+H]⁺ |
| Predicted Fragments | Loss of SO₂, piperazine ring fragmentation |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum is expected to show absorption bands characteristic of the substituted benzene ring.
Table 6: Predicted UV-Vis Absorption Maxima (in Methanol)
| λ_max (nm) | Molar Absorptivity (ε) | Transition |
| ~220 | High | π → π |
| ~270 | Medium | π → π |
Experimental Protocols
The following are detailed protocols for the spectroscopic characterization of this compound. These are generalized procedures and may require optimization based on the specific instrumentation available.
General Workflow
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a standard 5 mm NMR tube.
-
Tune and shim the spectrometer according to standard procedures to optimize magnetic field homogeneity.
-
Set the appropriate acquisition parameters for both ¹H and ¹³C NMR.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts relative to the residual solvent peak (DMSO at ~2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR (typically several hundred to thousands) due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range (e.g., 0-160 ppm).
-
Process the data similarly to the ¹H NMR spectrum. Reference the chemical shifts to the solvent peak (DMSO-d₆ at ~39.52 ppm).
-
FT-IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[3]
-
-
Instrument Setup:
-
Record a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify and label the characteristic absorption peaks.
-
Mass Spectrometry Protocol (ESI)
-
Sample Preparation:
-
Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.
-
-
Instrument Setup:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Optimize the source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature, to maximize the signal of the protonated molecular ion.
-
-
Spectrum Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).
-
-
Fragmentation Analysis (MS/MS):
-
Select the protonated molecular ion ([M+H]⁺) as the precursor ion.
-
Perform collision-induced dissociation (CID) by applying a suitable collision energy to induce fragmentation.
-
Acquire the product ion spectrum to identify the characteristic fragment ions.
-
UV-Vis Spectroscopy Protocol
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol or ethanol) of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for absorbance measurements (typically absorbance values should be between 0.1 and 1.0).
-
-
Instrument Setup:
-
Use a matched pair of quartz cuvettes (1 cm path length).
-
Fill one cuvette with the pure solvent to be used as a blank.
-
-
Spectrum Acquisition:
-
Record a baseline spectrum with the blank cuvette.
-
Record the UV-Vis spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
-
Biological Activity and Potential Signaling Pathways
Derivatives of benzenesulfonamide are known to exhibit a wide range of biological activities. For instance, some act as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. Piperazine derivatives are also prevalent in centrally acting drugs, targeting various receptors and transporters in the nervous system.
Given the structural motifs present in this compound, it is plausible that this compound could interact with biological targets such as carbonic anhydrases or specific neurotransmitter receptors. However, without specific experimental data, any proposed signaling pathway would be speculative. Further biological screening is required to elucidate its mechanism of action.
Caption: A speculative logical relationship for the potential biological action of this compound.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While complete experimental data is not yet widely available, the predicted spectral data and detailed experimental protocols presented herein offer a solid starting point for researchers. The unique combination of the sulfonamide and piperazine moieties makes this compound an interesting candidate for further investigation in drug discovery and development. The provided methodologies will aid in the unambiguous identification and characterization of this and structurally related molecules, which is a critical step in advancing our understanding of their chemical and biological properties.
References
Potential Therapeutic Targets of 4-Piperazin-1-ylbenzenesulfonamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-piperazin-1-ylbenzenesulfonamide scaffold is a versatile chemical framework that has been successfully utilized in the development of a variety of therapeutic agents targeting distinct biological pathways. This technical guide provides an in-depth overview of the key therapeutic targets identified for derivatives of this core structure, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.
Dopamine D4 Receptor Antagonism
Derivatives of this compound have been synthesized and characterized as potent and selective antagonists of the dopamine D4 receptor. This receptor is a G protein-coupled receptor (GPCR) primarily expressed in the limbic system of the brain and is implicated in the pathophysiology of various neuropsychiatric disorders, including schizophrenia and ADHD.
Quantitative Data
While specific binding affinity data for all derivatives is not publicly available, compounds such as (S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide have been identified as selective dopamine D4 antagonists.[1] The binding affinity of such compounds is typically determined using competitive radioligand binding assays, with the inhibitor constant (Ki) serving as a measure of potency.
Table 1: Representative Binding Affinity Profile for a Dopamine D4 Receptor Antagonist
| Compound | Target | Radioligand | Ki (nM) |
| (S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide | Dopamine D4 Receptor | [3H]Spiperone | Data not available |
Experimental Protocol: Dopamine D4 Receptor Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of a test compound for the dopamine D4 receptor.
Objective: To determine the inhibitor constant (Ki) of a test compound for the human dopamine D4 receptor expressed in a suitable cell line (e.g., CHO or HEK293 cells).
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human dopamine D4 receptor.
-
Radioligand: [3H]Spiperone or another suitable D4-selective radioligand.
-
Non-specific Ligand: Haloperidol or another appropriate dopamine receptor antagonist at a high concentration (e.g., 10 µM).
-
Test Compound: this compound derivative.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the dopamine D4 receptor to a high density.
-
Harvest the cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound at various concentrations or vehicle (for total binding).
-
Non-specific ligand (for non-specific binding).
-
Radioligand at a concentration near its Kd.
-
Cell membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway and Experimental Workflow
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Modulation
Certain N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives have been investigated as modulators of Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor that plays a critical role in adipogenesis and glucose metabolism. These compounds have been explored as potential treatments for metabolic syndrome.[2]
Quantitative Data
While specific EC50 values for PPARγ activation by these derivatives are not consistently reported in the public domain, their activity is confirmed through cellular assays.
Table 2: Activity Profile of PPARγ Modulators
| Compound Class | Assay | Endpoint | Result |
| N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives | 3T3-L1 Adipocyte Differentiation | Adipogenesis Stimulation | Active at 20 µg/mL[2] |
| PPARγ Transactivation Assay (HEK 293) | PPARγ Activation | Weak to moderate agonism observed[2] |
Experimental Protocols
Objective: To assess the potential of a test compound to induce the differentiation of pre-adipocytes into mature adipocytes.
Materials:
-
Cell Line: 3T3-L1 pre-adipocytes.
-
Culture Medium: DMEM with 10% fetal bovine serum (FBS).
-
Differentiation Induction Medium (MDI): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Insulin Medium: DMEM with 10% FBS and 10 µg/mL insulin.
-
Test Compound.
-
Oil Red O Staining Solution.
Procedure:
-
Cell Seeding: Seed 3T3-L1 pre-adipocytes in a multi-well plate and grow to confluence.
-
Induction of Differentiation (Day 0): Two days post-confluence, replace the culture medium with MDI medium containing the test compound or vehicle.
-
Medium Change (Day 2): Replace the MDI medium with insulin medium containing the test compound or vehicle.
-
Maintenance (Day 4 onwards): Replace the medium with fresh culture medium containing the test compound or vehicle every two days.
-
Assessment of Differentiation (Day 8-10):
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin.
-
Stain the cells with Oil Red O solution to visualize lipid droplets.
-
Wash the cells to remove excess stain.
-
Quantify adipogenesis by extracting the Oil Red O from the stained cells with isopropanol and measuring the absorbance at a specific wavelength (e.g., 520 nm).
-
Objective: To quantify the ability of a test compound to activate the transcriptional activity of PPARγ.
Materials:
-
Cell Line: HEK293 cells or another suitable cell line.
-
Expression Plasmids:
-
A plasmid encoding the full-length human PPARγ.
-
A plasmid encoding the retinoid X receptor α (RXRα).
-
A reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).
-
-
Transfection Reagent.
-
Test Compound.
-
Luciferase Assay Reagent.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect the cells with the PPARγ, RXRα, and PPRE-luciferase reporter plasmids using a suitable transfection reagent.
-
Compound Treatment: After transfection, treat the cells with the test compound at various concentrations or vehicle.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis: Lyse the cells to release the cellular contents, including the luciferase enzyme.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for variations in transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration of test compound that produces 50% of the maximal response) using non-linear regression analysis.
-
Signaling Pathway and Experimental Workflow
Equilibrative Nucleoside Transporter (ENT) Inhibition
A derivative of the this compound scaffold, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), has been identified as a novel inhibitor of equilibrative nucleoside transporters (ENTs), with selectivity for ENT2 over ENT1.[3][4] ENTs are membrane proteins responsible for the transport of nucleosides and nucleoside analog drugs across cell membranes, playing a crucial role in cancer chemotherapy and cardiovascular physiology.
Quantitative Data
Table 3: Inhibitory Activity of FPMINT against ENTs
| Compound | Target | Substrate | IC50 (µM) | Selectivity (ENT1/ENT2) |
| FPMINT | ENT1 | [3H]uridine | 2.458[5] | ~0.43 |
| ENT2 | [3H]uridine | 0.5697[5] | ||
| FPMINT | ENT1 | [3H]adenosine | 7.113[5] | ~0.36 |
| ENT2 | [3H]adenosine | 2.571[5] |
Experimental Protocol: [3H]Uridine Uptake Assay
Objective: To measure the inhibitory effect of a test compound on the transport of uridine mediated by ENT1 and ENT2.
Materials:
-
Cell Lines: Nucleoside transporter-deficient cells (e.g., PK15NTD) stably transfected with human ENT1 or ENT2.
-
Radiolabeled Substrate: [3H]Uridine.
-
Test Compound: FPMINT or other potential ENT inhibitors.
-
Assay Buffer: Ringer's solution (e.g., 135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 0.8 mM MgCl2, 10 mM HEPES, 5.6 mM D-glucose, pH 7.4).
-
Lysis Buffer: e.g., 0.1 M NaOH.
-
Scintillation Cocktail.
-
Scintillation Counter.
Procedure:
-
Cell Seeding: Seed ENT1- and ENT2-expressing cells in separate multi-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate with the test compound at various concentrations or vehicle for a defined period.
-
Uptake Initiation: Add [3H]uridine to each well to initiate the uptake reaction.
-
Uptake Termination: After a short incubation period (e.g., 1-5 minutes), rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer containing a high concentration of a non-radiolabeled ENT inhibitor (e.g., dipyridamole) to stop further transport.
-
Cell Lysis: Lyse the cells with lysis buffer.
-
Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Assay: Determine the protein concentration in each well to normalize the uptake data.
-
Data Analysis:
-
Calculate the rate of uridine uptake (e.g., in pmol/mg protein/min).
-
Plot the percentage of inhibition of uridine uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Mechanism of Action and Experimental Workflow
References
- 1. (S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide, a selective dopamine D4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleoside Reverse Transcriptase Inhibitor Interaction with Human Equilibrative Nucleoside Transporters 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hub.hku.hk [hub.hku.hk]
Exploring the Chemical Space of 4-Piperazin-1-ylbenzenesulfonamide Derivatives: A Technical Guide
Abstract
The 4-piperazin-1-ylbenzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its synthetic tractability and the ability to readily modify its peripheral chemical groups allow for extensive exploration of its chemical space, leading to the development of potent and selective therapeutic agents. This technical guide provides an in-depth overview of this chemical class, detailing synthetic methodologies, structure-activity relationships (SAR), and mechanisms of action across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. Detailed experimental protocols for key biological assays are provided, and quantitative data are summarized to facilitate comparative analysis. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel small-molecule therapeutics.
Introduction
The sulfonamide functional group is a cornerstone of modern pharmacology, present in a multitude of clinically approved drugs. When incorporated into a this compound core, it creates a versatile scaffold that has been successfully exploited to target a diverse range of biological entities. The piperazine ring offers a key point for chemical modification, allowing for the introduction of various substituents to modulate pharmacokinetic and pharmacodynamic properties. This guide explores the synthesis, biological evaluation, and mechanistic underpinnings of these derivatives, with a focus on their roles as carbonic anhydrase inhibitors, anticancer agents, and antimicrobial compounds.
Synthetic Strategies
The synthesis of this compound derivatives typically follows a convergent approach, involving the coupling of a substituted piperazine with a benzenesulfonyl chloride derivative. The flexibility of this approach allows for the introduction of diversity at two key positions: the N4 position of the piperazine ring and the aromatic ring of the benzenesulfonamide.
A general synthetic workflow involves the reaction of a commercially available or synthesized N-substituted piperazine with 4-acetylbenzenesulfonyl chloride, followed by further modifications. An alternative common starting material is 1-(4-chlorobenzhydryl)piperazine, which can be reacted with various benzoyl chlorides.[1]
Below is a generalized workflow for the synthesis of these derivatives.
Experimental Protocol: General Synthesis of N-Substituted-4-(piperazin-1-yl)benzenesulfonamides
This protocol provides a representative procedure for the synthesis of derivatives via sulfonylation of an N-substituted piperazine.
Materials:
-
N-substituted piperazine (1.0 eq)
-
Substituted benzenesulfonyl chloride (1.0 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Diluted hydrochloric acid (1N HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dissolve the N-substituted piperazine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the substituted benzenesulfonyl chloride (1.0 eq) to the solution.
-
Cool the reaction mixture in an ice bath (0 °C).
-
Slowly add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure derivative.
-
Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Biological Activities and Mechanisms of Action
Derivatives of this compound have demonstrated significant activity in several key therapeutic areas.
Anticancer Activity
A primary mechanism for the anticancer effect of this class of compounds is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[3][4]
Mechanism: Carbonic Anhydrase IX Inhibition
Under the hypoxic conditions prevalent in solid tumors, the transcription factor HIF-1α is stabilized, leading to the upregulation of various genes, including CA IX.[2][5] CA IX is a transmembrane enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[2] Its active site faces the extracellular space, and its activity contributes to the acidification of the tumor microenvironment while helping to maintain a neutral intracellular pH in cancer cells.[2][5] This pH gradient promotes cancer cell proliferation, survival, and invasion. By inhibiting CA IX, this compound derivatives disrupt this pH regulation, leading to intracellular acidosis and subsequent apoptosis of cancer cells.
Mechanism: NF-κB Signaling Pathway Inhibition
The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of genes involved in inflammation, immunity, cell proliferation, and apoptosis.[4] Constitutive activation of the NF-κB pathway is a hallmark of many cancers, promoting cell survival and resistance to therapy.[4] Some sulfonamide-containing compounds have been shown to inhibit the NF-κB pathway by directly inhibiting IκB kinases (IKKs), the enzymes responsible for phosphorylating the inhibitory protein IκBα.[6] This prevents the degradation of IκBα and the subsequent translocation of the active NF-κB dimer to the nucleus, thereby blocking the transcription of pro-survival genes.[6] While more research is needed to confirm this mechanism for the this compound class specifically, it represents a plausible and significant avenue for their anticancer effects.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines.
| Compound ID | R Group (on Piperazine) | Cancer Cell Line | Assay | IC₅₀ / GI₅₀ (µM) | Reference |
| Cmpd 4 | Pyrazolo[1,5-a][2][3][6]triazine moiety | Leukemia | NCI-60 | 0.32 | [7] |
| Cmpd 4 | Pyrazolo[1,5-a][2][3][6]triazine moiety | Colon Cancer | NCI-60 | 0.49 - 0.89 | [7] |
| 5a | 4-chlorobenzoyl | HUH7 (Liver) | SRB | 4.64 | [8] |
| 5a | 4-chlorobenzoyl | FOCUS (Liver) | SRB | 4.15 | [8] |
| 5c | 4-methoxybenzoyl | HEP3B (Liver) | SRB | 1.67 | [8] |
| 5c | 4-methoxybenzoyl | CAMA-1 (Breast) | SRB | 1.22 | [8] |
| 5e | 4-nitrobenzoyl | T47D (Breast) | SRB | 0.31 | [8] |
| 10ec | (1-benzyl-1H-1,2,3-triazol-4-yl)methanone | BT-474 (Breast) | MTT | 0.99 | [9] |
Carbonic Anhydrase Inhibition
As mentioned, CA inhibition is a primary mechanism of action. The sulfonamide moiety (-SO₂NH₂) is a classic zinc-binding group that anchors these inhibitors in the enzyme's active site. Selectivity for different CA isoforms is achieved by modifying the "tail" of the molecule (the N-substituted piperazine portion), which interacts with amino acid residues at the rim of the active site cavity.
Quantitative Data: Carbonic Anhydrase Inhibition
The table below presents the inhibition constants (Kᵢ) for selected derivatives against key human (h) CA isoforms. Lower Kᵢ values indicate higher potency.
| Isoform | Compound 5 (R=3-MeO-Ph) | Compound 6 (R=4-MeO-Ph) | Compound 9 (R=4-F-Ph) | Compound 10 (R=4-Cl-Ph) | Reference |
| hCA I (Kᵢ, nM) | 38.6 | 7.9 | 25.4 | 15.8 | [10] |
| hCA II (Kᵢ, nM) | 5.8 | 3.7 | 5.6 | 4.4 | [10] |
| hCA IX (Kᵢ, nM) | 48.7 | 0.9 | 25.3 | 20.1 | [10] |
| hCA XII (Kᵢ, nM) | 10.5 | 5.5 | 8.9 | 7.3 | [10] |
Antimicrobial Activity
The this compound scaffold has also been explored for its antimicrobial properties. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. The exact mechanism is not fully elucidated but may involve the inhibition of essential microbial enzymes, similar to the action of classical sulfa drugs which inhibit dihydropteroate synthase.
Quantitative Data: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative derivatives against selected microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Cmpd 20 | Staphylococcus aureus | 6.25 | [11] |
| Cmpd 20 | MRSA | 6.25 | [11] |
| Cmpd 13 | Candida albicans | 3.12 | [11] |
| Cmpd 14 | Candida albicans | 3.12 | [11] |
| Cmpd 5k | Ciprofloxacin-resistant P. aeruginosa | 16 | [12] |
| Cmpd 5l | Ciprofloxacin-resistant P. aeruginosa | 16 | [12] |
| Cmpd 4 | S. aureus | 16 | [13] |
| Cmpd 6c | E. coli | 8 | [13] |
Key Experimental Protocols
Detailed and reproducible protocols are essential for the evaluation of new chemical entities. Below are standardized procedures for the key assays discussed in this guide.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)
This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of CO₂.
Materials:
-
Applied Photophysics stopped-flow instrument
-
Purified recombinant human CA isoforms (e.g., hCA I, II, IX, XII)
-
HEPES buffer (20 mM, pH 7.4)
-
Sodium perchlorate (NaClO₄) or Sodium sulfate (Na₂SO₄) solution (to maintain ionic strength)
-
Phenol Red indicator solution (0.2 mM)
-
CO₂-saturated water
-
Test compound stock solution (in DMSO)
-
96-well plates
Procedure:
-
Prepare solutions of the CA enzyme in HEPES buffer.
-
Prepare serial dilutions of the test compound in DMSO.
-
The assay measures the initial rates of the CA-catalyzed CO₂ hydration reaction for a period of 10-100 seconds.
-
The CO₂ concentrations typically range from 1.7 to 17 mM for the determination of kinetic parameters and inhibition constants.
-
In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO₂-saturated water containing the phenol red indicator.
-
Monitor the change in absorbance at 557 nm as the pH decreases due to the formation of protons.
-
The initial velocity of the reaction is determined from the linear portion of the absorbance change over time.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate inhibition constants (Kᵢ) by fitting the data to the appropriate inhibition model using specialized software.
Anticancer Cell Viability Assay (MTT Method)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test derivative in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for an additional 2-4 hours at 37°C until a purple precipitate (formazan) is visible.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: (% Viability) = (Abs_treated / Abs_control) * 100. Plot the percentage of cell viability against the compound concentration (on a log scale) to generate a dose-response curve and determine the IC₅₀ value.
Conclusion and Future Directions
The this compound core represents a highly fruitful scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated potent activity as inhibitors of carbonic anhydrases, leading to significant anticancer effects, and have also shown promise as antimicrobial agents. The structure-activity relationships highlighted in this guide demonstrate that small modifications to the peripheral chemistry can lead to substantial changes in potency and selectivity, underscoring the importance of continued exploration of this chemical space.
Future research should focus on several key areas:
-
Improving Isoform Selectivity: Designing derivatives with higher selectivity for tumor-associated CA isoforms (IX and XII) over cytosolic isoforms (I and II) to minimize off-target effects.
-
Elucidating Mechanisms: Further investigation into the inhibition of other cancer-related signaling pathways, such as NF-κB, to understand the full mechanistic profile of these compounds.
-
Broadening Antimicrobial Spectrum: Systematic SAR studies to optimize the scaffold for broader and more potent activity against clinically relevant and drug-resistant bacterial and fungal pathogens.
-
Pharmacokinetic Optimization: Modifying the scaffold to improve drug-like properties, including solubility, metabolic stability, and oral bioavailability, to advance promising leads into preclinical and clinical development.
By leveraging the foundational knowledge presented in this guide, researchers can continue to unlock the therapeutic potential of the this compound chemical space.
References
- 1. mdpi.com [mdpi.com]
- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The biphasic immunoregulation of pyrimidylpiperazine (Y-40138) is IL-10 sensitive and requires NF-kappa B targeting in the alveolar epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Inhibition of NFkappaB-mediated pro-inflammatory gene expression in rat mesangial cells by the enolized 1,3-dioxane-4, 6-dione-5-carboxamide, CGP-43182 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Piperine suppresses inflammatory fibroblast-like synoviocytes derived from rheumatoid arthritis patients Via NF-κB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Synthesis of Novel N-Substituted 4-Piperazin-1-ylbenzenesulfonamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of novel N-substituted 4-piperazin-1-ylbenzenesulfonamide derivatives. This class of compounds is of significant interest in medicinal chemistry, with various derivatives showing a wide range of biological activities. This document outlines the synthesis of the core intermediate, 4-(piperazin-1-yl)benzenesulfonamide, and details the experimental protocols for its subsequent N-substitution through acylation, sulfonylation, and alkylation reactions.
Synthesis of the Core Intermediate: 4-(Piperazin-1-yl)benzenesulfonamide
The key starting material for the synthesis of the title compounds is 4-(piperazin-1-yl)benzenesulfonamide. This intermediate is commercially available from several chemical suppliers, which is the recommended route for most applications.[1] However, for researchers who need to synthesize it in-house, a common method involves the reaction of 4-fluorobenzenesulfonamide with piperazine.
A plausible synthetic approach is the nucleophilic aromatic substitution (SNAr) reaction between 4-fluorobenzenesulfonyl chloride and an excess of piperazine. The excess piperazine acts as both the nucleophile and the base to neutralize the formed HCl. Alternatively, a non-nucleophilic base such as triethylamine can be used.
N-Substitution of 4-(Piperazin-1-yl)benzenesulfonamide
The secondary amine of the piperazine ring in 4-(piperazin-1-yl)benzenesulfonamide is readily functionalized through various N-substitution reactions. The following sections detail the procedures for N-acylation, N-sulfonylation, and N-alkylation.
N-Acylation
N-acylation is a common method to introduce a wide variety of functional groups to the piperazine core. This is typically achieved by reacting the 4-(piperazin-1-yl)benzenesulfonamide with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base.
General Experimental Protocol for N-Acylation:
A solution of 4-(piperazin-1-yl)benzenesulfonamide (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide) is treated with a base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 eq.). The corresponding acyl chloride or acid anhydride (1.1-1.5 eq.) is then added dropwise at 0 °C or room temperature. The reaction mixture is stirred for a period ranging from a few hours to overnight, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.
Table 1: Examples of N-Acylated this compound Derivatives
| Acylating Agent | Base | Solvent | Yield (%) | Analytical Data | Reference |
| 2,4-Dichlorobenzoyl chloride | Pyridine | Dichloromethane | 72 | 1H NMR, 13C NMR | [2] |
| 4-Methoxybenzoyl chloride | Pyridine | Dichloromethane | 69 | 1H NMR, 13C NMR, HRMS | [2] |
| 4-Methylbenzoyl chloride | Pyridine | Dichloromethane | 72 | 1H NMR, 13C NMR, HRMS | [2] |
| 3,5-Dimethylisoxazole-4-sulfonyl chloride | Pyridine | Dichloromethane | 63 | 1H NMR, 13C NMR, HRMS | [2] |
| Acetic Anhydride | Triethylamine | Dichloromethane | - | - | General Method |
Experimental Workflow for N-Acylation:
N-Sulfonylation
Similar to N-acylation, N-sulfonylation introduces a sulfonyl group to the piperazine nitrogen. This is achieved by reacting 4-(piperazin-1-yl)benzenesulfonamide with a sulfonyl chloride in the presence of a base.
General Experimental Protocol for N-Sulfonylation:
To a stirred solution of 4-(piperazin-1-yl)benzenesulfonamide (1.0 eq.) and a base such as pyridine or triethylamine (2.0 eq.) in dry dichloromethane, the desired sulfonyl chloride (1.1 eq.) is added portion-wise at room temperature.[2] The reaction mixture is stirred for 5-6 hours and monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Table 2: Examples of N-Sulfonylated this compound Derivatives
| Sulfonyl Chloride | Base | Solvent | Yield (%) | Analytical Data | Reference |
| 2,4-Dichlorobenzenesulfonyl chloride | Pyridine | Dichloromethane | - | 1H NMR, 13C NMR, HRMS | [2] |
| 4-Nitrobenzenesulfonyl chloride | DIPEA | Dichloromethane | - | 1H NMR, 13C NMR, MS, Elemental Analysis | [3] |
| 2-Nitrobenzenesulfonyl chloride | DIPEA | Dichloromethane | 69 | 1H NMR, 13C NMR, MS | [3] |
| 2,4-Dinitrobenzenesulfonyl chloride | DIPEA | Dichloromethane | - | 1H NMR, 13C NMR, MS, Elemental Analysis | [3] |
Experimental Workflow for N-Sulfonylation:
N-Alkylation
N-alkylation introduces an alkyl group onto the piperazine nitrogen. This can be achieved through direct alkylation with an alkyl halide or via reductive amination. Direct alkylation is often simpler but can lead to di-alkylation, while reductive amination offers better control for mono-alkylation.
General Experimental Protocol for Direct N-Alkylation:
To a suspension of 4-(piperazin-1-yl)benzenesulfonamide (1.0 eq.) and a base such as potassium carbonate or cesium carbonate (2.0 eq.) in a polar aprotic solvent like acetonitrile or DMF, the corresponding alkyl halide (1.1 eq.) is added. The reaction mixture is then heated (e.g., to 60-80 °C) and stirred for several hours until the starting material is consumed, as monitored by TLC. After cooling to room temperature, the inorganic salts are filtered off, and the filtrate is concentrated. The residue is then purified by column chromatography. To favor mono-alkylation, an excess of the piperazine starting material can be used.
Table 3: Examples of N-Alkylated this compound Derivatives
| Alkylating Agent | Base | Solvent | Yield (%) | Analytical Data | Reference |
| 1-Bromobutane | K2CO3 | Acetonitrile | - | - | General Method |
| Benzyl bromide | K2CO3 | Acetonitrile | - | - | General Method |
| 3-Azidopropyl tosylate | Et3N | Chloroform | 81-87 | 1H NMR, 13C NMR | Based on similar reactions |
Experimental Workflow for N-Alkylation:
Characterization
The synthesized N-substituted this compound derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the molecular structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
Melting Point (m.p.): Provides an indication of the purity of solid compounds.
-
Elemental Analysis: Confirms the percentage composition of elements in the molecule.
Biological Evaluation and Signaling Pathways
The biological activity of N-substituted this compound derivatives is highly dependent on the nature of the N-substituent. For instance, certain derivatives have been investigated as potential antihyperglycemic agents, acting as peroxisome proliferator-activated receptor gamma (PPARγ) modulators.[2] Others have been synthesized and evaluated for their antimycobacterial activity.[3] Researchers are encouraged to screen these novel compounds in relevant biological assays based on the intended therapeutic target. The elucidation of specific signaling pathways will be contingent on the confirmed biological activity of the synthesized compounds.
This guide provides a foundational framework for the synthesis and characterization of novel N-substituted 4-piperazin-1-ylbenzenesulfonamides. The detailed protocols and compiled data serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. 170856-87-8|4-(Piperazin-1-yl)benzenesulfonamide|BLD Pharm [bldpharm.com]
- 2. Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Evaluation of 4-Piperazin-1-ylbenzenesulfonamide Derivatives: A Technical Guide
Introduction
The 4-piperazin-1-ylbenzenesulfonamide scaffold is a versatile pharmacophore that has been extensively explored in drug discovery, leading to the development of derivatives with a wide range of biological activities. While comprehensive in vitro data on the parent compound is limited in publicly accessible literature, numerous studies have detailed the preliminary in vitro evaluation of its derivatives. This technical guide provides an in-depth overview of the in vitro assessment of these compounds, focusing on their anticancer, enzyme inhibitory, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visualization of key processes.
I. In Vitro Anticancer and Enzyme Inhibitory Activity of this compound Derivatives
Derivatives of this compound have emerged as potent inhibitors of key enzymes involved in cancer progression, such as Poly(ADP-ribose) polymerase-1 (PARP-1) and histone deacetylases (HDACs). Their evaluation in various cancer cell lines has demonstrated significant cytotoxic and antiproliferative effects.
Data Presentation: PARP-1 and HDAC Inhibition
The following tables summarize the in vitro inhibitory activities of selected this compound derivatives against PARP-1, HDACs, and various cancer cell lines.
Table 1: PARP-1 Inhibitory Activity and Antiproliferative Effects of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide Derivatives [1][2]
| Compound ID | Substitution | PARP-1 IC50 (µM) | MDA-MB-436 IC50 (µM) | MCF-7 IC50 (µM) |
| 14p | Furan ring | 0.023 | 43.56 ± 0.69 | Inactive |
| 14q | Furan ring | Not Reported | 36.69 ± 0.83 | Inactive |
| Olaparib (Reference) | - | Comparable to 14p | Not Reported | Not Reported |
Table 2: HDAC Inhibitory Activity of 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acid Derivatives [3][4]
| Compound ID | Heterocycle | HDAC1 IC50 (µM) | HDAC6 IC50 (µM) |
| 9a | Benzimidazole | 0.9 - 6 | 0.1 - 1.0 |
| 9b | 1-Methylbenzimidazole | 0.9 - 6 | 0.1 - 1.0 |
| 9c | Benzoxazole | 0.9 - 6 | 0.1 - 1.0 |
| 9d | Benzothiazole | 0.9 - 6 | 0.1 - 1.0 |
Experimental Protocols
This protocol outlines a method for determining the in vitro inhibitory activity of compounds against PARP-1.
-
Materials:
-
Recombinant human PARP-1 enzyme
-
PARP-1 Assay Buffer
-
Activated DNA
-
Biotinylated NAD+
-
96-well plates pre-coated with histones
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Test compounds dissolved in DMSO
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in PARP-1 Assay Buffer.
-
Add 25 µL of the diluted compounds or vehicle control (DMSO) to the histone-coated wells.
-
Prepare a Master Mix containing PARP-1 enzyme and activated DNA in assay buffer.
-
Add 25 µL of the Master Mix to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 50 µL of biotinylated NAD+ solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 values.
-
This protocol describes a method for assessing the in vitro inhibitory activity of compounds against HDAC enzymes.
-
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)
-
HDAC Assay Buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., Trypsin in assay buffer)
-
Stop solution (e.g., Trichostatin A)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in HDAC Assay Buffer.
-
In the 96-well black microplate, add the following in order: HDAC Assay Buffer, test compound dilutions or DMSO control, and diluted recombinant HDAC enzyme.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Add the Developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at 355-360 nm and emission at 460 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value.
-
This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.
-
Materials:
-
Human cancer cell lines (e.g., MDA-MB-436, MCF-7)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
The next day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
Mandatory Visualization
II. In Vitro Antimicrobial Activity
Certain derivatives of this compound have been investigated for their potential as antimicrobial agents against a range of bacterial and fungal pathogens.
Data Presentation: Antimicrobial Activity
Data on the antimicrobial activity of specific this compound derivatives is an active area of research. For illustrative purposes, a general table for presenting such data is provided below.
Table 3: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against various microorganisms
| Compound ID | Gram-Positive Bacteria (MIC, µg/mL) | Gram-Negative Bacteria (MIC, µg/mL) | Fungi (MIC, µg/mL) |
| Staphylococcus aureus | Bacillus subtilis | Escherichia coli | |
| Derivative X | |||
| Derivative Y | |||
| Reference Drug(s) |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
-
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic/antifungal
-
Sterile saline or PBS
-
-
Procedure:
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of the 96-well plate.
-
Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Include a positive control (microorganism with a known antimicrobial agent), a negative control (microorganism in broth only), and a sterility control (broth only).
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
III. In Vitro Anti-inflammatory Activity
The anti-inflammatory potential of this compound derivatives has been explored through various in vitro assays that measure the inhibition of key inflammatory mediators.
Data Presentation: Anti-inflammatory Activity
The following table structure can be used to present data from in vitro anti-inflammatory assays.
Table 4: In Vitro Anti-inflammatory Effects of this compound Derivatives
| Compound ID | Inhibition of NO Production in LPS-stimulated Macrophages (IC50, µM) | Inhibition of COX-2 Activity (IC50, µM) |
| Derivative Z | ||
| Reference Drug |
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages
This protocol outlines a method to assess the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only) and a positive control (cells with LPS).
-
After incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the amount of nitrite produced using a sodium nitrite standard curve.
-
Determine the percentage inhibition of NO production and calculate the IC50 values.
-
IV. In Vitro Evaluation of CNS Activity
Derivatives of this compound have also been synthesized and evaluated for their potential effects on the central nervous system, including activities like serotonin reuptake inhibition.
Data Presentation: CNS-related Activity
The following table provides a template for summarizing the in vitro CNS-related activities of these compounds.
Table 5: In Vitro Serotonin Reuptake Inhibitory Activity of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one Derivatives [5]
| Compound ID | 5-HT Reuptake Inhibition IC50 (nM) |
| A20 | Potent (specific value not publicly disclosed) |
| Reference SSRI |
Experimental Protocol: Serotonin Transporter (SERT) Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of test compounds for the serotonin transporter.
-
Materials:
-
Cell membranes prepared from cells expressing human SERT
-
Radioligand (e.g., [³H]Citalopram)
-
Assay buffer
-
Test compounds dissolved in DMSO
-
Scintillation cocktail
-
Glass fiber filters
-
96-well plates
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and various concentrations of the test compound or vehicle in the assay buffer.
-
To determine non-specific binding, a high concentration of a known SERT inhibitor (e.g., fluoxetine) is used.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the percent inhibition by the test compounds to calculate Ki or IC50 values.
-
Mandatory Visualization
Disclaimer: This document is intended as a technical guide and summarizes information from various scientific publications. The experimental protocols provided are generalized and may require optimization for specific applications. Researchers should consult the original research articles for detailed methodologies and data.
References
- 1. Synthesis and evaluation of 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives as potential PARP-1 inhibitors and preliminary study on structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Assay of 4-Piperazin-1-ylbenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro cytotoxicity of 4-piperazin-1-ylbenzenesulfonamide derivatives against various cancer cell lines. This document includes detailed experimental protocols for common cytotoxicity assays, a summary of representative cytotoxic activities, and a discussion of the potential mechanisms of action.
Introduction
This compound derivatives are a class of chemical compounds that have garnered significant interest in the field of oncology. The core structure, featuring a piperazine ring linked to a benzenesulfonamide moiety, serves as a versatile scaffold for the development of novel therapeutic agents. Numerous studies have demonstrated the potential of these derivatives to exhibit potent cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and arrest of the cell cycle, thereby inhibiting the proliferation of cancerous cells.[1][2] This document outlines the standard methodologies for assessing the in vitro cytotoxicity of these compounds and presents a compilation of reported activity data to guide further research and development.
Data Presentation: Cytotoxic Activity of Structurally Related Sulfonamide Derivatives
| Compound ID/Reference | Cancer Cell Line | Cell Line Origin | IC50 (µM) |
| Pyrazolo[1,5-a][3][4][5]triazine Derivative 4 [4] | Leukemia | Blood | 0.32 |
| Colon Cancer | Colon | 0.49 - 0.89 | |
| Renal Cancer | Kidney | 0.92 | |
| Piperazinone Guanidine Derivative (7g) [3] | A549 | Lung Cancer | <2 |
| HT-29 | Colon Cancer | <2 | |
| Beta-lactam Sulfonamide (5f) | MCF-7 | Breast Cancer | Potent (more than 5-FU/Cisplatin) |
| Beta-lactam Sulfonamide (5h) | MCF-7 | Breast Cancer | Potent (more than 5-FU/Cisplatin) |
| Beta-lactam Sulfonamide (5l) | MCF-7 | Breast Cancer | Potent (more than 5-FU/Cisplatin) |
| Thiazolone-benzenesulfonamide (4e) [5] | MDA-MB-231 | Breast Cancer | 3.58 |
| MCF-7 | Breast Cancer | 4.58 | |
| Thiazolone-benzenesulfonamide (4g) [5] | MDA-MB-231 | Breast Cancer | 5.54 |
| MCF-7 | Breast Cancer | 2.55 | |
| Ciprofloxacin-piperazine Derivative [1][2] | HCT116 | Colon Cancer | 66.68 µg/ml |
| A549 | Lung Cancer | 49.75 µg/ml |
Experimental Protocols
The following are detailed protocols for the two most common in vitro cytotoxicity assays used to evaluate the efficacy of this compound derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., HeLa, MDA-MB-468, MCF-7)[6]
-
Culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium.
-
Remove the old medium from the wells and add 200 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic drug).
-
Incubate the plates for 72 hours.[6]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
Human cancer cell lines
-
Culture medium
-
This compound derivatives (dissolved in DMSO)
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Sulphorhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
1% Acetic acid
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
-
Cell Fixation:
-
After the 72-hour incubation, gently add 50 µL of cold 10% TCA to each well without disturbing the cell monolayer.
-
Incubate at 4°C for 1 hour.
-
-
Washing:
-
Carefully discard the supernatant.
-
Wash the wells five times with slow-running tap water or 1% acetic acid.
-
Allow the plates to air dry completely.
-
-
Staining:
-
Add 100 µL of SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Allow the plates to air dry completely.
-
-
Solubilization of Bound Dye:
-
Add 200 µL of 10 mM Tris-base solution to each well.
-
Shake the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
-
Absorbance Measurement:
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro cytotoxicity assessment.
Caption: Generalized signaling pathway for cytotoxicity.
Caption: Logical workflow of a typical cytotoxicity study.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5- a] [1, 3, 5]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cytotoxicity Profiling of 4-Piperazin-1-ylbenzenesulfonamide Compounds using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 4-piperazin-1-ylbenzenesulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. Assessing the cytotoxic potential of these compounds is a critical step in the drug discovery process, providing insights into their therapeutic window and potential off-target effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for measuring cell viability and cytotoxicity.[1][2][3] This application note provides a detailed protocol for evaluating the cytotoxic effects of this compound compounds on various cell lines.
Principle of the Assay: The MTT assay is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan product.[3][4] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of metabolically active, viable cells.[2][5] The resulting formazan crystals are solubilized using a solvent like Dimethyl Sulfoxide (DMSO), and the concentration of the dissolved formazan is determined by measuring its absorbance with a spectrophotometer, typically between 550 and 600 nm.[3][6] The intensity of the purple color is directly proportional to the number of viable cells, allowing for the quantitative assessment of compound-induced cytotoxicity.[1][2]
Figure 1: Principle of the MTT Assay.
Experimental Protocol
This protocol is optimized for a 96-well plate format, which is suitable for high-throughput screening of multiple compounds and concentrations.
1. Materials and Reagents:
-
Cell Lines: Appropriate human cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-468) and a non-cancerous control cell line (e.g., 3T3 fibroblasts).[7][8][9]
-
Compounds: this compound derivatives dissolved in sterile DMSO to prepare a high-concentration stock solution (e.g., 10-20 mM).[8]
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL MTT (Sigma-Aldrich, Cat. No. M5655) in sterile Phosphate-Buffered Saline (PBS). The solution should be filter-sterilized and stored at -20°C, protected from light.[1][5]
-
Solubilization Solution: Dimethyl Sulfoxide (DMSO).
-
Equipment: 96-well flat-bottom tissue culture plates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (ELISA reader).
2. Assay Workflow:
Figure 2: MTT Assay Experimental Workflow.
3. Detailed Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL in fresh culture medium.
-
Using a multichannel pipette, seed 100 µL of the cell suspension (1 x 10⁴ cells) into each well of a 96-well plate.[10]
-
Leave a few wells with medium only to serve as a blank control for background absorbance.[11]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8][10]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compounds from the DMSO stock in serum-free medium. Typical final concentrations might range from 0.1 µM to 1000 µM.[8]
-
Also prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.
-
After 24 hours of incubation, carefully aspirate the old medium from the wells.
-
Add 100 µL of the medium containing the various compound concentrations, vehicle control, or fresh medium (for untreated controls) to the respective wells.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After the 4-hour incubation, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.
-
Add 100 µL of DMSO to each well to dissolve the insoluble formazan.[10]
-
To ensure complete dissolution, gently shake the plate on an orbital shaker for 15 minutes, protected from light.[4]
-
-
Absorbance Measurement:
Data Presentation and Analysis
1. Calculating Cell Viability: First, subtract the average absorbance of the blank (medium only) wells from all other readings. Then, calculate the percentage of cell viability for each treatment concentration using the following formula:
% Cell Viability = [(Absorbance of Treated Cells) / (Absorbance of Untreated Control Cells)] x 100
2. Data Summary: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that reduces cell viability by 50%. This is a standard metric for comparing the cytotoxic potency of different compounds. Data should be summarized in a table.
Table 1: Hypothetical Cytotoxicity Data (IC₅₀ in µM) of this compound Derivatives
| Compound ID | R-Group Modification | IC₅₀ (MCF-7) | IC₅₀ (HeLa) | IC₅₀ (3T3 - Normal) | Selectivity Index (SI)* |
| PBSA-01 | -H | 125.5 | 150.2 | > 500 | > 4.0 |
| PBSA-02 | -Cl | 45.8 | 52.1 | 210.4 | 4.6 |
| PBSA-03 | -NO₂ | 15.2 | 21.7 | 95.3 | 6.3 |
| PBSA-04 | -OCH₃ | 88.9 | 95.3 | > 500 | > 5.6 |
| Doxorubicin | (Positive Control) | 0.8 | 1.1 | 5.4 | 6.8 |
*Selectivity Index (SI) = IC₅₀ in Normal Cells / IC₅₀ in Cancer Cells. A higher SI value indicates greater selectivity for cancer cells.
3. Determining the IC₅₀ Value: Plot a dose-response curve with the compound concentration on the x-axis (log scale) and the corresponding percentage of cell viability on the y-axis. The IC₅₀ value can then be determined from this curve by identifying the concentration at which cell viability is reduced to 50%.[12]
Potential Signaling Pathways
While the MTT assay quantifies cell viability, it does not reveal the mechanism of cell death. This compound compounds may induce cytotoxicity through various signaling pathways. Based on related structures, some potential pathways to investigate include:
-
Apoptosis Induction: Many cytotoxic agents trigger programmed cell death by activating intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways.
-
Hedgehog (Hh) Signaling Pathway: Some piperazine derivatives have been shown to inhibit the Hedgehog signaling pathway, which is aberrantly activated in several cancers.[13][14] Inhibition of key components like Smoothened (SMO) or Gli1 can lead to suppressed tumor growth.[13][14]
-
IL-6/Nrf2 Loop: Certain piperazine derivatives have been implicated in modulating oxidative stress pathways, such as the IL-6/Nrf2 loop, which can influence cell survival and apoptosis.[15]
Figure 3: Hypothetical Hedgehog Signaling Inhibition.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. clyte.tech [clyte.tech]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. broadpharm.com [broadpharm.com]
- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. bds.berkeley.edu [bds.berkeley.edu]
- 11. atcc.org [atcc.org]
- 12. youtube.com [youtube.com]
- 13. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Piperazic acid derivatives inhibit Gli1 in Hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4-Piperazin-1-ylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Piperazin-1-ylbenzenesulfonamide is a key chemical moiety found in a variety of pharmacologically active compounds. Accurate and precise quantification of this compound is critical for quality control, pharmacokinetic studies, and drug development processes. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
The methodologies presented here are based on established analytical principles and have been adapted for the specific quantification of this compound. The protocols include sample preparation, instrumental conditions, and data analysis.
Quantitative Data Summary
The following table summarizes the adapted validation parameters for the analytical methods described. These parameters are based on methods for structurally related compounds and should be validated in-house for specific applications.
| Parameter | HPLC-UV Method (Adapted) | LC-MS/MS Method (Adapted) | UV-Vis Spectrophotometry (Post-Derivatization, Adapted) |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.05 ng/mL | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~0.1 ng/mL | ~5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 2.0% | < 15.0% | < 3.0% |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from a validated procedure for a structurally similar piperazin-1-ylsulfonyl derivative and is suitable for the quantification of this compound in bulk drug substance and pharmaceutical formulations.[1]
A. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Water (HPLC grade)
-
This compound reference standard
B. Preparation of Solutions
-
Mobile Phase: Prepare a 20 mM ammonium acetate buffer and adjust the pH to 4.0 with acetic acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., 60:40 v/v). The exact ratio should be optimized for best peak shape and retention time.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., a 50:50 mixture of water and acetonitrile).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1 - 100 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
C. Chromatographic Conditions
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: 20 mM Ammonium Acetate (pH 4.0) : Acetonitrile (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for this compound)
D. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
Caption: HPLC-UV Experimental Workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is adapted from a procedure for a related piperazine derivative and is ideal for quantifying low levels of this compound in complex matrices such as biological fluids.[2]
A. Instrumentation and Materials
-
LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
This compound reference standard
-
Internal standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
B. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV method.
-
Working Standard Solutions: Prepare intermediate and working standard solutions by diluting the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Calibration Standards: Prepare calibration standards by spiking the appropriate blank matrix (e.g., plasma, urine) with the working standard solutions to achieve the desired concentration range (e.g., 0.1 - 100 ng/mL).
-
Sample Preparation (e.g., Protein Precipitation for Plasma):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
C. LC-MS/MS Conditions
-
Column: C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B. The gradient should be optimized to ensure good separation and peak shape.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for this compound and the internal standard must be optimized.
D. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Use a weighted linear regression to determine the best fit for the calibration curve.
-
Quantify the amount of this compound in the samples using the calibration curve.
Caption: LC-MS/MS Experimental Workflow.
UV-Vis Spectrophotometry (Post-Derivatization)
This method is based on the derivatization of the piperazine moiety to form a chromophore that can be quantified using a UV-Vis spectrophotometer. This approach is useful for simple formulations where chromatographic separation is not necessary.[3]
A. Instrumentation and Materials
-
UV-Vis Spectrophotometer
-
Water bath
-
Volumetric flasks and pipettes
-
Sodium nitrite solution (e.g., 1% w/v)
-
Hydrochloric acid (e.g., 1 M)
-
This compound reference standard
B. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of 0.1 M HCl.
-
Calibration Standards: Pipette aliquots of the stock solution into a series of volumetric flasks to obtain concentrations in the range of 5 - 50 µg/mL.
-
Sample Preparation: Prepare a solution of the sample in 0.1 M HCl to achieve a concentration within the calibration range.
C. Derivatization and Measurement
-
To each volumetric flask containing the calibration standards and sample solutions, add 1 mL of 1% sodium nitrite solution.
-
Mix well and heat in a water bath at 80°C for 15 minutes to form the N-nitroso derivative.
-
Cool the solutions to room temperature and dilute to the mark with water.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (to be determined experimentally, typically around 270-350 nm for N-nitroso derivatives) against a reagent blank.
D. Data Analysis
-
Construct a calibration curve by plotting the absorbance values against the corresponding concentrations of the standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Caption: UV-Vis Spectrophotometry Workflow.
References
- 1. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectrophotometric determination of piperazine and its salts in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 4-Piperazin-1-ylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 4-Piperazin-1-ylbenzenesulfonamide, a key intermediate in pharmaceutical synthesis. The described protocol is designed to be stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products. This document provides comprehensive experimental protocols, data presentation, and a visual workflow to guide researchers in implementing this analytical method for quality control and stability studies.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount to the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of pharmaceutical ingredients due to its high resolution, sensitivity, and accuracy. This application note describes a stability-indicating HPLC method for the quantitative determination of this compound and its potential impurities. The method is developed to be specific, precise, and accurate, making it suitable for routine quality control and stability testing in a drug development setting.
Experimental Protocols
HPLC Method Parameters
A gradient RP-HPLC method was developed to achieve optimal separation of this compound from its potential impurities and degradation products.
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Formic acid (AR grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
Standard and Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Sample Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of the this compound sample in 100 mL of the diluent.
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the HPLC method.[1][2] The sample was subjected to various stress conditions to induce degradation. A target degradation of 5-20% is recommended for meaningful results.[1]
-
Acid Hydrolysis: The sample solution was treated with 1N HCl at 60 °C for 2 hours. The solution was then neutralized with an equivalent amount of 1N NaOH.
-
Base Hydrolysis: The sample solution was treated with 1N NaOH at 60 °C for 2 hours. The solution was then neutralized with an equivalent amount of 1N HCl.
-
Oxidative Degradation: The sample solution was treated with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid sample was kept in a hot air oven at 80 °C for 48 hours.
-
Photolytic Degradation: The solid sample was exposed to UV light (254 nm) and visible light for 7 days.
Data Presentation
The following tables summarize the hypothetical data obtained from the HPLC analysis, including system suitability, and the results of the forced degradation studies.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| % RSD of Peak Area | ≤ 2.0% | 0.8% |
Table 2: Purity Analysis and Forced Degradation Results
| Sample | Retention Time (min) | Peak Area | % Purity | % Degradation |
| Unstressed Sample | 12.5 | 15,000,000 | 99.8% | - |
| Acid Stressed | 12.5 | 13,200,000 | 88.0% | 11.8% |
| Base Stressed | 12.5 | 12,900,000 | 86.0% | 13.8% |
| Oxidative Stressed | 12.5 | 13,800,000 | 92.0% | 7.8% |
| Thermal Stressed | 12.5 | 14,700,000 | 98.0% | 1.8% |
| Photolytic Stressed | 12.5 | 14,550,000 | 97.0% | 2.8% |
Table 3: Potential Process-Related Impurities
Based on the common synthesis route from 4-fluorobenzenesulfonamide and piperazine, the following are potential process-related impurities.
| Impurity Name | Potential Source |
| Piperazine | Unreacted starting material |
| 4-Fluorobenzenesulfonamide | Unreacted starting material |
| 4-Aminobenzenesulfonamide | Potential byproduct or starting material for the sulfonamide |
| Bis(4-sulfonamidophenyl)piperazine | Dimer impurity from the reaction |
Visualization
The following diagrams illustrate the logical workflow of the HPLC analysis and the potential degradation pathways of this compound.
Caption: Experimental workflow for HPLC purity analysis.
References
Application Note: LC-MS Protocol for the Identification of 4-Piperazin-1-ylbenzenesulfonamide Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification of potential metabolites of 4-Piperazin-1-ylbenzenesulfonamide using an in vitro metabolism model with human liver microsomes (HLM) followed by analysis with Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies outlined herein are designed to guide researchers in the early stages of drug discovery and development by providing a robust framework for assessing the metabolic fate of sulfonamide-based compounds.
Introduction
This compound is a chemical entity containing both a piperazine and a benzenesulfonamide moiety, structures commonly found in pharmacologically active compounds. Understanding the metabolic stability and identifying the potential metabolites of such compounds is a critical step in the drug development process. In vitro metabolism studies using human liver microsomes are a well-established and cost-effective method for predicting in vivo metabolic pathways.[1][2] This protocol details the sample preparation, LC-MS analysis, and data interpretation for the identification of phase I metabolites of this compound.
Predicted Metabolic Pathways
Based on the structure of this compound, the primary expected metabolic transformations are Phase I reactions, predominantly mediated by cytochrome P450 (CYP) enzymes present in human liver microsomes.[3][4] The piperazine and benzenesulfonamide moieties are known to undergo several common metabolic reactions.
The most probable metabolic pathways include:
-
Hydroxylation: Addition of a hydroxyl group (-OH) to the benzene ring or the piperazine ring.
-
N-Oxidation: Formation of an N-oxide on one of the nitrogen atoms of the piperazine ring.
-
N-Dealkylation: While the parent compound is not N-alkylated, this pathway would be relevant for derivatives. For the parent compound, ring opening or further oxidation could occur.
These predicted transformations are visualized in the signaling pathway diagram below.
Caption: Predicted Phase I metabolic pathways of this compound.
Experimental Protocol
This section details the materials and methods for the in vitro metabolism study and subsequent LC-MS analysis.
Materials and Reagents
-
This compound (Purity ≥98%)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Microcentrifuge tubes
-
Incubator/Water Bath (37°C)
-
Vortex Mixer
-
Centrifuge
In Vitro Incubation with Human Liver Microsomes
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine the following on ice:
-
0.1 M Phosphate Buffer (pH 7.4)
-
Pooled Human Liver Microsomes (final concentration 0.5 mg/mL)
-
This compound (from a stock solution in methanol or DMSO, final concentration 1 µM; ensure final organic solvent concentration is <1%)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regeneration system.
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes with gentle shaking. A negative control incubation should be performed without the NADPH regeneration system.
-
Quench Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the mixture vigorously for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Sample Collection: Carefully transfer the supernatant to a new tube for LC-MS analysis.
LC-MS Analysis
Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-22 min: 5% B
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-500
-
Data Acquisition: Full scan for initial screening, followed by data-dependent MS/MS (product ion scan) for structural elucidation of potential metabolites.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
Data Presentation
The following table summarizes the theoretical exact masses of the parent compound and its predicted primary metabolites. This information is crucial for targeted data analysis of the LC-MS results.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) |
| This compound | C₁₀H₁₅N₃O₂S | 241.0885 | 242.0961 |
| Hydroxylated Metabolite | C₁₀H₁₅N₃O₃S | 257.0834 | 258.0910 |
| N-Oxide Metabolite | C₁₀H₁₅N₃O₃S | 257.0834 | 258.0910 |
Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
Caption: High-level workflow for metabolite identification.
Conclusion
This application note provides a comprehensive and detailed protocol for the identification of metabolites of this compound using a common in vitro model and LC-MS analysis. The provided methodologies, predicted metabolic pathways, and data tables offer a solid foundation for researchers in the field of drug metabolism and pharmacokinetics. Adherence to this protocol will enable the generation of reliable data to inform the progression of drug candidates in the development pipeline.
References
In Vivo Efficacy of 4-Piperazin-1-ylbenzenesulfonamide in Murine Models: Application Notes and Protocols
Note to the Reader: As of December 2025, publicly available scientific literature and preclinical data repositories do not contain specific in vivo efficacy studies for the compound 4-Piperazin-1-ylbenzenesulfonamide in murine models. While numerous studies have been conducted on derivatives and structurally related compounds within the piperazine and benzenesulfonamide classes, data directly pertaining to the in vivo efficacy of this specific molecule is not available.
The following application notes and protocols are therefore presented as a generalized framework based on common methodologies for evaluating novel chemical entities in murine models for oncology, a frequent therapeutic target for compounds of this class. This document is intended to serve as a template for researchers designing future in vivo studies for this compound, should it be identified as a candidate for such evaluation.
Abstract
This document outlines hypothetical application notes and detailed experimental protocols for assessing the in vivo therapeutic efficacy of this compound in murine cancer models. The protocols described herein cover xenograft and syngeneic tumor models, dosing and administration, and methods for evaluating anti-tumor activity. All procedures are designed to be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Potential Signaling Pathways and Mechanism of Action
The biological activity of this compound has not been extensively characterized. However, the benzenesulfonamide moiety is a well-known pharmacophore present in various enzyme inhibitors, including carbonic anhydrase inhibitors and certain kinase inhibitors. The piperazine group is also a common feature in many biologically active compounds, contributing to solubility and receptor interactions. A potential mechanism of action could involve the inhibition of signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
A hypothetical signaling pathway that could be targeted by a benzenesulfonamide-containing compound is presented below.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
Murine Tumor Models
The choice of murine model is critical for evaluating the therapeutic potential of a novel compound. Both xenograft and syngeneic models are recommended for a comprehensive assessment.
3.1.1 Human Tumor Xenograft Model
This model is used to assess the direct anti-tumor activity of the compound on human cancer cells.
-
Cell Lines: A panel of human cancer cell lines (e.g., A549 lung carcinoma, MDA-MB-231 breast adenocarcinoma, U87MG glioblastoma) should be used.
-
Animals: 6-8 week old female athymic nude mice (nu/nu) or SCID mice.
-
Procedure:
-
Suspend cultured cancer cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 1 x 106 to 1 x 107 cells into the right flank of each mouse.
-
Monitor tumor growth using calipers.
-
When tumors reach a mean volume of 100-150 mm3, randomize mice into treatment and control groups.
-
3.1.2 Syngeneic Tumor Model
This model utilizes immunocompetent mice and is essential for evaluating the compound's effect on the tumor microenvironment and potential immunomodulatory properties.
-
Cell Lines: Murine cancer cell lines compatible with the host strain (e.g., B16-F10 melanoma in C57BL/6 mice, CT26 colon carcinoma in BALB/c mice).
-
Animals: 6-8 week old female C57BL/6 or BALB/c mice.
-
Procedure:
-
Follow the same tumor cell implantation and monitoring protocol as the xenograft model.
-
Dosing and Administration
-
Compound Formulation: this compound should be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, 5% DMSO in saline) for administration. The stability and solubility of the formulation should be confirmed prior to in vivo use.
-
Dose Escalation Study: A preliminary study should be conducted to determine the maximum tolerated dose (MTD).
-
Administration Route: Depending on the compound's properties, administration can be oral (gavage), intraperitoneal (IP), or intravenous (IV).
-
Treatment Schedule: A typical schedule would be once or twice daily for 14-21 consecutive days.
Efficacy Evaluation
-
Tumor Volume Measurement: Tumor dimensions should be measured 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Body Weight and Clinical Observations: Monitor and record the body weight of each animal 2-3 times per week as an indicator of toxicity. Any signs of distress or adverse effects should also be recorded.
-
Endpoint: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3) or if animals show signs of excessive toxicity.
-
Tumor Growth Inhibition (TGI): TGI is a key metric for efficacy and is calculated at the end of the study.
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
-
Blood Sampling: Collect blood samples at various time points after the final dose to determine the plasma concentration of the compound.
-
Tumor Tissue Analysis: At the end of the study, tumors should be excised, weighed, and processed for histological and molecular analysis (e.g., Western blotting, immunohistochemistry) to assess the on-target effects of the compound.
Data Presentation
All quantitative data should be presented in a clear and structured format.
Table 1: Hypothetical Tumor Growth Inhibition Data
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1850 ± 210 | - |
| Compound X | 25 | 1100 ± 150 | 40.5 |
| Compound X | 50 | 650 ± 95 | 64.9 |
| Compound X | 100 | 320 ± 60 | 82.7 |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo efficacy study.
Caption: General workflow for a murine in vivo efficacy study.
Application Notes and Protocols for Xenograft Mouse Model Testing of 4-Piperazin-1-ylbenzenesulfonamide's Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for evaluating the potential anticancer activity of 4-Piperazin-1-ylbenzenesulfonamide using a xenograft mouse model. Xenograft models are a critical tool in preclinical cancer research, allowing for the in vivo assessment of novel therapeutic agents against human tumors grown in immunodeficient mice.[1][2][3] Sulfonamide and piperazine moieties are present in numerous compounds with established pharmacological activities, including anticancer properties.[4][5][6][7][8][9] The protocols outlined herein provide a comprehensive framework for conducting these studies, from initial cell line selection to in vivo efficacy evaluation and data analysis. While specific data for this compound is not publicly available, this guide is based on established methodologies for analogous compounds.
Hypothetical Anticancer Mechanism of Action
Sulfonamide derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of carbonic anhydrase, which is crucial for pH regulation in tumor cells, disruption of microtubule assembly, and induction of cell cycle arrest, often in the G1 phase.[4][5][10] The piperazine ring is also a common scaffold in anticancer agents, frequently associated with the induction of apoptosis (programmed cell death).[11][12] Therefore, a plausible mechanism for this compound could involve the disruption of key signaling pathways controlling cell proliferation and survival, potentially leading to apoptosis.
Potential Signaling Pathway Targeted by this compound
References
- 1. benchchem.com [benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. portal.fis.tum.de [portal.fis.tum.de]
- 6. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]
- 8. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. eurekaselect.com [eurekaselect.com]
- 11. benchchem.com [benchchem.com]
- 12. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Screening of 4-Piperazin-1-ylbenzenesulfonamide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-piperazin-1-ylbenzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications. These derivatives have shown potential as anticancer, anti-inflammatory, antiviral, and antipsychotic agents.[1][2][3] Their mechanism of action often involves the modulation of key cellular signaling pathways through the inhibition of enzymes like protein kinases, histone deacetylases (HDACs), and carbonic anhydrases, or by interacting with receptors such as dopamine receptors.[2][3][4][5]
High-throughput screening (HTS) of compound libraries based on this scaffold is a critical step in identifying promising lead candidates. Cell-based assays are indispensable tools in this process, offering a biologically relevant context to evaluate compound efficacy, toxicity, and mechanism of action early in the drug discovery pipeline.[6][7] These assays allow for the assessment of a compound's effects on cell viability, proliferation, specific signaling pathways, and target engagement within a cellular environment.
This document provides detailed application notes and protocols for a suite of cell-based assays tailored for the primary, secondary, and mechanistic screening of this compound libraries.
Key Cellular Targets and Screening Strategies
The versatility of the this compound scaffold allows it to target several key protein families. A successful screening cascade should therefore employ a tiered approach, starting with broad cytotoxicity screening, followed by target-specific and mechanistic assays for hit validation and characterization.
Commonly Targeted Pathways:
-
Protein Kinase Signaling: Many sulfonamide derivatives are designed as protein kinase inhibitors, which are crucial regulators of cell proliferation, differentiation, and survival.[4][8]
-
Histone Deacetylase (HDAC) Regulation: Certain compounds with this scaffold have been identified as HDAC inhibitors, which play a key role in epigenetic regulation and are important targets in oncology.[5]
-
Carbonic Anhydrase (CA) Activity: Sulfonamides are classic inhibitors of CAs, enzymes involved in pH regulation and various physiological processes.[9][10]
-
G-Protein Coupled Receptor (GPCR) Binding: Specific derivatives have been developed as antagonists for GPCRs, such as the dopamine D4 receptor.[2]
Below is a diagram illustrating a typical screening workflow.
Caption: High-level workflow for screening compound libraries.
Data Presentation: Cytotoxicity and Inhibitory Activity
Quantitative data from screening assays should be organized to allow for clear comparison of compound potency and selectivity. The half-maximal inhibitory concentration (IC50) is a standard metric for this purpose.
Table 1: Example Cytotoxicity Data for Novel Sulfonamide Derivatives Data is illustrative and serves as a template for reporting.
| Compound ID | Target Cell Line | Cancer Type | Assay Type | Exposure Time (h) | IC50 (µM)[11][12] |
|---|---|---|---|---|---|
| SUL-001 | MDA-MB-231 | Breast Adenocarcinoma | MTT | 72 | 12.5 |
| A549 | Lung Adenocarcinoma | MTT | 72 | 25.1 | |
| HeLa | Cervical Cancer | MTT | 72 | 19.8 | |
| SUL-002 | MDA-MB-231 | Breast Adenocarcinoma | MTT | 72 | 4.6 |
| A549 | Lung Adenocarcinoma | MTT | 72 | 8.2 | |
| HeLa | Cervical Cancer | MTT | 72 | 5.9 | |
| Reference | MDA-MB-231 | Breast Adenocarcinoma | MTT | 72 | 7.5 |
| (Doxorubicin) | A549 | Lung Adenocarcinoma | MTT | 72 | 0.9 |
| | HeLa | Cervical Cancer | MTT | 72 | 1.2 |
Table 2: Example Target Inhibition Data Data is illustrative and serves as a template for reporting.
| Compound ID | Target Enzyme | Assay Type | IC50 (µM)[5] | Selectivity vs. HDAC1 |
|---|---|---|---|---|
| SUL-101 | HDAC6 | Biochemical | 0.15 | 10-fold |
| HDAC1 | Biochemical | 1.5 | - | |
| SUL-102 | HDAC6 | Biochemical | 1.2 | 2-fold |
| | HDAC1 | Biochemical | 2.4 | - |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[12]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound compounds dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)[13]
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000 to 10,000 cells per well in 100 µL of complete medium into a 96-well plate.[13]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions.
-
Include vehicle control wells (medium with DMSO, final concentration ≤0.5%) and untreated control wells.[13]
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[13]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10-15 minutes.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
-
Plot the percent viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[13]
-
Caption: Step-by-step workflow for the MTT cell viability assay.
Protocol 2: Universal Luminescent Kinase Assay
This protocol describes a universal, homogeneous assay that measures kinase activity by quantifying the amount of ATP remaining in solution following a kinase reaction. It is suitable for HTS of kinase inhibitors.[14]
Materials:
-
Purified target kinase and its specific substrate (peptide or protein)
-
This compound compounds dissolved in DMSO
-
Kinase reaction buffer (specific to the kinase)
-
ATP solution
-
Luminescent Kinase Assay Kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a white microplate, add the following to each well:
-
Kinase reaction buffer.
-
Test compound at various concentrations or vehicle (DMSO).
-
Substrate.
-
Purified kinase enzyme.
-
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The final volume is typically small (e.g., 5-20 µL).[15]
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ATP Detection:
-
Allow the Luminescent Kinase Assay Reagent to equilibrate to room temperature.
-
Add an equal volume of the reagent to each well of the reaction plate.
-
-
Signal Stabilization: Mix briefly on a plate shaker and incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Luminescence Measurement: Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
The light output is inversely correlated with kinase activity. Higher luminescence indicates lower ATP consumption and thus higher kinase inhibition.
-
Calculate percent inhibition relative to controls (no inhibitor = 0% inhibition, no enzyme = 100% inhibition).
-
Determine IC50 values by plotting percent inhibition against the log of inhibitor concentration.
-
Caption: Mechanism of a luminescent kinase inhibition assay.
Conclusion
The screening of this compound libraries requires a robust and multi-faceted approach utilizing a variety of cell-based assays. The protocols and strategies outlined in this document provide a framework for the efficient identification and characterization of novel drug candidates. By starting with broad cytotoxicity screening and progressing to more specific target-based and mechanistic studies, researchers can effectively navigate the complexities of drug discovery and identify compounds with high therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. (S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide, a selective dopamine D4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nuvisan.com [nuvisan.com]
- 7. Cell-based assays: fuelling drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. promega.co.uk [promega.co.uk]
- 15. Biochemical Kinase Assays | Thermo Fisher Scientific - KR [thermofisher.com]
Application Notes and Protocols: Enzyme Inhibition Kinetics of 4-Piperazin-1-ylbenzenesulfonamide Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the enzyme inhibition kinetics of 4-piperazin-1-ylbenzenesulfonamide analogs, a class of compounds predominantly targeting carbonic anhydrases (CAs). This document includes a summary of their inhibitory activity, detailed experimental protocols for assessing their potency and mechanism of action, and visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound and its analogs are a significant class of sulfonamide-based enzyme inhibitors. The core structure, featuring a benzenesulfonamide moiety linked to a piperazine ring, serves as a versatile scaffold for designing potent and selective inhibitors of carbonic anhydrases (CAs). CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in numerous physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion.
The overexpression of certain CA isoforms, particularly CA IX and CA XII, is associated with various pathologies, most notably cancer.[2] In the tumor microenvironment, the activity of these CAs contributes to acidosis, which promotes tumor progression, metastasis, and resistance to therapy.[2] Consequently, the development of selective CA inhibitors is a promising avenue for novel anticancer therapeutics. The this compound scaffold has been extensively explored to develop such inhibitors, with modifications to the piperazine ring and the benzenesulfonamide portion allowing for the fine-tuning of inhibitory potency and isoform selectivity.
Data Presentation: Inhibitory Activity of 4-{4-[(hydroxyimino)methyl]piperazin-1-yl}benzenesulfonamide Analogs
The following table summarizes the in vitro inhibitory activity (Ki values) of a series of hydroxyimine-tethered this compound analogs against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II (cytosolic isoforms), and hCA IX, hCA XII (tumor-associated transmembrane isoforms).[1] The data is extracted from a study by Akocak et al. (2023) and showcases the potential for developing potent and selective inhibitors based on this scaffold.
| Compound ID | R Group | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| 27 | Pyridin-4-yl | 14.2 | 5.0 | 110.0 | 13.9 |
| 28 | 4-Hydroxyphenyl | 30.2 | 10.3 | 1179.4 | 11.2 |
| 29 | Phenyl | 3.0 | 11.6 | 121.0 | 5.0 |
| 30 | 4-Chlorophenyl | 10.8 | 13.4 | 43.0 | 14.1 |
| 31 | 4-Methoxyphenyl | 24.3 | 20.3 | 739.1 | 5.0 |
| 32 | 4-Nitrophenyl | 11.2 | 4.4 | 911.5 | 14.5 |
| 33 | 4-Fluorophenyl | 14.5 | 6.6 | 1339.0 | 10.5 |
| 34 | 4-Methylphenyl | 15.6 | 6.0 | 1548.8 | 12.3 |
| Acetazolamide (Standard) | - | 250 | 12 | 25 | 5.7 |
Experimental Protocols
This section provides detailed protocols for the determination of enzyme inhibition kinetics for this compound analogs against carbonic anhydrases.
Protocol 1: Colorimetric Assay for Carbonic Anhydrase Inhibition (IC50 Determination)
This protocol is adapted from widely used methods for determining CA activity based on the enzyme's esterase activity.
Principle: Carbonic anhydrase can hydrolyze p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically at 405 nm. The rate of this reaction is proportional to the CA activity. Inhibitors will decrease the rate of p-NP formation.
Materials:
-
Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
p-Nitrophenyl acetate (p-NPA)
-
Test compounds (this compound analogs)
-
Acetazolamide (positive control)
-
Assay Buffer: 50 mM Tris-SO4, pH 7.6
-
DMSO (for dissolving compounds)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the CA enzyme in the assay buffer.
-
Prepare a stock solution of p-NPA in a minimal amount of acetonitrile or DMSO.
-
Prepare stock solutions of the test compounds and acetazolamide in DMSO. Create a series of dilutions of the inhibitor stocks.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Assay buffer and p-NPA solution (no enzyme).
-
Control (100% activity): Assay buffer, enzyme solution, and DMSO (vehicle).
-
Test Wells: Assay buffer, enzyme solution, and diluted test compound.
-
Positive Control: Assay buffer, enzyme solution, and diluted acetazolamide.
-
-
Enzyme-Inhibitor Pre-incubation:
-
To each well (except the blank), add the appropriate volume of assay buffer.
-
Add a small volume (e.g., 1-2 µL) of the diluted test compound, acetazolamide, or DMSO to the respective wells.
-
Add the CA enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each well from the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Stopped-Flow Assay for Ki Determination
This method is a more direct and rapid way to measure the inhibition of the physiological CO2 hydration reaction catalyzed by carbonic anhydrase.
Principle: The hydration of CO2 produces protons, leading to a decrease in the pH of a buffered solution containing a pH indicator. The rate of this pH change is monitored spectrophotometrically.
Materials:
-
Stopped-flow spectrophotometer
-
Human carbonic anhydrase isoforms
-
CO2-saturated water
-
Assay Buffer: e.g., 20 mM HEPES or TRIS with a suitable pH indicator (e.g., phenol red)
-
Test compounds
-
Acetazolamide
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the CA enzyme in the assay buffer.
-
Prepare a range of concentrations of the test compounds and acetazolamide in the assay buffer.
-
Prepare fresh CO2-saturated water by bubbling CO2 gas through chilled, deionized water.
-
-
Instrument Setup:
-
Set up the stopped-flow instrument to rapidly mix the enzyme/inhibitor solution with the CO2-saturated water.
-
Set the spectrophotometer to monitor the absorbance change of the pH indicator at its λmax.
-
-
Measurement:
-
One syringe of the stopped-flow apparatus is filled with the enzyme solution (or enzyme pre-incubated with the inhibitor at various concentrations).
-
The second syringe is filled with the CO2-saturated water.
-
The two solutions are rapidly mixed, and the change in absorbance is recorded over a short time frame (milliseconds to seconds).
-
-
Data Analysis:
-
The initial rates of the enzymatic reaction are determined from the kinetic traces.
-
The inhibition constant (Ki) is determined by fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, uncompetitive) using specialized software. For competitive inhibitors, the Cheng-Prusoff equation can be used to calculate Ki from the IC50 value if the substrate concentration and Km are known: Ki = IC50 / (1 + [S]/Km).
-
Visualizations
Signaling Pathway
The following diagram illustrates the role of tumor-associated carbonic anhydrases (CA IX and CA XII) in the regulation of the tumor microenvironment pH and their interaction with key signaling pathways.
Caption: Role of CA IX/XII in Tumor Acidosis and Signaling.
Experimental Workflow
This diagram outlines the general workflow for determining the inhibitory activity of the sulfonamide analogs.
Caption: Workflow for CA Inhibition Assay.
Enzyme Inhibition Mechanism
This diagram depicts the general principle of competitive enzyme inhibition by this compound analogs at the active site of carbonic anhydrase.
Caption: Competitive Inhibition of Carbonic Anhydrase.
References
- 1. Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assays of 4-piperazin-1-ylbenzenesulfonamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction The 4-piperazin-1-ylbenzenesulfonamide scaffold is a versatile pharmacophore found in derivatives targeting a range of biologically significant proteins. Depending on the substitutions, these compounds have shown affinity for G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors, as well as enzymes like carbonic anhydrases.[1][2][3] Characterizing the binding affinity of these derivatives to their targets is a critical step in drug discovery and development.
Radioligand binding assays are considered the gold standard for quantifying the affinity of a ligand for its receptor due to their high sensitivity, robustness, and precision.[4][5] These assays utilize a radiolabeled ligand (radioligand) that binds to the target receptor. By measuring the displacement of this radioligand by an unlabeled test compound (e.g., a this compound derivative), one can determine the binding affinity (Ki) of the test compound. This document provides detailed protocols for performing competitive radioligand binding assays for this class of compounds against two representative target classes: a G-protein coupled receptor (Dopamine D4 Receptor) and an enzyme (Carbonic Anhydrase IX).
Principle of Competitive Radioligand Binding
In a competitive binding assay, a fixed concentration of a high-affinity radioligand and a range of concentrations of an unlabeled test compound are incubated with a source of the target receptor (e.g., cell membranes).[4][6] The unlabeled compound competes with the radioligand for the same binding site. As the concentration of the test compound increases, the amount of bound radioligand decreases. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50.[7] The IC50 value can then be converted to the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.[8][9]
Protocol 1: Dopamine D4 Receptor Binding Assay
This protocol describes a method to determine the binding affinity of this compound derivatives for the human Dopamine D4 receptor.
1. Materials and Reagents
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human Dopamine D4 receptor.
-
Radioligand: [³H]-Spiperone or another suitable D4 antagonist/agonist radioligand.[10]
-
Test Compounds: this compound derivatives dissolved in 100% DMSO to create 10 mM stock solutions.
-
Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a known D4 antagonist, such as Haloperidol or Sonepiprazole.[3]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment:
-
96-well microplates.
-
Multi-channel pipettes.
-
Plate shaker.
-
Cell harvester with GF/B or GF/C glass fiber filter mats (pre-soaked in 0.5% polyethyleneimine, PEI).
-
Scintillation counter.
-
Scintillation fluid (e.g., Betaplate Scint).
-
2. Experimental Workflow
3. Detailed Assay Protocol
-
Preparation: Thaw the frozen receptor membrane preparation on ice. Dilute the membranes in assay buffer to a final concentration that provides adequate signal (typically 10-50 µg protein per well). Homogenize gently.
-
Compound Dilution: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Plating: In a 96-well plate, add the following in a final volume of 250 µL:
-
Total Binding Wells: 50 µL assay buffer + 150 µL diluted membranes + 50 µL radioligand.
-
Test Compound Wells: 50 µL of each test compound dilution + 150 µL diluted membranes + 50 µL radioligand.
-
Non-Specific Binding (NSB) Wells: 50 µL of NSB control (e.g., 10 µM Haloperidol) + 150 µL diluted membranes + 50 µL radioligand.
-
-
Incubation: Seal the plate and incubate with gentle agitation for 60-90 minutes at room temperature (or other optimized temperature) to reach equilibrium.[11]
-
Filtration: Rapidly terminate the incubation by filtering the contents of the plate through the PEI-soaked glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with 300 µL of ice-cold wash buffer to remove unbound radioligand.[11]
-
Counting: Dry the filter mat completely (e.g., in an oven at 50°C for 30 minutes or under a lamp). Place the dried mat into a sample bag, add scintillation fluid, and seal. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
4. Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (SB) = Total Binding (CPM) - Non-Specific Binding (CPM)
-
-
Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response) to fit the curve and determine the IC50 value.
-
Calculate Ki: Convert the IC50 to the Ki using the Cheng-Prusoff equation :[8][9]
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] = concentration of radioligand used in the assay.
-
Kd = equilibrium dissociation constant of the radioligand for the receptor (must be determined separately via a saturation binding experiment).
-
-
5. Example Data Presentation
| Compound ID | Target Receptor | Radioligand Used | Ki (nM)[1] |
| Derivative A | Dopamine D4 | [³H]-Spiperone | 15.2 ± 1.8 |
| Derivative B | Dopamine D4 | [³H]-Spiperone | 5.4 ± 0.7 |
| Derivative C | Dopamine D4 | [³H]-Spiperone | 88.1 ± 10.5 |
| Sonepiprazole (Control) | Dopamine D4 | [³H]-Spiperone | 1.2 ± 0.2 |
Protocol 2: Carbonic Anhydrase IX (CA-IX) Binding Assay
This protocol outlines a method for determining the binding affinity of this compound derivatives to the tumor-associated enzyme Carbonic Anhydrase IX (CA-IX).[2]
1. Materials and Reagents
-
Enzyme Source: Recombinant human Carbonic Anhydrase IX.
-
Radioligand: A suitable radiolabeled sulfonamide inhibitor known to bind CA-IX, such as [³H]-acetazolamide or a custom-synthesized tritiated/iodinated high-affinity inhibitor.
-
Test Compounds: this compound derivatives dissolved in 100% DMSO.
-
Non-Specific Binding (NSB) Control: A high concentration (e.g., 100 µM) of a potent, unlabeled CA inhibitor like acetazolamide.[2]
-
Assay Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4.
-
Wash Buffer: Ice-cold 20 mM HEPES, pH 7.4.
-
Equipment: Same as for the GPCR assay, with filtration being a common method. Alternatively, a scintillation proximity assay (SPA) format can be used if the enzyme is captured on SPA beads.[4]
2. Detailed Assay Protocol
-
Preparation: Dilute the recombinant CA-IX enzyme in assay buffer to the desired final concentration.
-
Compound Dilution: Prepare serial dilutions of the test compounds in assay buffer, maintaining a constant low percentage of DMSO.
-
Assay Plating: In a 96-well plate, add the following in a final volume of 200 µL:
-
Total Binding: 50 µL assay buffer + 100 µL diluted enzyme + 50 µL radioligand.
-
Test Compound: 50 µL of test compound dilution + 100 µL diluted enzyme + 50 µL radioligand.
-
Non-Specific Binding (NSB): 50 µL of NSB control (e.g., 100 µM acetazolamide) + 100 µL diluted enzyme + 50 µL radioligand.
-
-
Incubation: Seal the plate and incubate, typically for 2-4 hours at 4°C or room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the assay mixture through a suitable filter mat (e.g., GF/B) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Dry the filter mat, add scintillation fluid, and measure radioactivity in a scintillation counter.
3. Data Analysis
The data analysis procedure is identical to that described for the Dopamine D4 receptor assay. Calculate specific binding, generate a competition curve by plotting percent specific binding vs. log[test compound], and use non-linear regression to determine the IC50. Finally, use the Cheng-Prusoff equation to calculate the Ki value for each derivative.
4. Example Data Presentation
| Compound ID | Target Enzyme | Radioligand Used | Ki (nM) |
| Derivative X | Carbonic Anhydrase IX | [³H]-Acetazolamide | 25.7 ± 3.1 |
| Derivative Y | Carbonic Anhydrase IX | [³H]-Acetazolamide | 9.8 ± 1.2 |
| Derivative Z | Carbonic Anhydrase IX | [³H]-Acetazolamide | 150.4 ± 18.2 |
| Acetazolamide (Control) | Carbonic Anhydrase IX | [³H]-Acetazolamide | 7.5 ± 0.9 |
References
- 1. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of carbonic anhydrase-IX-targeted trifunctional radioligands between linear- and branched-chain arrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide, a selective dopamine D4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. chem.uwec.edu [chem.uwec.edu]
- 9. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Developing a Murine Systemic Infection Model for Sulfonamide Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a class of synthetic antimicrobial agents that function by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for the bacterial synthesis of folic acid. As mammals obtain folic acid from their diet, this pathway is an effective target for antibacterial therapy. Due to the emergence of antibiotic resistance, robust preclinical models are essential for the evaluation of new and existing sulfonamides. This document provides detailed application notes and protocols for establishing a murine systemic infection model to test the in vivo efficacy of sulfonamide-based therapies.
Key Components of the Murine Systemic Infection Model
A successful murine systemic infection model for testing sulfonamide efficacy involves several critical components, from the selection of the appropriate bacterial and mouse strains to the methods of infection and endpoints for evaluation.
Bacterial Strain Selection
The choice of bacterial strain is paramount and should be guided by the intended clinical application of the sulfonamide being tested. Both Gram-positive and Gram-negative bacteria are relevant. It is also crucial to consider the susceptibility of the chosen strain to sulfonamides.
Commonly Used Bacterial Strains:
-
Staphylococcus aureus : A prevalent Gram-positive pathogen causing a wide range of infections. Methicillin-resistant S. aureus (MRSA) strains are of particular interest for testing novel antimicrobial agents.
-
Escherichia coli : A Gram-negative bacterium commonly associated with urinary tract infections and sepsis. Uropathogenic E. coli (UPEC) strains are frequently used.
-
Streptococcus pneumoniae : A Gram-positive bacterium responsible for pneumonia, meningitis, and sepsis.
-
Pseudomonas aeruginosa : An opportunistic Gram-negative pathogen known for its intrinsic resistance to many antibiotics.
Mouse Strain Selection
The genetic background of the mouse strain can significantly influence the immune response and susceptibility to infection. Therefore, consistency in strain selection is critical for reproducible results.
Recommended Mouse Strains:
-
BALB/c : This inbred strain is widely used in immunology and infectious disease research and is known for a Th2-biased immune response.
-
C57BL/6 : Another commonly used inbred strain, which typically mounts a Th1-biased immune response.
For initial efficacy studies, outbred strains like CD-1 or Swiss Webster can also be used, though they may introduce more variability.
Experimental Protocols
The following protocols provide a step-by-step guide for conducting a sulfonamide efficacy study using a murine systemic infection model.
Protocol 1: Preparation of Bacterial Inoculum
This protocol describes the preparation of a standardized bacterial suspension for inducing systemic infection.
Materials:
-
Selected bacterial strain (e.g., MRSA USA300)
-
Tryptic Soy Broth (TSB) or other appropriate liquid medium
-
Tryptic Soy Agar (TSA) or other appropriate solid medium
-
Sterile phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Sterile centrifuge tubes and pipettes
Procedure:
-
From a frozen stock, streak the bacterial strain onto a TSA plate and incubate overnight at 37°C.
-
Inoculate a single colony into 10 mL of TSB and incubate overnight at 37°C with shaking (200 rpm).
-
The following morning, subculture the overnight culture by diluting it 1:100 in fresh TSB and grow to mid-logarithmic phase (typically 2-3 hours, OD600 of 0.4-0.6).
-
Harvest the bacteria by centrifugation at 4000 x g for 10 minutes at 4°C.
-
Wash the bacterial pellet twice with sterile, ice-cold PBS.
-
Resuspend the final pellet in sterile PBS to the desired concentration. The concentration can be estimated using the OD600 (e.g., for E. coli, an OD600 of 1.0 is approximately 8 x 10⁸ CFU/mL) and confirmed by serial dilution and plating on TSA plates. For a systemic infection model, a typical inoculum concentration is in the range of 1 x 10⁷ to 1 x 10⁸ CFU/mL.
Protocol 2: Induction of Systemic Infection
This protocol outlines the procedure for infecting mice to establish a systemic infection. The intraperitoneal (IP) route is described here as it is a common and reproducible method.
Materials:
-
Prepared bacterial inoculum
-
6-8 week old female BALB/c or C57BL/6 mice
-
Sterile 1 mL syringes with 27-gauge needles
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
On the day of infection, gently restrain the mouse and locate the injection site in the lower right or left quadrant of the abdomen to avoid injuring the internal organs.
-
Inject 0.1 mL of the prepared bacterial inoculum intraperitoneally. The final inoculum dose per mouse will typically be between 1 x 10⁶ and 1 x 10⁷ CFU. The exact dose should be optimized to induce a consistent, non-lethal infection.
-
Return the mice to their cages and monitor for clinical signs of infection.
Protocol 3: Sulfonamide Treatment
This protocol details the administration of the sulfonamide test article.
Materials:
-
Sulfonamide compound
-
Appropriate vehicle (e.g., 0.5% carboxymethylcellulose in water, sterile saline)
-
Oral gavage needles or sterile syringes and needles for injection
Procedure:
-
Prepare the sulfonamide formulation at the desired concentration in a suitable vehicle.
-
Initiate treatment at a predetermined time post-infection (e.g., 1-2 hours).
-
Administer the sulfonamide via the desired route. Oral (PO) administration is common for sulfonamides. The volume administered should be based on the mouse's body weight (e.g., 10 mL/kg).
-
Treatment frequency and duration should be based on the pharmacokinetic properties of the compound and the study design (e.g., once or twice daily for 3-7 days).
-
Include appropriate control groups:
-
Vehicle Control: Infected mice receiving only the vehicle.
-
Positive Control: Infected mice receiving a known effective antibiotic (e.g., vancomycin for MRSA).
-
Uninfected Control: Mice receiving no infection and no treatment (for baseline measurements).
-
Protocol 4: Evaluation of Efficacy
This protocol describes the primary endpoints for assessing the efficacy of the sulfonamide treatment.
2.4.1. Monitoring Clinical Signs and Survival
-
Monitor mice at least twice daily for clinical signs of illness, including ruffled fur, hunched posture, lethargy, and weight loss.
-
Record survival data daily.
2.4.2. Determination of Bacterial Load in Tissues
Materials:
-
Sterile PBS
-
Sterile dissecting tools
-
Tissue homogenizer
-
Sterile microcentrifuge tubes and plates
-
Appropriate agar plates (e.g., TSA, MacConkey agar)
Procedure:
-
At predetermined time points (e.g., 24, 48, or 72 hours post-infection), euthanize a subset of mice from each group.
-
Aseptically harvest target organs such as the spleen, liver, and kidneys. Blood can also be collected via cardiac puncture.
-
Weigh each organ.
-
Homogenize each organ in a known volume of sterile PBS (e.g., 1 mL).
-
Perform 10-fold serial dilutions of the tissue homogenates in sterile PBS.
-
Plate 100 µL of each appropriate dilution onto agar plates.
-
Incubate the plates overnight at 37°C.
-
Count the colonies on the plates and calculate the bacterial load as colony-forming units (CFU) per gram of tissue.
2.4.3. Host Response Analysis (Optional)
-
Cytokine Analysis: Collect blood at the time of euthanasia and separate the serum or plasma. Analyze the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex bead assays.
-
Histopathology: Fix a portion of the harvested organs in 10% neutral buffered formalin. Process the tissues for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) to evaluate tissue damage and inflammatory cell infiltration.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between treatment and control groups.
Table 1: Survival Rate of Infected Mice After Sulfonamide Treatment
| Treatment Group | Dose (mg/kg) | Number of Mice | Survival Rate (%) |
| Vehicle Control | - | 10 | 10 |
| Sulfadiazine | 50 | 10 | 70 |
| Sulfadiazine | 100 | 10 | 90 |
| Positive Control (Vancomycin) | 20 | 10 | 100 |
Table 2: Bacterial Load in Spleen and Liver 48 Hours Post-Infection
| Treatment Group | Dose (mg/kg) | Spleen (log10 CFU/g ± SD) | Liver (log10 CFU/g ± SD) |
| Vehicle Control | - | 7.2 ± 0.5 | 6.8 ± 0.6 |
| Sulfadiazine | 50 | 4.5 ± 0.8 | 4.1 ± 0.7 |
| Sulfadiazine | 100 | 3.1 ± 0.6 | 2.9 ± 0.5 |
| Positive Control (Vancomycin) | 20 | 2.5 ± 0.4 | 2.3 ± 0.3 |
Table 3: Serum Cytokine Levels 24 Hours Post-Infection
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL ± SD) | IL-6 (pg/mL ± SD) |
| Uninfected Control | - | <10 | <20 |
| Vehicle Control | - | 850 ± 150 | 1200 ± 200 |
| Sulfadiazine | 100 | 350 ± 80 | 500 ± 100 |
Visualizations
Sulfonamide Mechanism of Action
Caption: Mechanism of action of sulfonamides in bacteria.
Experimental Workflow for Sulfonamide Efficacy Testing
Caption: Workflow for murine systemic infection model.
Protocol for Assessing Cell Viability After Treatment with Piperazine Derivatives
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piperazine and its derivatives are a significant class of heterocyclic compounds with broad therapeutic potential, notably in oncology.[1][2] The piperazine ring is a key structural motif in numerous FDA-approved drugs due to its favorable pharmacokinetic properties.[1] Researchers are actively exploring various piperazine derivatives for their capacity to inhibit cancer cell proliferation, trigger apoptosis (programmed cell death), and halt the cell cycle.[1][3] The mechanisms of action frequently involve the modulation of critical signaling pathways that are commonly dysregulated in cancer.[1][4] This document provides detailed protocols for assessing the in vitro cytotoxicity and cell viability of cancer cell lines after treatment with piperazine derivatives using common colorimetric and luminescent assays.
Core Concepts in Cell Viability Assessment
Several assays are available to measure cell viability, each with its own underlying principle. These methods typically assess metabolic activity, membrane integrity, or ATP content.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to measure cell metabolic activity. In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals.[5] The amount of formazan produced is proportional to the number of living, metabolically active cells.[6]
-
WST-1 (Water Soluble Tetrazolium Salt) Assay: Similar to the MTT assay, the WST-1 assay is a colorimetric method that quantifies cell proliferation, growth, and viability. It is based on the cleavage of the tetrazolium salt WST-1 to formazan by cellular enzymes.[7] An increase in the number of viable cells leads to a greater overall activity of mitochondrial dehydrogenases, resulting in increased formazan production.[7]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This homogeneous assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is a marker of metabolically active cells.[8][9] The assay involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal proportional to the ATP concentration.[8][10]
Quantitative Data Summary
The cytotoxic or growth-inhibitory potential of piperazine derivatives is often quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value. A lower value indicates higher potency. The following tables summarize the in vitro anticancer activity of selected piperazine derivatives against various human cancer cell lines.
| Piperazine Derivative | Cancer Cell Line | Cancer Type | GI50 (µM) | Reference |
| Novel Piperazine Derivative | K562 | Chronic Myeloid Leukemia | 0.06 - 0.16 | [1] |
| Other Cancer Cell Lines | Various | 0.06 - 0.16 | [1] | |
| PCC | SNU-475 | Human Liver Cancer | 6.98 ± 0.11 | [11] |
| SNU-423 | Human Liver Cancer | 7.76 ± 0.45 | [11] | |
| Conjugate 23 | MDA-MB-468 | Breast Cancer | 1.00 | [12] |
| Conjugate 25 | HOP-92 | Non-small cell lung | 1.35 | [12] |
Experimental Workflow
A standardized workflow is crucial for the systematic evaluation of piperazine derivatives. This typically involves an initial assessment of cytotoxicity to determine the IC50/GI50 values, followed by more in-depth studies to understand the mechanisms of cell death and effects on the cell cycle.
Caption: General experimental workflow for evaluating piperazine derivatives.
Signaling Pathways Targeted by Piperazine Derivatives
Piperazine derivatives can exert their anticancer effects by targeting multiple signaling pathways that are crucial for cancer cell survival and proliferation. A notable example is the PI3K/AKT pathway, which is central to cell growth and survival and is often over-activated in many human cancers.[1][4] Inhibition of this pathway can lead to caspase-dependent apoptosis.[1][3]
Caption: Inhibition of the PI3K/AKT signaling pathway by piperazine derivatives.
Detailed Experimental Protocols
The following are detailed protocols for the key assays used to evaluate the cytotoxic effects of piperazine derivatives.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability.[1]
Materials:
-
96-well microplate
-
Cancer cell lines
-
Complete cell culture medium
-
Piperazine derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[1]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[1]
-
Compound Treatment: The following day, treat the cells with various concentrations of the piperazine derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[1]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[1]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[1]
Protocol 2: Cell Viability and Proliferation (WST-1 Assay)
This colorimetric assay is a widely used method for assessing cell metabolic activity.
Materials:
-
96-well microplate
-
Cancer cell lines
-
Complete cell culture medium
-
Piperazine derivative stock solution
-
Cell Proliferation Reagent WST-1
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at a concentration of approximately 5 × 10^4 cells/well in 100 µL of culture medium into a 96-well plate.
-
Compound Treatment: Treat cells with various concentrations of the piperazine derivative.
-
Incubation: Incubate the cell cultures for 24 to 96 hours at 37°C and 5% CO2.[7][13]
-
WST-1 Addition: Add 10 µL of Cell Proliferation Reagent WST-1 to each well and incubate for 0.5 to 4 hours at 37°C and 5% CO2.[14]
-
Shaking: Shake the plate thoroughly for 1 minute on a shaker.
-
Absorbance Measurement: Measure the absorbance of the samples against a background control at a wavelength between 420-480 nm using a microplate reader. A reference wavelength of >600 nm can be used.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 3: Luminescent Cell Viability (CellTiter-Glo® Assay)
This assay quantifies ATP, a marker of metabolically active cells.[8]
Materials:
-
Opaque-walled 96-well or 384-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Piperazine derivative stock solution
-
CellTiter-Glo® Reagent[10]
-
Plate-reading luminometer
Procedure:
-
Plate Preparation: Prepare opaque-walled multiwell plates with mammalian cells in culture medium (100 µL per well for 96-well plates or 25 µL per well for 384-well plates). Prepare control wells containing medium without cells for background luminescence.[15]
-
Compound Treatment: Add the test compound to the experimental wells and incubate according to the culture protocol.[10]
-
Equilibration: Equilibrate the plate and its contents at room temperature for approximately 30 minutes.[10]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well.[10]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Luminescence Measurement: Record the luminescence.
-
Data Analysis: Subtract the background luminescence from the experimental values and calculate the percentage of cell viability relative to the vehicle control.
Troubleshooting and Optimization
-
Solvent Toxicity: The solvent used to dissolve the piperazine derivative (e.g., DMSO) can be toxic to cells at certain concentrations. Always include a vehicle control (cells treated with the same concentration of solvent as the highest dose of your compound) to ensure the observed cytotoxicity is not due to the solvent itself.[16]
-
Cell Seeding Density: Inconsistent cell numbers can affect the apparent cytotoxicity of a compound. It is important to use an optimal and consistent cell number for your assays.[16]
-
Compound Stability and Solubility: Ensure the piperazine derivative is completely dissolved. Precipitates can lead to inconsistent results. Also, confirm the stability of the compound under your experimental conditions.[16]
-
Contamination: Regularly check cell cultures for any signs of microbial contamination, as this can cause cell death and interfere with the results.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. materialneutral.info [materialneutral.info]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 9. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. scribd.com [scribd.com]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving Solubility of 4-Piperazin-1-ylbenzenesulfonamide
This guide provides researchers, scientists, and drug development professionals with practical solutions for solubility challenges encountered with 4-Piperazin-1-ylbenzenesulfonamide during in vitro experiments.
Troubleshooting Guide
Q: My this compound is precipitating in my aqueous assay buffer. What steps can I take to resolve this?
A: Precipitation of a test compound during an in vitro assay is a common issue that can compromise experimental results. This compound has both basic and acidic functional groups, which can be leveraged to improve its solubility. Follow this systematic approach to troubleshoot and resolve the precipitation.
Step 1: Verify Stock Solution Integrity
First, ensure your stock solution is completely dissolved. Visually inspect the stock for any microcrystals. If you are using a previously frozen stock, allow it to fully equilibrate to room temperature and vortex thoroughly before use. It is a common best practice to prepare a fresh stock solution in 100% Dimethyl Sulfoxide (DMSO) to rule out degradation or concentration issues.
Step 2: Employ pH Modification
The solubility of this compound is highly dependent on pH due to its ionizable piperazine and sulfonamide groups.
-
Acidic Conditions (pH < 6.0): The piperazine ring contains two nitrogen atoms that can be protonated. At acidic pH, the compound will carry a positive charge, which typically increases its solubility in aqueous media.
-
Alkaline Conditions (pH > 9.0): The sulfonamide group has a weakly acidic proton. At alkaline pH, this proton can be removed, resulting in a negatively charged compound, which can also enhance aqueous solubility.
Try adjusting the pH of your assay buffer. Prepare buffers at various pH points (e.g., 5.0, 6.5, 7.4, 8.5) to determine an optimal range where the compound remains soluble upon dilution from the DMSO stock.
Step 3: Utilize a Co-solvent System
If pH adjustment is not feasible or sufficient, using a water-miscible organic co-solvent can help maintain solubility.[1] The key is to keep the final concentration of the organic solvent low enough to avoid affecting the biological system (e.g., enzyme activity or cell viability).
-
Prepare a higher concentration stock solution in 100% DMSO.
-
When diluting into your final aqueous buffer, ensure the final co-solvent concentration is within an acceptable range for your assay. For many cell-based assays, the final DMSO concentration should be kept below 0.5%, although some assays can tolerate up to 1-2%.[2]
-
Other co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) can also be tested.[1]
Step 4: Consider Advanced Formulation Strategies
If the above methods fail, more advanced techniques may be necessary, though these require more significant formulation development.[3]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the guest molecule from water.[3]
-
Surfactants: For non-cellular assays like enzyme inhibition studies, adding a small amount of a non-ionic surfactant (e.g., 0.01-0.05% Tween-20 or Triton X-100) to the assay buffer can prevent precipitation.[2] Note that surfactants are generally lytic and not suitable for live-cell experiments.[2]
Below is a workflow to guide your troubleshooting process.
Frequently Asked Questions (FAQs)
Q: What are the key physicochemical properties of this compound?
A: Understanding the compound's properties is crucial for troubleshooting solubility. Key computed and experimental data are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N₃O₂S | PubChem[4] |
| Molecular Weight | 241.31 g/mol | PubChem[4] |
| XLogP3 | -0.3 | PubChem[4] |
| Melting Point | 210-211 °C | Sigma-Aldrich |
| Hydrogen Bond Donors | 2 | PubChem[4] |
| Hydrogen Bond Acceptors | 5 | PubChem[4] |
| pKa (Piperazine moiety) | pKa₁ ≈ 9.7, pKa₂ ≈ 5.3 | Literature (Piperazine)[5] |
| pKa (Sulfonamide moiety) | ≈ 9-10 (Estimated) | General Sulfonamide Data |
Q: How does pH affect the solubility of this compound?
A: The compound has two key ionizable regions: the basic piperazine ring and the weakly acidic sulfonamide group.
-
In acidic solution (pH < pKa₂ of piperazine) , the piperazine nitrogen atoms become protonated (cationic), forming a salt that is generally much more soluble in water.
-
In alkaline solution (pH > pKa of sulfonamide) , the sulfonamide nitrogen loses its proton, becoming anionic and increasing water solubility. This dual nature means solubility is lowest near its isoelectric point and can be significantly increased by moving the pH to either the acidic or basic range.
Q: What is the recommended solvent for preparing a stock solution?
A: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of many organic molecules for in vitro screening.[2][6] It is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds.[7] Always use anhydrous, high-purity DMSO to prevent compound degradation during storage.
Q: What are the risks of using high concentrations of organic co-solvents in cell-based assays?
A: While necessary for solubility, organic solvents like DMSO can have direct effects on your biological system. High concentrations can lead to:
-
Cell Toxicity: Most cell lines show signs of toxicity when the final DMSO concentration exceeds 1%. It is critical to determine the tolerance of your specific cell line.
-
Assay Interference: Solvents can alter protein conformation, inhibit enzyme activity, or interfere with detection methods (e.g., fluorescence).
-
Altered Compound Activity: The solvent can impact how the compound interacts with its biological target.
Always run a solvent-only vehicle control in your experiments at the same final concentration used for your test compound to account for these potential effects.
Experimental Protocols
Protocol: Systematic Solubility Assessment
This protocol provides a method to determine the practical or "kinetic" solubility of this compound in your specific assay buffer.
1. Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Your target aqueous assay buffer (e.g., PBS, pH 7.4)
-
Additional buffers if testing pH effect (e.g., Acetate buffer pH 5.0, Tris buffer pH 8.5)
-
96-well microplate (polypropylene or glass-coated for low binding)
-
Plate shaker
-
Centrifuge with plate rotor
-
Plate reader or HPLC for quantification
2. Methodology:
-
Prepare a High-Concentration Stock: Accurately weigh the compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 20 mM). Ensure it is fully dissolved by vortexing and gentle warming if necessary.
-
Create a Dilution Series: In the 96-well plate, perform a serial dilution of your DMSO stock into the target aqueous buffer. For example, add 2 µL of the 20 mM stock to 198 µL of buffer to get a starting concentration of 200 µM. Then, perform 1:2 serial dilutions across the plate. Include a buffer-only control.
-
Equilibrate: Seal the plate and place it on a plate shaker at room temperature (or your experimental temperature) for 1.5 to 2 hours to allow the solution to reach equilibrium. This allows any precipitation to form.
-
Separate Solid from Soluble: Centrifuge the plate at a high speed (e.g., 3000 x g) for 20 minutes to pellet any precipitated compound.
-
Quantify Soluble Fraction: Carefully transfer the supernatant from each well to a new, clean 96-well plate. Be cautious not to disturb the pellet.
-
Determine Concentration: Measure the concentration of the compound in the supernatant of each well. This can be done via several methods:
-
UV-Vis Spectroscopy: If the compound has a chromophore, use a plate reader to measure absorbance at its λ-max. Create a standard curve using pre-diluted standards in the same buffer/DMSO mixture.
-
HPLC: This is a more accurate method. Analyze the supernatant and compare peak areas to a standard curve.
-
-
Identify Solubility Limit: The highest concentration that does not show a significant drop in measured concentration after centrifugation is considered the kinetic solubility limit under those conditions.
| Co-Solvent | Typical Starting Final Concentration | Maximum Tolerated (Cell-based) | Notes |
| DMSO | 0.1 - 0.5% | ~1.0% | Most common; run vehicle controls.[2] |
| Ethanol | 0.1 - 1.0% | ~1.0% | Can be more volatile. |
| PEG 400 | 0.5 - 2.0% | Varies | Higher viscosity; generally low toxicity. |
| Propylene Glycol | 0.5 - 2.0% | Varies | Common in pharmaceutical formulations. |
References
- 1. ijmsdr.org [ijmsdr.org]
- 2. researchgate.net [researchgate.net]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(Piperazin-1-yl)benzene-1-sulfonamide | C10H15N3O2S | CID 901897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uregina.ca [uregina.ca]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
overcoming 4-Piperazin-1-ylbenzenesulfonamide instability in cell culture media
Welcome to the technical support center for 4-Piperazin-1-ylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What could be the cause?
A1: Inconsistent results are often a sign of compound instability in the cell culture medium.[1] Degradation of the compound over the course of your experiment can lead to a decrease in its effective concentration, resulting in variability.[2] It is crucial to determine the stability of this compound under your specific experimental conditions.[1]
Q2: What are the potential causes of this compound instability in cell culture media?
A2: The instability of this compound can be attributed to several factors related to its chemical structure, which contains both a sulfonamide group and a piperazine ring:
-
Hydrolysis: The benzenesulfonamide moiety can be susceptible to hydrolysis, particularly under acidic conditions.[3][4][5] Cell culture media can become acidic over time due to cellular metabolism, which may promote degradation.
-
Oxidation: The piperazine ring can be prone to oxidation.[6][7] Components in the media or reactive oxygen species generated by cells can contribute to this process.
-
Photodegradation: Sulfonamide-containing compounds can be sensitive to light.[8][9] Exposure of your media containing the compound to light, especially UV light, can lead to its degradation.
-
Enzymatic Degradation: If you are using serum-supplemented media, enzymes present in the serum could potentially metabolize the compound.[2]
-
Interaction with Media Components: Components of the culture medium could potentially react with the compound, leading to its degradation.
Q3: How can I determine the stability of this compound in my cell culture setup?
A3: The most reliable method is to perform a stability study. This involves incubating the compound in your complete cell culture medium at 37°C and 5% CO2 for the duration of your experiment. Samples are collected at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours) and the concentration of the parent compound is quantified using analytical methods like High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][10] A significant decrease in concentration over time indicates instability.
Q4: What are the expected degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented in the available literature, potential degradation could occur at the sulfonamide bond or the piperazine ring. Hydrolysis of the sulfonamide bond would likely yield 4-(piperazin-1-yl)aniline and benzenesulfonic acid. Oxidation or cleavage of the piperazine ring could result in various smaller amine fragments.[7][11]
Troubleshooting Guide
This guide provides solutions to common problems you might encounter when using this compound in your experiments.
| Problem | Potential Cause | Recommended Solution(s) |
| Loss of compound activity over time | Compound degradation in cell culture medium. | 1. Perform a stability study: Quantify the compound's concentration in your media over the experimental time course using HPLC or LC-MS.[2] 2. More frequent media changes: If degradation is confirmed, replace the media with freshly prepared compound solution more frequently (e.g., every 24 hours).[2] 3. Optimize storage: Store stock solutions in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] |
| High variability between experimental replicates | Inconsistent compound concentration due to instability or poor solubility. | 1. Ensure complete dissolution: Verify that the compound is fully dissolved in the initial solvent before adding it to the culture medium.[12] 2. Prepare fresh solutions: Prepare working solutions of the compound immediately before each experiment.[1] 3. Use low-binding plasticware: The compound may adsorb to plastic surfaces, reducing its effective concentration. Consider using low-adhesion plates and tubes.[2] |
| Unexpected cytotoxicity or off-target effects | Formation of toxic degradation products. | 1. Characterize degradation products: If possible, use LC-MS to identify major degradation products. 2. Test degradation product toxicity: If the degradation products are known and available, test their cytotoxicity independently. 3. Minimize degradation: Follow the recommendations for improving compound stability. |
| Precipitate formation in the media | Poor solubility of the compound or its degradation products in the culture medium. | 1. Check solubility: Determine the solubility of the compound in your specific cell culture medium.[10] 2. Adjust solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to the cells.[12] 3. Filter sterilize: If a precipitate is observed in the stock solution, it should be filter-sterilized before use. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over a defined period.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO)
-
Complete cell culture medium (including serum, if applicable)
-
Sterile, low-binding microcentrifuge tubes or 96-well plates
-
Incubator (37°C, 5% CO2)
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Preparation of Spiked Medium:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Spike the pre-warmed (37°C) complete cell culture medium with the stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final solvent concentration is minimal (e.g., <0.1%).
-
Vortex the spiked medium gently to ensure homogeneity.
-
-
Incubation and Sampling:
-
Aliquot the spiked medium into sterile, low-binding tubes or wells of a plate for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Place the samples in a 37°C, 5% CO2 incubator.
-
At each designated time point, remove one sample and immediately process it for analysis or store it at -80°C until analysis. The T=0 sample serves as the initial concentration reference.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in each sample using a validated HPLC-UV or LC-MS/MS method.
-
A standard curve of the compound in the same cell culture medium should be prepared to ensure accurate quantification.
-
-
Data Analysis:
-
Plot the concentration of the compound as a percentage of the initial (T=0) concentration versus time.
-
Calculate the half-life (t½) of the compound in the medium if significant degradation is observed.
-
Visualizations
Workflow for Assessing Compound Stability
Caption: Workflow for assessing compound stability in cell culture medium.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Troubleshooting Logic
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 8. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Off-Target Effects of 4-Piperazin-1-ylbenzenesulfonamide Derivatives
Disclaimer: The 4-piperazin-1-ylbenzenesulfonamide scaffold is found in a variety of molecules with diverse biological targets. This guide uses the well-characterized PI3K inhibitor, Pictilisib (GDC-0941) , which contains a related 4-methanesulfonyl-piperazin-1-ylmethyl moiety, as a representative example to illustrate the principles of identifying and minimizing off-target effects. The strategies and protocols described are broadly applicable to other kinase inhibitors sharing this structural class.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with kinase inhibitors containing a piperazine-benzenesulfonamide scaffold?
A1: Off-target effects for this class of compounds can be broadly categorized into two types: off-target kinase inhibition and interactions with other protein families. Due to the conserved nature of the ATP-binding pocket in kinases, inhibitors designed for one kinase can often bind to others. For Pictilisib (GDC-0941), a pan-Class I PI3K inhibitor, off-target activity has been observed against other PI3K/mTOR pathway members like mTOR and DNA-PK.[1][2] Broader kinase screening has also identified other potential off-target kinases that are inhibited at higher concentrations.[3] Additionally, the piperazine moiety can sometimes lead to interactions with G-protein coupled receptors (GPCRs), ion channels, and transporters, although this is highly dependent on the overall structure of the molecule.
Q2: My experimental results are inconsistent with the known function of the primary target. Could this be due to off-target effects?
A2: Yes, this is a strong possibility. If you observe unexpected phenotypes, such as unforeseen cytotoxicity, altered cell morphology, or modulation of a signaling pathway thought to be unrelated to the primary target, it is crucial to investigate potential off-target effects. For example, while Pictilisib (GDC-0941) primarily inhibits the PI3K/Akt pathway, at higher concentrations, it could engage other kinases that might lead to confounding biological outcomes.[3]
Q3: How can I experimentally determine the selectivity profile of my this compound derivative?
A3: A multi-tiered approach is recommended. Start with a broad in vitro kinase panel screen (e.g., KINOMEscan or a radiometric panel) to identify potential off-target kinases.[4][5] For any significant "hits" from this screen, you should perform dose-response experiments to determine the IC50 or Kd values to quantify the potency of inhibition. To confirm that these interactions occur in a cellular context, a Cellular Thermal Shift Assay (CETSA) is a powerful tool to verify target engagement within intact cells.[6][7]
Q4: I'm seeing a discrepancy between the inhibitor's potency in a biochemical assay versus a cell-based assay. What could be the cause?
A4: This is a common issue. Several factors can contribute to this discrepancy:
-
Cell Permeability: The compound may have poor membrane permeability, resulting in a lower intracellular concentration than what is used in the biochemical assay.
-
High Intracellular ATP: Biochemical kinase assays are often performed at ATP concentrations near the Km of the enzyme. However, intracellular ATP levels are much higher (in the millimolar range), which can lead to competitive displacement of ATP-competitive inhibitors, thus reducing their apparent potency in cells.
-
Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Plasma Protein Binding: In cell culture media containing serum, the compound can bind to proteins like albumin, reducing the free concentration available to enter the cell and interact with the target.[8]
Q5: What are some general strategies to minimize off-target effects in my experiments?
A5: To minimize off-target effects, consider the following:
-
Use the Lowest Effective Concentration: Perform a dose-response experiment to determine the lowest concentration of the compound that elicits the desired on-target effect.
-
Use a Structurally Unrelated Inhibitor: To confirm that the observed phenotype is due to inhibition of the primary target, use a different inhibitor with a distinct chemical scaffold that targets the same protein.
-
Rescue Experiments: If possible, overexpress a drug-resistant mutant of the primary target. If the phenotype is reversed, it is likely an on-target effect.
-
Knockdown/Knockout Controls: Use genetic methods like siRNA or CRISPR to knockdown or knockout the primary target. The resulting phenotype should mimic the effect of the inhibitor if it is acting on-target.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Kinase Inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[3]2. Test inhibitors with different chemical scaffolds targeting the same primary kinase. | 1. Identification of unintended kinase targets that may be responsible for cytotoxicity.2. If cytotoxicity persists with a more selective inhibitor, it may be an on-target effect. |
| Compound Precipitation | 1. Visually inspect the culture medium for precipitates.2. Check the solubility of the compound in your specific culture medium.3. Prepare fresh stock solutions and filter-sterilize. | Prevention of high localized concentrations of the compound that can lead to toxicity. |
| Solvent Toxicity | 1. Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic (typically <0.1%).2. Include a vehicle-only control in all experiments. | Elimination of solvent-induced cytotoxicity as a confounding factor. |
Issue 2: Inconsistent or Unexplained Phenotype
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Activation of Compensatory Signaling Pathways | 1. Use Western blotting to probe for the activation of known compensatory pathways (e.g., MAPK pathway in response to PI3K inhibition).[9]2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | A clearer understanding of the cellular response and more consistent results. |
| Cell Line-Specific Effects | 1. Test the inhibitor in multiple cell lines to determine if the unexpected effects are consistent.2. Characterize the genetic background of your cell lines (e.g., presence of mutations in off-target genes). | Distinguishes between general off-target effects and those specific to a particular cellular context. |
| Indirect "Off-Target" Effects | 1. Map the signaling network downstream of your primary target to identify potential indirect effects on other pathways.2. Use pathway analysis tools to predict potential downstream consequences of inhibiting the primary target. | Understanding whether the observed phenotype is a direct off-target effect or an indirect consequence of on-target inhibition.[10] |
Quantitative Data Summary
The following tables summarize the inhibitory activity of Pictilisib (GDC-0941) against its primary targets (Class I PI3K isoforms) and key off-targets. This data is essential for designing experiments with appropriate concentrations to maximize on-target activity while minimizing off-target effects.
Table 1: On-Target Activity of Pictilisib (GDC-0941) Against Class I PI3K Isoforms
| Target | IC50 (nM) | Assay Type |
| PI3Kα (p110α) | 3 | Biochemical |
| PI3Kβ (p110β) | 33 | Biochemical |
| PI3Kδ (p110δ) | 3 | Biochemical |
| PI3Kγ (p110γ) | 75 | Biochemical |
| Data compiled from multiple sources.[1][11][12] |
Table 2: Off-Target Activity of Pictilisib (GDC-0941)
| Off-Target | IC50 (nM) | Assay Type |
| mTOR | 580 | Biochemical |
| DNA-PK | 1230 | Biochemical |
| JAK1 (JH2 pseudokinase domain) | >80% inhibition @ 1 µM | Kinase Panel Screen |
| Multiple other kinases | >80% inhibition @ 10 µM | Kinase Panel Screen |
| Data compiled from multiple sources.[1][2][3] |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling (Radiometric Assay)
Objective: To determine the IC50 of a this compound derivative against a panel of kinases to identify potential off-target inhibition.
Principle: This assay measures the incorporation of a radiolabeled phosphate from [γ-33P]ATP onto a specific substrate by a kinase. A decrease in radioactivity indicates inhibition of the kinase.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
[γ-33P]ATP
-
ATP solution
-
384-well plates
-
Phosphocellulose filter plates
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of a 384-well plate, add 5 µL of the diluted compound or a vehicle control (DMSO).
-
Add 10 µL of a 2X solution containing the purified target kinase and its specific substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 10 µL of a 2X ATP solution containing [γ-33P]ATP. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-33P]ATP will pass through.
-
Wash the filter plate multiple times with phosphoric acid to remove non-specific radioactivity.
-
Dry the plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of a this compound derivative with its target protein in intact cells.
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. This shift in the melting temperature (Tm) of the protein is detected by quantifying the amount of soluble protein remaining after a heat challenge.[6]
Materials:
-
Cultured cells expressing the target protein
-
Test compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Thermal cycler or heating block
-
Equipment for cell lysis (e.g., for freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blot reagents and equipment
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Culture cells to an appropriate density and treat them with the test compound at various concentrations or a vehicle control for 1-2 hours at 37°C.
-
Cell Harvesting and Heat Treatment: Harvest the cells, wash with ice-cold PBS, and resuspend in PBS containing inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 64°C in 4°C increments) using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins and cell debris.
-
Western Blot Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Normalize the protein concentration of all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature point.
-
Normalize the intensity of each band to the unheated control (set to 100% soluble).
-
Plot the percentage of soluble protein against the temperature for both the vehicle- and compound-treated samples to generate melt curves. A shift in the Tm to a higher temperature in the presence of the compound indicates target engagement.
-
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of Pictilisib (GDC-0941).
Caption: Experimental workflow for assessing inhibitor selectivity.
Caption: Decision tree for troubleshooting unexpected experimental results.
References
- 1. cellagentech.com [cellagentech.com]
- 2. adooq.com [adooq.com]
- 3. oncotarget.com [oncotarget.com]
- 4. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
Technical Support Center: Troubleshooting Piperazine Compound Precipitation in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and solutions for common challenges encountered with piperazine compound precipitation in aqueous solutions during experimental work. The following troubleshooting guides and frequently asked questions (FAQs) are designed to provide direct, actionable advice and detailed experimental protocols to address these issues.
Frequently Asked Questions (FAQs)
Q1: My piperazine derivative is precipitating out of my aqueous buffer. What are the primary factors that could be causing this?
A1: Precipitation of piperazine derivatives in aqueous solutions is a common issue that can be attributed to several factors. The piperazine moiety itself is basic, and its solubility is highly dependent on the pH of the solution.[1] Key factors influencing precipitation include:
-
pH of the Solution: The solubility of piperazine and its derivatives is significantly influenced by pH. As weak bases, they are more soluble in acidic solutions where the piperazine nitrogens are protonated.[1][2] An increase in pH can lead to the deprotonation of the piperazine ring, reducing its polarity and causing it to precipitate.
-
Compound Concentration: Exceeding the intrinsic solubility limit of the compound in the specific aqueous buffer will inevitably lead to precipitation. It's crucial to determine the kinetic and thermodynamic solubility of your compound in the experimental medium.[1]
-
Temperature: The solubility of many piperazine compounds increases with temperature.[3] If the solution is prepared at a higher temperature and then cooled, the compound may precipitate out. Conversely, some piperazine hydrates can precipitate from concentrated aqueous solutions at different temperatures.[4]
-
Ionic Strength and Buffer Composition: The presence of salts in the buffer can either increase ("salting in") or decrease ("salting out") the solubility of the piperazine compound. The specific ions in the buffer can interact with the compound in complex ways.
-
Presence of CO2: Piperazine solutions can readily absorb carbon dioxide from the air, which can lead to the formation of carbamates and subsequent precipitation.[2][5]
-
Hygroscopicity: Piperazine and many of its derivatives are hygroscopic, meaning they readily absorb moisture from the air.[6] This can affect the accurate weighing of the compound and lead to concentration inaccuracies, potentially exceeding the solubility limit.
Q2: How can I improve the solubility of my piperazine compound in an aqueous solution?
A2: Several strategies can be employed to enhance the solubility of piperazine derivatives:
-
pH Adjustment: Lowering the pH of the solution with a suitable acid (e.g., HCl) will protonate the basic nitrogen atoms of the piperazine ring, forming a more soluble salt in situ.[1][7] This is often the simplest and most effective initial approach. The pKa values of piperazine are approximately 5.35 and 9.73.[2]
-
Salt Formation: Synthesizing a salt of the piperazine compound is a widely used and highly effective method to improve aqueous solubility. Common counter-ions include hydrochloride, citrate, and mesylate.[1] It is important to note that not all salts will have improved solubility; for instance, piperazine phosphate is insoluble in water.[8]
-
Use of Co-solvents: The addition of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG), can significantly increase the solubility of more lipophilic piperazine derivatives.[1] However, it is critical to ensure the final concentration of the co-solvent is compatible with the experimental assay, as it may affect biological systems.[1]
-
Heating and Sonication: Gently heating the solution or using a sonicator can help dissolve the compound by providing the energy needed to overcome the crystal lattice energy.[9] However, be cautious as some compounds may be thermally labile.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes that have enhanced aqueous solubility.[1]
Q3: I have prepared a stock solution of my piperazine compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A3: This is a common issue known as "crashing out" and occurs when the compound is soluble in the organic stock solution but not in the final aqueous buffer at the desired concentration. Here are some troubleshooting steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in the assay to below its aqueous solubility limit.
-
Increase the Co-solvent Concentration: If the assay can tolerate it, slightly increasing the percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) in the final solution can help maintain solubility.[1]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions from the stock solution, first into a mixture of the co-solvent and aqueous buffer, and then into the final buffer.
-
Use of Surfactants: A small amount of a non-ionic surfactant, such as Tween 80 or Pluronic F-68, can help to keep the compound in solution. However, the compatibility of the surfactant with the assay must be verified.
Troubleshooting Flowchart
The following diagram outlines a systematic approach to troubleshooting piperazine compound precipitation.
Caption: A troubleshooting workflow for addressing piperazine compound precipitation.
Quantitative Data Summary
The solubility of piperazine and its derivatives can be influenced by various factors. The following tables provide a summary of key physicochemical properties and solubility data.
Table 1: Physicochemical Properties of Piperazine
| Property | Value | Reference(s) |
| pKa1 | 5.35 | [2] |
| pKa2 | 9.73 | [2] |
| Water Solubility (20°C) | 15 g/100 mL | [10] |
| Melting Point (anhydrous) | 106-108 °C | [11] |
| Melting Point (hexahydrate) | 44 °C | [2] |
Table 2: Solubility of Piperazine in Different Solvents
| Solvent | Solubility | Reference(s) |
| Water | Freely soluble | [2][12] |
| Ethanol | Soluble | [3] |
| Ethylene Glycol | Freely soluble | [2] |
| Diethyl Ether | Poorly soluble/Insoluble | [2][12] |
| Chloroform | Very soluble | [10] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the standard shake-flask method for determining the equilibrium solubility of a piperazine compound.[11]
Materials:
-
Piperazine derivative (solid)
-
Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Sealed glass vials
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of the solid piperazine derivative to a glass vial containing a known volume of the aqueous buffer.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After the incubation period, stop the shaker and allow the vials to stand to let any undissolved solid settle.
-
Centrifuge the vials to further pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.[13]
-
The measured concentration represents the equilibrium solubility of the compound in the tested buffer.
Protocol 2: Small-Scale pH Adjustment to Enhance Solubility
This protocol describes a method to test the effect of pH on the solubility of a piperazine compound.
Materials:
-
Piperazine derivative (solid)
-
Deionized water or desired buffer
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
pH meter or pH indicator strips
-
Small glass vials
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a slurry of the piperazine compound in the chosen aqueous medium in a glass vial (at a concentration known to precipitate).
-
Place the vial on a magnetic stirrer.
-
Slowly add 0.1 M HCl dropwise while monitoring the pH and observing the solution's clarity.
-
Continue adding acid until the compound fully dissolves. Record the pH at which dissolution is complete.
-
To confirm pH-dependent solubility, slowly add 0.1 M NaOH to the clear solution. The compound should precipitate again as the pH increases.
Signaling Pathway and Logical Relationships
The solubility of a piperazine compound is governed by the equilibrium between its solid and dissolved states, which is heavily influenced by pH and its pKa values. The following diagram illustrates this relationship.
Caption: The effect of pH on the solubility equilibrium of piperazine.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sintef.no [sintef.no]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Piperazine | 110-85-0 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimization of 4-Piperazin-1-ylbenzenesulfonamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Piperazin-1-ylbenzenesulfonamide. The information is designed to address specific experimental challenges and optimize reaction conditions for improved yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Question 1: Why is the yield of my this compound synthesis consistently low?
Answer: Low yields can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.[1][2]
-
Reagent Quality:
-
4-Chlorobenzenesulfonamide: Ensure it is pure and free from hydrolysis to 4-chlorobenzenesulfonic acid, which is unreactive.
-
Piperazine: Use anhydrous piperazine. The presence of water can lead to the formation of byproducts. Piperazine can also absorb atmospheric CO₂ to form carbamates.
-
Solvent: The use of anhydrous solvents is critical to prevent the hydrolysis of the sulfonyl chloride.[2]
-
Base: Ensure the base (e.g., triethylamine, pyridine, or an excess of piperazine) is pure and dry.
-
-
Reaction Conditions:
-
Stoichiometry: An incorrect molar ratio of reactants is a common cause of low yields. Using an excess of piperazine can favor the formation of the desired mono-substituted product and prevent the formation of the bis-sulfonated byproduct.
-
Temperature: The reaction is typically carried out at room temperature or with gentle heating.[3] However, excessive heat can promote the formation of side products. Temperature control is crucial to prevent the decomposition of reactants and minimize side product formation.[2]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion. Insufficient reaction time will result in a low yield.[1]
-
-
Work-up and Purification:
-
Significant product loss can occur during extraction and purification steps. Ensure proper pH adjustment during aqueous work-up to minimize the solubility of the product in the aqueous phase. Optimize the solvent system for chromatography or recrystallization to ensure efficient separation and high recovery.
-
Question 2: I am observing a significant amount of a byproduct with a higher molecular weight. What is it and how can I minimize it?
Answer: A common byproduct in the reaction between 4-chlorobenzenesulfonamide and piperazine is the N,N'-bis(4-sulfamoylphenyl)piperazine. This occurs when both nitrogen atoms of the piperazine ring react with a molecule of 4-chlorobenzenesulfonamide.
-
Minimization Strategies:
-
Use an excess of piperazine: Employing a molar excess of piperazine (2 to 5 equivalents) relative to 4-chlorobenzenesulfonamide will statistically favor the mono-substitution. The unreacted piperazine can be removed during the work-up.
-
Slow addition of the sulfonyl chloride: Adding the 4-chlorobenzenesulfonamide solution dropwise to the piperazine solution can help to maintain a high local concentration of piperazine, thus reducing the likelihood of di-substitution.
-
Use of a mono-protected piperazine: Employing a mono-protected piperazine, such as N-Boc-piperazine, will ensure that only one nitrogen is available for reaction. The protecting group can then be removed in a subsequent step.
-
Question 3: My purified product shows poor solubility. What can I do?
Answer: this compound, being a sulfonamide with a basic piperazine moiety, can exhibit variable solubility depending on the pH.
-
Troubleshooting Steps:
-
pH Adjustment: The compound is expected to be more soluble in acidic aqueous solutions due to the protonation of the piperazine nitrogen. For purification or formulation, consider converting it to a salt (e.g., hydrochloride salt) to improve aqueous solubility.
-
Solvent Screening for Recrystallization: If poor solubility is an issue during purification, a systematic screening of different solvents or solvent mixtures is recommended. Common solvents for recrystallization of organic compounds include ethanol, methanol, isopropanol, ethyl acetate, and mixtures with water.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound from 4-chlorobenzenesulfonamide and piperazine?
A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing sulfonyl group activates the aromatic ring towards nucleophilic attack by the piperazine. The piperazine acts as the nucleophile, attacking the carbon atom bonded to the chlorine atom, and displacing the chloride ion.
Q2: What is a suitable solvent for this reaction?
A2: Aprotic polar solvents such as dichloromethane (DCM), chloroform, or dimethylformamide (DMF) are commonly used.[3] The choice of solvent can influence the reaction rate and solubility of the reactants.
Q3: What type of base should I use and in what quantity?
A3: An organic base like triethylamine or pyridine is often used to neutralize the HCl generated during the reaction. Typically, 1.1 to 1.5 equivalents of the base are used. Alternatively, an excess of piperazine can serve as both a reactant and the base.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot for the starting material (4-chlorobenzenesulfonamide) should diminish over time, while a new spot for the product (this compound) should appear and intensify. Staining with an appropriate reagent (e.g., potassium permanganate or iodine) may be necessary for visualization. HPLC can also be used for more quantitative monitoring.[1]
Q5: What are the recommended methods for purifying the final product?
A5: The most common purification techniques are recrystallization and column chromatography.
-
Recrystallization: This is a cost-effective method for obtaining highly pure crystalline product. The choice of solvent is critical and should be determined experimentally.
-
Column Chromatography: Silica gel column chromatography using a suitable eluent system (e.g., a mixture of ethyl acetate and petroleum ether or dichloromethane and methanol) can be used to separate the product from unreacted starting materials and byproducts.[3]
Data Presentation
The following tables summarize the effect of different reaction parameters on the yield of analogous arylpiperazine sulfonamide syntheses. While specific data for this compound is limited in the public domain, these tables provide valuable insights for optimization.
Table 1: Effect of Base and Solvent on Yield
| Entry | Aryl Halide | Amine | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorobenzenesulfonamide | Piperazine (2) | - | DMF | 80 | 12 | ~75 | Hypothetical |
| 2 | 4-Fluorobenzenesulfonamide | Piperazine (2) | K₂CO₃ (1.5) | DMSO | 100 | 8 | 85 | Hypothetical |
| 3 | 2,3-dichloro-5-nitro pyridine | 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone | Cs₂CO₃ (1.2) | DMF | 0 to RT | 4 | 78 | [3] |
| 4 | Desired sulfonyl chloride | 1-(4-(4-((5-amino-3-chloropyridin-2-yl)oxy)phenyl)piperazin-1-yl)ethanone | Pyridine | DCM | RT | 6 | Not specified | [3] |
Table 2: Comparison of Reaction Times and Temperatures
| Entry | Reactant 1 | Reactant 2 | Temperature (°C) | Time (h) | Yield (%) | Observations | Reference |
| 1 | 4-Chlorobenzenesulfonamide | Piperazine | 25 (RT) | 24 | Moderate | Slower reaction rate | Hypothetical |
| 2 | 4-Chlorobenzenesulfonamide | Piperazine | 60 | 6 | Good | Faster reaction, potential for more byproducts | Hypothetical |
| 3 | 4-Chlorobenzenesulfonamide | Piperazine | 100 | 2 | High | Rapid reaction, significant byproduct formation | Hypothetical |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a generalized procedure based on common synthetic methods for analogous compounds.
-
Reaction Setup: To a solution of piperazine (2.0 equivalents) in anhydrous dichloromethane (DCM, 10 mL/mmol of the limiting reagent) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add triethylamine (1.2 equivalents).
-
Addition of Sulfonyl Chloride: Dissolve 4-chlorobenzenesulfonamide (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the stirred piperazine solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the progress of the reaction by TLC (e.g., using a 10:1 mixture of DCM:Methanol as the eluent).
-
Work-up: Once the reaction is complete, wash the reaction mixture with water (2 x 20 mL). Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography (eluent: dichloromethane/methanol gradient).
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
Mandatory Visualization
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
addressing solvent toxicity in cell-based assays with 4-Piperazin-1-ylbenzenesulfonamide
Welcome to the technical support center for researchers utilizing 4-Piperazin-1-ylbenzenesulfonamide and other piperazine derivatives in cell-based assays. This resource provides troubleshooting guides and frequently asked questions to help you address common challenges, particularly those related to solvent toxicity and compound solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for use in cell-based assays?
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The cytotoxicity of DMSO is dependent on the cell line and the duration of exposure.[3][4] Generally, for most cell lines, a final concentration of DMSO at or below 0.5% is well-tolerated for up to 72 hours.[5][6] However, some sensitive cell lines may show toxic effects at concentrations as low as 0.1%.[4][6] It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay conditions.[7]
Q3: My compound is precipitating when I add it to the cell culture medium. What can I do?
A3: Compound precipitation is a common issue when diluting a drug from a DMSO stock into an aqueous medium.[8] This can lead to an unknown effective concentration and may cause physical stress or damage to the cells.[8] To mitigate this, try the following:
-
Lower the final concentration: Your compound may not be soluble at the desired final concentration.
-
Increase the final DMSO concentration: While keeping cell health in mind, a slightly higher DMSO percentage might be necessary to maintain solubility.
-
Use a different solvent: If DMSO is problematic, consider other less common solvents like ethanol, though these also have their own toxicity profiles that must be evaluated.[3]
-
Warm the medium: Gently warming the cell culture medium to 37°C before adding the compound stock can sometimes help.
-
Vortex during dilution: Add the compound stock to the medium while vortexing to ensure rapid and even dispersion.
Q4: I'm observing high cytotoxicity in my control wells (vehicle only). What could be the cause?
A4: High cytotoxicity in vehicle-only controls points to a problem with the solvent or the experimental setup.
-
Solvent Concentration: The final concentration of your solvent (e.g., DMSO) may be too high for your cell line.[9] Refer to the toxicity data tables below and perform a dose-response curve for the solvent alone.
-
Contamination: The solvent or media may be contaminated.[8] Use sterile, high-quality reagents.
-
"Edge Effect": Wells on the outer perimeter of a multi-well plate are prone to evaporation, which can concentrate the solvent and other media components, leading to increased cell death.[8][10] It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental data.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results between replicate wells | Uneven cell seeding, pipetting errors, or compound precipitation.[10] | Ensure a homogenous cell suspension before and during plating. Calibrate pipettes regularly. Visually inspect wells for precipitates after adding the compound.[10] |
| High background signal in viability assay (e.g., MTT) | The compound may be interfering with the assay reagents. Phenol red in the media can also interfere with absorbance readings.[8] | Run a control with the compound in cell-free media to measure its intrinsic absorbance or reactivity with the assay dye.[8] Consider using phenol red-free media for the duration of the assay.[8] |
| Observed cytotoxicity does not match expectations | The compound may have degraded. The solvent may be causing off-target effects. | Ensure the stability of your this compound stock solution. DMSO is hygroscopic and can absorb water, changing the concentration over time.[6] Always include a vehicle control to account for any effects of the solvent itself.[6] |
| Significant cell death in all treated wells, even at low concentrations | The stock solution concentration may be incorrect. The piperazine derivative itself might be highly cytotoxic. The solvent concentration might be too high. | Verify the concentration of your stock solution. Perform a wide dose-response curve to find a non-toxic range. Check the final solvent concentration in all wells; ensure it is consistent and at a non-toxic level.[11] |
Quantitative Data Summary
Table 1: General Guidelines for DMSO Concentration in Cell-Based Assays
| Final DMSO Concentration | General Effect on Most Cell Lines | Recommendations |
| < 0.1% | Generally considered safe with minimal effects.[6] | Ideal for sensitive primary cells and long-term exposure studies.[6] |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for up to 72 hours.[6] | A common and generally safe range for most in vitro assays.[5] |
| 0.5% - 1.0% | Increased cytotoxicity and effects on cell proliferation may be observed.[6] | Use with caution and only for short-term exposure if necessary. Requires thorough validation. |
| > 1.0% | Significant cytotoxicity, induction of apoptosis, and membrane damage are common.[6][9] | Generally not recommended for cell-based assays.[6] |
Table 2: Example of DMSO Cytotoxicity on Different Cancer Cell Lines (72h Exposure)
| Cell Line | DMSO Concentration causing >30% Viability Reduction (IC30) |
| HepG2 | >1.25% |
| HT29 | >2.5% |
| SW480 | ~2.5% |
| MCF-7 | <0.3125% |
| MDA-MB-231 | >2.5% |
| Data adapted from a study on various cancer cell lines, illustrating cell-type specific sensitivity to DMSO.[3] Note that MCF-7 cells show particular sensitivity.[3] |
Experimental Protocols
Protocol 1: Determining Solvent (DMSO) Toxicity Threshold
-
Cell Seeding: Plate your cells in a 96-well plate at the optimal density for your assay and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Create a serial dilution of sterile DMSO in your complete cell culture medium. Common final concentrations to test include 0.05%, 0.1%, 0.25%, 0.5%, 1%, and 2%. Also, prepare a "no DMSO" control.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations.
-
Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation period, perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "no DMSO" control. The highest concentration that shows minimal loss of cell viability (e.g., >90%) is your maximum tolerable concentration.
Protocol 2: Testing this compound Solubility and Cytotoxicity
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to make a high-concentration stock (e.g., 10 mM or 50 mM).
-
Prepare Serial Dilutions: Create a serial dilution of the compound stock solution in 100% DMSO.
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Add the diluted compound stocks to the cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is the same across all wells (including the vehicle control) and is below the predetermined toxicity threshold.[12]
-
Controls: Include the following controls:
-
Untreated Cells: Cells in medium only.
-
Vehicle Control: Cells in medium with the same final DMSO concentration used for the compound-treated wells.
-
Compound in Media (No Cells): To check for interference with the viability assay.
-
-
Incubation and Analysis: Incubate for the desired time and then perform a cell viability assay.
Visualizations
Caption: Workflow for a typical cell viability assay with a DMSO-soluble compound.
Caption: A logical flowchart for troubleshooting common issues in cell-based assays.
References
- 1. Buy N,N-diethyl-4-piperazin-1-yl-benzenesulfonamide (EVT-3553296) | 886504-23-0 [evitachem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Cytotoxicity of Piperazine Derivatives in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the cytotoxicity of piperazine derivatives in normal cells during experiments.
Frequently Asked Questions (FAQs)
Q1: My piperazine derivative is showing high cytotoxicity in normal cell lines. What are the initial troubleshooting steps?
A1: High cytotoxicity in normal cells is a common challenge. Here are the initial steps to troubleshoot this issue:
-
Verify Compound Integrity and Purity: Ensure the compound's purity and stability. Impurities from synthesis or degradation products can contribute to unexpected toxicity.
-
Optimize Compound Concentration and Exposure Time: Perform a dose-response study with a wide range of concentrations and several time points (e.g., 24, 48, 72 hours) to determine the lowest effective concentration with minimal toxicity to normal cells.
-
Assess Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not contributing to cell death. Always include a vehicle control (cells treated with the same concentration of solvent used for the highest drug concentration). Typically, DMSO concentrations should be kept below 0.5%.
-
Cell Line Authentication and Health: Confirm the identity of your normal cell line through short tandem repeat (STR) profiling. Ensure the cells are healthy, free from contamination (especially mycoplasma), and are used at a consistent and optimal seeding density.
Q2: How can I rationally modify the chemical structure of my piperazine derivative to reduce its cytotoxicity in normal cells?
A2: Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic index of your compound. Consider the following modifications:
-
Modify Substituents on the Piperazine Ring: The nature and position of substituents on the piperazine ring can significantly influence cytotoxicity. For instance, the introduction of certain groups can enhance selectivity for cancer cells.
-
Alter Lipophilicity: High lipophilicity can lead to non-specific toxicity and off-target effects, including hERG channel inhibition. Reducing lipophilicity by introducing polar groups or removing greasy moieties can decrease cytotoxicity in normal cells.
-
Modulate Basicity: The basicity of the piperazine nitrogens can impact interactions with off-target proteins. Introducing electron-withdrawing groups near the nitrogen atoms can lower their pKa and potentially reduce off-target binding.
-
Bioisosteric Replacement: Consider replacing the piperazine ring with a bioisostere. Bioisosteres are substituents or groups with similar physical or chemical properties that can impart different biological activities. Replacing a piperazine ring with a spirodiamine analogue has been shown to beneficially affect activity and reduce the cytotoxicity of the parent compound.[1][2]
Q3: Are there formulation strategies to minimize the exposure of normal cells to my piperazine derivative?
A3: Yes, advanced formulation strategies can improve the therapeutic window of your compound by targeting cancer cells and reducing systemic exposure to normal tissues.
-
Liposomal Formulations: Encapsulating the piperazine derivative in liposomes can alter its pharmacokinetic profile, leading to preferential accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. Chitosan-coated liposomes have also been shown to enhance therapeutic efficacy.[3][4]
-
Nanoparticle-Based Delivery: Similar to liposomes, nanoparticle-based delivery systems can protect the drug from degradation, improve solubility, and facilitate targeted delivery to cancer cells, thereby reducing side effects.[5][6]
Q4: Can I use my piperazine derivative in combination with other agents to reduce its effective dose and toxicity?
A4: Combination therapy is a highly effective strategy.
-
Synergistic Effects with Chemotherapeutics: Combining your piperazine derivative with other anticancer drugs can lead to synergistic effects, allowing for the use of lower, less toxic doses of each compound.[7][8] For example, some arylpiperazine derivatives have shown synergistic inhibitory effects when combined with drugs like paclitaxel, cisplatin, and doxorubicin.[7]
-
Combination with Cytoprotective Agents: While less explored for piperazine derivatives specifically, the co-administration of cytoprotective agents that selectively protect normal cells from the toxic effects of chemotherapy is a clinically validated approach.
Troubleshooting Guides
Issue 1: High variance in cytotoxicity data between experiments.
-
Potential Cause: Inconsistent cell seeding density, variations in compound concentration, or cell health.
-
Solution: Standardize your cell seeding protocol. Prepare fresh serial dilutions of your compound for each experiment from a validated stock solution. Regularly monitor cell morphology and doubling time to ensure consistency.
Issue 2: My piperazine derivative induces apoptosis in both cancer and normal cells.
-
Potential Cause: The compound may target a pathway essential for the survival of both cell types.
-
Solution:
-
Investigate the Mechanism of Action: Use techniques like Western blotting or RNA sequencing to identify the signaling pathways affected by your compound in both cell types. Some piperazine derivatives are known to induce apoptosis via the intrinsic mitochondrial pathway.[9]
-
Modulate Key Signaling Pathways: The PI3K/AKT pathway is a critical survival pathway often dysregulated in cancer.[10][11][12] Inhibition of this pathway can sensitize cancer cells to chemotherapy.[12][13] Paradoxically, in some contexts, activation of the PI3K/Akt pathway can attenuate the cytotoxic effect of certain agents.[12] A thorough understanding of your compound's effect on this pathway in different cell types is crucial.
-
Selective Targeting: Explore structural modifications to your compound to increase its selectivity for cancer-specific targets.
-
Data Presentation
Table 1: Comparative Cytotoxicity (IC50/GI50 in µM) of Selected Piperazine Derivatives in Cancerous and Normal Cell Lines.
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50/GI50 (µM) | Normal Cell Line | IC50 (µM) | Reference |
| Vindoline-Piperazine Conjugates | ||||||
| Compound 20 | Multiple | Various | GI50 < 10 | CHO | 2.54 | [14] |
| Compound 23 | MDA-MB-468 | Breast Cancer | GI50 = 1.00 | CHO | 10.8 | [14] |
| Compound 25 | HOP-92 | Non-small cell lung cancer | GI50 = 1.35 | CHO | 6.64 | [14] |
| Novel Piperazine Derivative | ||||||
| C505 | K562 | Chronic Myeloid Leukemia | GI50 = 0.06-0.16 | Not Specified | - | [15][16][17][18] |
| Arylpiperazine Derivatives | ||||||
| Compound 8 | DU145 | Prostate Cancer | IC50 = 8.25 | RWPE-1 | >50 | [15] |
| Compound 9 | LNCaP | Prostate Cancer | IC50 = 3.47 | RWPE-1 | Cytotoxic | [15] |
| Compound 15 | LNCaP | Prostate Cancer | IC50 = 1.25 | RWPE-1 | Cytotoxic | [15] |
| PCC (Piperazine Derivative) | ||||||
| PCC | SNU-475 | Liver Cancer | IC50 = 6.98 | THLE-3 | Higher than cancer cells | [19] |
| PCC | SNU-423 | Liver Cancer | IC50 = 7.76 | THLE-3 | Higher than cancer cells | [19] |
IC50: Half-maximal inhibitory concentration. GI50: 50% growth inhibition. CHO: Chinese Hamster Ovary cells. RWPE-1: Normal human prostate epithelial cells. THLE-3: Normal human liver epithelial cells.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
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Cells of interest (cancerous and normal)
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Complete culture medium
-
Piperazine derivative stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperazine derivative in complete culture medium. The final solvent concentration should be consistent across all wells and should not exceed a non-toxic level (e.g., <0.5% DMSO). Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
Piperazine derivative stock solution
-
LDH assay kit (commercially available)
-
Lysis buffer (provided in the kit for maximum LDH release control)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for the following controls:
-
Vehicle Control: Cells treated with the vehicle only.
-
Maximum LDH Release Control: Cells treated with lysis buffer.
-
Culture Medium Background Control: Medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (commonly 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit, which typically involves subtracting the background absorbance and normalizing to the maximum LDH release control.
Mandatory Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of piperazine derivatives.
References
- 1. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 2. enamine.net [enamine.net]
- 3. Formulation of Piperine–Chitosan-Coated Liposomes: Characterization and In Vitro Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 12. PI3K/Akt Pathway Activation Attenuates the Cytotoxic Effect of Methyl Jasmonate Toward Sarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Blockade of PI3K/AKT pathway enhances sensitivity of Raji cells to chemotherapy through down-regulation of HSP70 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Piperazin-1-ylbenzenesulfonamide Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-piperazin-1-ylbenzenesulfonamide analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification challenges encountered with this compound analogs?
A1: Researchers often face several challenges during the purification of these analogs, primarily stemming from their unique structural features. These challenges include:
-
Varying Polarity: The presence of both a polar sulfonamide group and a basic piperazine ring can result in a wide range of polarities among different analogs, making a single purification method unsuitable for all.[1]
-
High Polarity: Many analogs exhibit high polarity, which can lead to issues like poor retention and peak tailing in reverse-phase HPLC.[2]
-
Basicity of Piperazine: The basic nature of the piperazine moiety can cause strong interactions with silica gel in normal-phase chromatography, leading to streaking and poor separation.[2]
-
Hydrogen Bonding: The sulfonamide group can participate in hydrogen bonding, potentially leading to aggregation and difficult separations.[1]
-
Salt and Hydrate Formation: Piperazine-containing compounds readily form salts and hydrates, which can complicate purification and lead to inconsistencies in the final product's form.[2]
-
Co-precipitation of Impurities: Structurally similar impurities may co-precipitate with the desired product, making it difficult to achieve high purity through crystallization alone.[2]
Q2: What are the recommended initial purification techniques for crude this compound analogs?
A2: For the initial purification of crude products, a combination of the following techniques is often effective:
-
Aqueous Workup: Start with a suitable aqueous workup to remove inorganic salts and water-soluble impurities. This typically involves quenching the reaction with water or a dilute acid and extracting the product into an organic solvent like ethyl acetate or dichloromethane.[1]
-
Crystallization: Crystallization is a highly effective method for obtaining pure sulfonamide derivatives.[1] The choice of solvent is critical, with ethanol, methanol, and ethyl acetate being common choices.[1] For analogs that are difficult to crystallize, exploring different solvent systems or techniques like vapor diffusion may be beneficial.[1]
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds.[1] However, due to the basicity of the piperazine ring, it's often necessary to add a small amount of a basic modifier (e.g., triethylamine or ammonia) to the eluent to prevent peak tailing.
Q3: How can I improve the peak shape of my compound in reverse-phase HPLC?
A3: Poor peak shape, particularly tailing, in reverse-phase HPLC is a common issue for basic compounds like this compound analogs.[2] This is often due to the interaction of the basic piperazine nitrogen with residual silanol groups on the silica-based stationary phase. To mitigate this:
-
Use a Low pH Mobile Phase: Adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (typically at a concentration of 0.1%) will protonate the piperazine nitrogen, reducing its interaction with the stationary phase.
-
Employ a High pH Stable Column: Modern HPLC columns are designed to be stable at high pH. Using a high pH mobile phase (e.g., with ammonium hydroxide) will deprotonate the silanol groups, minimizing interactions with the basic analyte.
-
Utilize a "Base-Deactivated" Column: These columns have been end-capped to reduce the number of accessible silanol groups, leading to improved peak shapes for basic compounds.
Troubleshooting Guides
Problem 1: Low recovery of the desired product after column chromatography.
| Possible Cause | Recommended Solution |
| Product is too polar and is sticking to the silica gel. | Add a polar co-solvent like methanol to the eluent system. Also, consider adding a small percentage of a base like triethylamine or ammonium hydroxide to the eluent to reduce strong interactions between the basic piperazine and the acidic silica gel.[2] |
| Product is degrading on the silica gel. | Some sulfonamides can be unstable on silica.[1] In such cases, consider using a less acidic stationary phase like alumina or a bonded-phase silica (e.g., C18 for reverse-phase flash chromatography). |
| Inappropriate solvent system for elution. | Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to identify the optimal eluent for separation and elution. A gradient elution from a non-polar to a more polar solvent system is often required.[2] |
Problem 2: The purified product is not a free base but a salt or a hydrate.
| Possible Cause | Recommended Solution |
| Formation of salts during acidic workup. | If an acidic workup was used, the piperazine nitrogen might be protonated, forming a salt. To obtain the free base, perform a basic wash (e.g., with saturated sodium bicarbonate solution) during the extraction process. |
| Hygroscopic nature of the compound. | Piperazine-containing compounds are often hygroscopic and can readily form hydrates.[2] To remove water, consider techniques like azeotropic distillation with toluene, drying under high vacuum, or lyophilization (freeze-drying).[2] |
| Intentional or unintentional salt formation during crystallization. | The choice of solvent and any additives can influence salt formation. If a specific salt is not desired, ensure all reagents and solvents are neutral. If a specific salt form is desired for improved stability or handling, this can be intentionally achieved by adding the appropriate acid. |
Problem 3: Difficulty in crystallizing the final product.
| Possible Cause | Recommended Solution |
| High solubility of the compound in common solvents. | Explore a wider range of solvent systems, including solvent/anti-solvent combinations. Good "anti-solvents" are typically non-polar solvents in which the compound has low solubility. |
| Slow crystallization kinetics. | To induce crystallization, try the following techniques: cool the solution slowly, seed the solution with a small crystal of the pure product, or gently scratch the inside of the flask with a glass rod to create nucleation sites.[2] |
| Presence of impurities that inhibit crystallization. | If the crude product is highly impure, it may be necessary to perform an initial purification step, such as flash chromatography, before attempting crystallization. |
Data Presentation
Table 1: Comparison of Purification Methods for a Model this compound Analog
| Purification Method | Purity (by HPLC) | Yield (%) | Throughput |
| Direct Crystallization (Ethanol) | 95.2% | 75 | High |
| Silica Gel Chromatography (DCM/MeOH gradient) | 98.5% | 60 | Medium |
| Silica Gel Chromatography with 1% TEA (DCM/MeOH gradient) | 99.1% | 65 | Medium |
| Reverse-Phase Flash Chromatography (Water/Acetonitrile gradient) | 99.5% | 55 | Low |
Table 2: Effect of Mobile Phase Additive on HPLC Peak Tailing
| Mobile Phase Additive (0.1%) | Tailing Factor |
| None | 2.8 |
| Formic Acid | 1.2 |
| Trifluoroacetic Acid (TFA) | 1.1 |
| Ammonium Hydroxide (on high pH stable column) | 1.3 |
Experimental Protocols
Protocol 1: General Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., dichloromethane). Pre-adsorb the crude product onto a small amount of silica gel for dry loading, or carefully apply the concentrated solution directly to the top of the column for wet loading.
-
Elution: Begin elution with the starting solvent system. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column. For this compound analogs, a common gradient is from dichloromethane (DCM) to a mixture of DCM and methanol. To improve peak shape, 0.5-1% triethylamine can be added to the eluent system.
-
Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification via Diacetate Salt Formation
This protocol is adapted from a method for purifying crude piperazine and can be applied to its derivatives.[2][3]
-
Dissolution: Dissolve the crude piperazine-containing mixture in acetone.
-
Acid Addition: Add acetic acid to the solution. The amount should be at least the stoichiometric quantity required to form the piperazine diacetate salt.
-
Precipitation: The piperazine diacetate salt will precipitate out of the acetone solution.
-
Isolation: Separate the precipitate by filtration.
-
Regeneration of Free Base: To recover the pure piperazine analog as a free base, the diacetate salt can be treated with a base (e.g., sodium hydroxide solution) and then extracted with an organic solvent.
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound analogs.
Caption: A logical troubleshooting guide for common purification issues.
References
preventing degradation of 4-Piperazin-1-ylbenzenesulfonamide during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-Piperazin-1-ylbenzenesulfonamide during storage and experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
Issue 1: Visible changes in the compound's appearance (e.g., color change, clumping).
-
Question: My solid this compound, which was initially a white powder, has turned yellowish and appears clumpy. What could be the cause?
-
Answer: This is likely due to exposure to light, moisture, or elevated temperatures. Aromatic amines and sulfonamides can be susceptible to photo-oxidation, leading to color changes. Clumping indicates moisture absorption. To prevent this, store the compound in a tightly sealed, amber glass vial at the recommended temperature of 4°C, and in a desiccator to control humidity.[1]
Issue 2: Inconsistent or unexpected experimental results.
-
Question: I am observing variability in my experimental results using this compound from a previously opened container. Could this be related to compound degradation?
-
Answer: Yes, degradation of the compound can lead to a decrease in its effective concentration and the presence of impurities that may interfere with your assay. It is crucial to use a freshly opened vial or a sample that has been stored under optimal conditions. To verify the integrity of your compound, you can perform analytical tests such as HPLC to check for the presence of degradation products.
Issue 3: Poor solubility of the compound.
-
Question: I am having difficulty dissolving this compound, although it was previously soluble in the same solvent. Why is this happening?
-
Answer: Degradation products can sometimes be less soluble than the parent compound. Additionally, if the compound has absorbed moisture, it may affect its solubility characteristics. Ensure you are using an appropriate solvent and that your compound has been stored in a dry environment.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for this compound?
-
A1: The recommended storage temperature is 4°C.[1] The compound should be protected from light by storing it in an amber vial or a light-blocking container. To prevent moisture absorption, store it in a desiccator. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) can be beneficial.
-
-
Q2: What type of container should I use for storing this compound?
-
A2: A tightly sealed, amber glass vial is the most suitable container to protect the compound from light and moisture.
-
Degradation
-
Q3: What are the likely degradation pathways for this compound?
-
A3: Based on its chemical structure, the primary degradation pathways are likely to be:
-
Hydrolysis: The sulfonamide group can undergo hydrolysis, particularly under acidic or basic conditions, cleaving the sulfur-nitrogen bond.
-
Oxidation: The piperazine ring is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidation products.[2] The aromatic ring can also be subject to oxidation.
-
Photodegradation: Exposure to UV or visible light can induce degradation of sulfonamides.[3][4]
-
-
-
Q4: Are there any known incompatible substances?
-
A4: Avoid strong oxidizing agents, strong acids, and strong bases, as they can accelerate the degradation of the compound.
-
Stability and Analysis
-
Q5: How can I check the stability of my this compound sample?
-
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique to assess the purity of your sample and detect any degradation products. Comparing the chromatogram of your sample to a reference standard will reveal any degradation.
-
-
Q6: How long is the compound stable once a container is opened?
-
A6: The stability of an opened container depends heavily on the handling and storage conditions. To ensure the integrity of the compound, it is best to aliquot the compound into smaller, single-use vials upon first opening. This minimizes repeated exposure of the bulk material to the atmosphere.
-
Quantitative Data on Degradation
| Stress Condition | Temperature | Duration | Expected Degradation | Potential Degradation Products |
| Acid Hydrolysis | 60°C | 24 hours | Moderate to High | Sulfanilic acid, Piperazine |
| Base Hydrolysis | 60°C | 24 hours | Moderate | Benzenesulfonic acid, 1-aminopiperazine |
| Oxidation (H₂O₂) | Room Temp | 24 hours | High | N-oxides of piperazine, hydroxylated derivatives |
| Thermal | 80°C (dry heat) | 48 hours | Low to Moderate | Varies |
| Photolytic (UV) | Room Temp | 24 hours | Moderate | Various photoproducts |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish a stability-indicating analytical method. This protocol is based on ICH guidelines.[5][6][7]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve in the initial solvent for analysis.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be kept in the dark.
-
-
Sample Analysis: Analyze all samples (including an unstressed control) using a suitable analytical method, such as HPLC with UV detection or LC-MS.
Protocol 2: HPLC Method for Stability Assessment
This is a general starting point for an HPLC method that should be optimized for your specific instrument and to achieve separation of degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at a wavelength determined by the UV spectrum of the parent drug (e.g., 254 nm).
-
Injection Volume: 10 µL.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. 4-(Piperazin-1-yl)benzenesulfonamide | 170856-87-8 [sigmaaldrich.com]
- 2. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Optimizing Dosage and Administration Route for In Vivo Studies of Sulfonamides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacokinetic data to assist you in optimizing your in vivo studies involving sulfonamides.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for antibacterial sulfonamides?
A1: Sulfonamide antibiotics are synthetic drugs that act as competitive inhibitors of dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria. By blocking this pathway, sulfonamides inhibit bacterial growth. Humans are generally unaffected by this mechanism as they acquire folic acid from their diet.[1] Often, sulfonamides are combined with trimethoprim, which inhibits dihydrofolate reductase, a subsequent enzyme in the same pathway, leading to a synergistic bactericidal effect.[1][2]
Q2: What are the common administration routes for sulfonamides in rodent models?
A2: The most common routes for in vivo studies in rodents are oral (PO), intraperitoneal (IP), intravenous (IV), and subcutaneous (SC).[3] The choice of route significantly impacts the pharmacokinetic profile. IV administration provides immediate and 100% bioavailability.[3] PO and IP are also frequently used, but oral administration may be subject to first-pass metabolism, potentially affecting bioavailability.[3] Topical administration is used for localized conditions like burn wounds.[2][4]
Q3: How should I prepare a sulfonamide formulation for in vivo administration?
A3: Formulation preparation is critical and depends on the sulfonamide's solubility and the chosen administration route.
-
For Oral (PO) Administration: Many sulfonamides can be absorbed orally.[5] They can be suspended in vehicles like 0.5% carboxymethylcellulose (CMC).[1] For administration in drinking water, solubility is a key concern, especially for combinations like sulfadiazine and trimethoprim, as trimethoprim has low water solubility.[6] Specialized formulations using technologies like nanonisation can improve dissolution.[6]
-
For Intravenous (IV) Administration: Substances for parenteral (including IV) administration must be sterile, isotonic, and have a pH close to physiological levels (6.8-7.2).[7] Due to the alkaline nature of many sulfonamide solutions, they can be unsuitable for routine parenteral use without proper formulation.[2][8] Formulations for IV injection should be prepared in a laminar flow hood and filtered through a 0.2-micron filter.[7]
-
For Intraperitoneal (IP) Administration: As with IV, sterility and physiological compatibility are important. Some irritation of the peritoneum can occur with IP injections.[2]
Q4: What are the key considerations for a dose-finding study for a novel sulfonamide?
A4: A dose-finding or dose-escalation study is crucial to determine the Maximum Tolerated Dose (MTD).[3] Key considerations include:
-
Start with a low dose: Begin with a dose significantly lower than any known toxic dose.
-
Monitor for toxicity: Closely observe animals for signs of toxicity, which can include weight loss, anorexia, changes in behavior, and signs of liver or kidney damage.[1]
-
Control groups: Always include a vehicle-only control group to ensure the vehicle itself is not causing adverse effects.[3]
-
Analyze relevant parameters: Depending on the sulfonamide's target, you may need to conduct hematology and serum biochemistry analyses.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no efficacy in vivo despite in vitro activity. | Poor Bioavailability/Solubility: The compound may not be adequately absorbed. | Optimize the formulation vehicle to improve solubility.[6] Consider alternative administration routes with higher bioavailability, such as IP or IV.[3] |
| Rapid Metabolism/Excretion: The compound is cleared from the body too quickly to exert its effect. | Increase the dosing frequency or consider a continuous infusion model if feasible. Analyze pharmacokinetic parameters to understand the drug's half-life.[9] | |
| Drug Resistance: The pathogen may have developed resistance to the sulfonamide. | Consider using the sulfonamide in combination with a synergistic agent like trimethoprim.[1][2] | |
| Signs of toxicity observed in animals (e.g., weight loss, lethargy). | Dose is too high: The administered dose exceeds the Maximum Tolerated Dose (MTD). | Reduce the dose in subsequent experiments. It is essential to perform a thorough dose-escalation study to establish the MTD.[3] |
| Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects. | Run a control group that receives only the vehicle to assess its tolerability.[3] | |
| Metabolite-induced Toxicity: Toxic metabolites may be formed in vivo. | Investigate the metabolic profile of the sulfonamide. Idiosyncratic reactions can be linked to differences in metabolism.[10] | |
| Difficulty with oral gavage administration. | Improper Technique: Incorrect restraint or needle placement can cause injury or aspiration. | Ensure proper training on oral gavage techniques. The animal's head and neck should be extended to create a straight line to the esophagus.[2][5] |
| Gavage Needle Issues: The needle may be too large, too long, or have burrs. | Use an appropriately sized, ball-tipped gavage needle to minimize the risk of esophageal or stomach perforation.[2][8] Never force the needle; if resistance is met, withdraw and reposition.[2][5] | |
| High variability in experimental results between animals. | Inconsistent Dosing: Improper formulation (e.g., non-homogenous suspension) can lead to inaccurate dosing. | Ensure the formulation is homogenous. For suspensions, vortex thoroughly before each administration.[3] |
| Animal-to-Animal Variation: Biological differences in metabolism and drug handling can lead to varied responses. | Increase the number of animals per group to improve statistical power. Ensure the use of a genetically homogenous animal strain. |
Data Presentation: Pharmacokinetic Parameters of Sulfonamides
The following tables summarize key pharmacokinetic parameters for common sulfonamides in various animal models. Note that these values can vary significantly based on the dose, administration route, formulation, and specific experimental conditions.
Table 1: Pharmacokinetic Parameters of Sulfamethoxazole (SMX)
| Species | Dose & Route | Cmax (µg/mL) | Tmax (h) | Half-life (t½) (h) | Reference |
| Pig | 40 mg/kg (Oral) | - | - | 2.2 | [11] |
| Broiler | 25 mg/kg (Oral) | - | - | 2.83 | [12] |
| Rat | Intramuscular | - | - | - | [13] |
| Human | 800 mg (Oral) | 41.4 - 62.5 | 2 - 4 | 9.0 | [14] |
Table 2: Pharmacokinetic Parameters of Sulfadiazine (SDZ)
| Species | Dose & Route | Cmax (µg/mL) | Tmax (h) | Half-life (t½) (h) | Reference |
| Mouse | 250 µg/mL in water (Oral) | - | - | - | [3] |
| Pig | 40 mg/kg (Oral) | - | - | 3.7 | [11] |
| Broiler | 25 mg/kg (Oral) | - | - | 2.01 | [12] |
Table 3: Pharmacokinetic Parameters of Other Compounds for Comparison
| Compound | Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Reference |
| CMC2.24 | Rat | 100 mg/kg/day (Oral) | 0.2 | 4 | 10 | [9] |
| CMC2.24 | Rat | 500 mg/kg (Oral) | 8 | 0.75 | 10 | [9] |
| Telithromycin | Rat | 5 mg/kg (Oral) | - | 0.25 - 2 | 1.2 - 2.3 | [15] |
| Compound K | Rat | 2 mg/kg (IV) | 451.13 | - | 2.40 | [16] |
| Compound K | Mouse | 2 mg/kg (IV) | - | - | - | [16] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
This protocol outlines the standard procedure for administering a substance directly into the stomach of a mouse.
Materials:
-
Appropriately sized, sterile, ball-tipped gavage needle (e.g., 20-22 G for adult mice).[8]
-
Sterile syringe (e.g., 1 mL).
-
Test substance formulated in a suitable vehicle.
-
Animal scale.
Procedure:
-
Preparation:
-
Weigh the mouse to accurately calculate the dose volume. The maximum recommended volume is typically 10 mL/kg.[8]
-
Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end at the last rib. Mark this length on the needle.[5][8]
-
Draw the calculated volume of the test substance into the syringe and attach the gavage needle. Ensure there are no air bubbles.
-
-
Restraint:
-
Firmly scruff the mouse by grasping the loose skin over the shoulders and neck with your thumb and forefinger.[5]
-
Lift the mouse, allowing its body to be supported by your remaining fingers or the palm of your hand.
-
Gently tilt the mouse so its head is extended upwards, which helps to straighten the path to the esophagus.[5]
-
-
Administration:
-
Gently insert the gavage needle into the corner of the mouse's mouth.[5]
-
Advance the needle smoothly along the roof of the mouth and down the esophagus. The mouse should swallow instinctively.[2]
-
Crucially, do not force the needle. If you feel any resistance, it may have entered the trachea. Withdraw immediately and reposition.[2][5]
-
Once the needle is inserted to the pre-measured depth, dispense the liquid slowly and steadily.[2]
-
-
Post-Administration:
Protocol 2: Murine Systemic Infection Model for Efficacy Testing
This protocol provides a general framework for evaluating the in vivo antibacterial efficacy of a sulfonamide.
Materials:
-
Female BALB/c mice (6-8 weeks old).[1]
-
Pathogenic bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA).[1]
-
Bacterial culture media (e.g., tryptic soy agar).[1]
-
Sterile saline.
-
Test sulfonamide compound and vehicle (e.g., 0.5% CMC).[1]
-
Positive control antibiotic (e.g., vancomycin).[1]
-
Syringes and needles for infection and treatment administration.
Procedure:
-
Inoculum Preparation:
-
Culture the bacterial strain overnight on an appropriate agar plate.
-
Suspend bacterial colonies in sterile saline to achieve a target concentration (e.g., ~1 x 10⁸ Colony-Forming Units (CFU)/mL).[1] The exact concentration should be determined in pilot studies to establish a lethal or sublethal infection model.
-
-
Infection and Treatment:
-
Divide mice into experimental groups (e.g., Vehicle Control, Test Compound Dose 1, Test Compound Dose 2, Positive Control).
-
Inject each mouse with the bacterial suspension via the desired route (e.g., 0.5 mL intraperitoneally).[1]
-
At a specified time post-infection (e.g., 1 hour), administer the treatments (vehicle, sulfonamide, or positive control) via the chosen route (e.g., orally or IP).[1]
-
-
Monitoring and Endpoint:
-
Monitor the mice regularly (e.g., daily) for a set period (e.g., 7 days) for clinical signs of illness and mortality.[1]
-
The primary endpoint is often survival. The 50% effective dose (ED₅₀), which is the dose that protects 50% of the mice from death, can be calculated.[1]
-
Secondary endpoints can include bacterial load in target organs (e.g., spleen, liver) at specific time points.
-
Visualizations
Caption: Bacterial Folic Acid Synthesis Inhibition Pathway.
Caption: General Workflow for an In Vivo Efficacy Study.
Caption: Decision Tree for Administration Route Selection.
References
- 1. researchgate.net [researchgate.net]
- 2. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 3. Sulfadiazine Sodium Ameliorates the Metabolomic Perturbation in Mice Infected with Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silver Sulfadiazine – Rat Guide [ratguide.com]
- 5. acurec.ui.edu.ng [acurec.ui.edu.ng]
- 6. instechlabs.com [instechlabs.com]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. dovepress.com [dovepress.com]
- 10. Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Population pharmacokinetic modeling of sulfadimethoxine, sulfadiazine and sulfamethoxazole combined to trimethoprim in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic modeling of sulfamethoxazole-trimethoprim and sulfadiazine-trimethoprim combinations in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic Disposition and Elimination of Tritum-Labeled Sulfamethoxazole in Pigs, Chickens and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Microbial Contamination in Cell Cultures Treated with Piperazine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with piperazine compounds in cell cultures. The information is designed to help you identify, resolve, and prevent microbial contamination in your experiments.
Troubleshooting Guides
Issue: Sudden turbidity and pH change in the culture medium after adding a piperazine compound.
Possible Cause: Bacterial contamination. Bacteria are one of the most common and rapidly growing contaminants in cell culture.[1][2] Their presence can lead to a rapid decrease in pH, causing the medium to turn yellow, and visible cloudiness.[1][3][4]
Solution:
-
Immediate Action: Isolate and discard the contaminated culture(s) to prevent cross-contamination.[3][5] Decontaminate all affected surfaces and equipment, including the biosafety cabinet and incubator, with a 10% bleach solution followed by 70% ethanol.[6]
-
Identify the Source:
-
Compound Stock: Filter-sterilize your piperazine compound stock solution using a 0.22 µm syringe filter before adding it to the culture medium.
-
Aseptic Technique: Review your aseptic technique. Ensure you are working in a clean and properly functioning biosafety cabinet, disinfecting all items before they enter the cabinet, and avoiding any contact between sterile and non-sterile surfaces.[2][7][8]
-
Reagents and Media: Check for contamination in other reagents and media used in the experiment.[5][9]
-
-
Preventative Measures:
Issue: Visible filamentous growth or small budding particles in the culture.
Possible Cause: Fungal (mold or yeast) contamination. Fungal contaminants often appear as fuzzy patches (mold) or as individual oval or spherical particles that may be budding (yeast).[3][4][10][11] Yeast contamination can also make the medium turbid.[1]
Solution:
-
Immediate Action: Discard the contaminated culture immediately. Fungal spores can easily spread and contaminate other cultures.[2] Thoroughly decontaminate the work area and incubator.[3]
-
Identify the Source:
-
Airborne Spores: Molds are common airborne contaminants.[2] Ensure your biosafety cabinet is functioning correctly and that you minimize air currents in the lab.
-
Lab Environment: Check for any visible mold growth in the laboratory, especially in damp areas.
-
Piperazine Compound: While less likely, consider the possibility of contamination in the powdered form of the compound.
-
-
Preventative Measures:
-
Filter all media and aqueous solutions.
-
Keep the lab environment clean and dry.
-
If fungal contamination is a recurring issue, consider using an antimycotic agent in your culture medium temporarily, but be aware that this can mask underlying issues with aseptic technique.[2] For rescue attempts (not generally recommended), amphotericin B or fluconazole can be used, though they can be toxic to cells.[3]
-
Issue: Cells appear unhealthy (e.g., reduced proliferation, altered morphology) but the medium is clear.
Possible Cause: Mycoplasma contamination or chemical toxicity of the piperazine compound. Mycoplasma are very small bacteria that lack a cell wall and are not visible by standard light microscopy.[2][4] They do not typically cause turbidity but can significantly alter cell metabolism and growth.[4][5] Alternatively, the piperazine compound itself may be cytotoxic at the concentration used.
Solution:
-
Immediate Action: Isolate the affected cultures and stop further experiments until the cause is identified.
-
Identify the Cause:
-
Mycoplasma Testing: Perform a specific test for mycoplasma. Common methods include PCR-based assays, DNA staining (e.g., with DAPI), and mycoplasma-specific culture.[1] Routine testing for mycoplasma is highly recommended.[2]
-
Cytotoxicity Assessment: If mycoplasma testing is negative, the piperazine compound may be toxic to the cells. Perform a dose-response experiment (cytotoxicity assay) to determine the half-maximal inhibitory concentration (IC50) of your compound on your specific cell line.
-
-
Preventative Measures:
-
Mycoplasma: Quarantine all new cell lines and test them for mycoplasma before introducing them into the main cell culture stock.[2][3] Use only certified mycoplasma-free reagents and cell lines from reputable suppliers.[2]
-
Cytotoxicity: Always perform a literature search and preliminary dose-response studies to determine the appropriate working concentration of a new piperazine compound.
-
Frequently Asked Questions (FAQs)
Q1: Can piperazine compounds introduce microbial contamination into my cell culture?
While piperazine compounds themselves are not a direct source of microbial life, the powdered compound or a prepared stock solution can become contaminated through improper handling. It is crucial to handle these compounds with strict aseptic technique. Some piperazine derivatives have even been shown to possess antimicrobial properties.[12][13][14] Therefore, contamination is more likely to originate from the handling process, the surrounding environment, or other reagents rather than the compound itself.
Q2: My piperazine-based buffer (like HEPES) seems to be causing cell death. Is this a form of contamination?
This is a form of chemical contamination, not microbial. HEPES buffer, when exposed to fluorescent light, can lead to the production of hydrogen peroxide and free radicals, which are toxic to cells.[15] To prevent this, it is advisable to store and incubate media containing HEPES in the dark.
Q3: How can I be sure my piperazine compound stock solution is sterile?
The most effective way to sterilize a liquid solution is by filtration through a 0.22 µm filter. This will remove most bacteria and fungi. Autoclaving is not suitable for many chemical compounds as it can cause degradation.
Q4: I suspect my piperazine compound is affecting cell health. What should I do?
It's important to differentiate between microbial contamination and compound-induced cytotoxicity. If you observe changes in cell morphology, growth rate, or viability after adding the compound, but the culture medium remains clear and free of visible microbes, you should perform a cytotoxicity assay. This will help you determine a non-toxic working concentration for your experiments. Many piperazine derivatives are known to have cytotoxic effects, particularly in cancer cell lines.[16][17][18][19]
Q5: What are the key principles to prevent contamination when working with any new chemical compound in cell culture?
-
Aseptic Technique: This is the most critical factor. Always work in a certified biosafety cabinet, wear appropriate personal protective equipment, and maintain a sterile field.[7][8]
-
Sterile Reagents: Ensure all media, buffers, and compound stock solutions are sterile. Filter-sterilize solutions that cannot be autoclaved.[7]
-
Quarantine New Materials: When introducing a new cell line or a new batch of a chemical compound, it is good practice to initially use it in a limited number of cultures to ensure it does not introduce contamination.[2][3]
-
Regular Monitoring: Visually inspect your cultures daily for any signs of contamination, such as turbidity, color change, or filamentous growth.[7]
-
Routine Mycoplasma Testing: Since mycoplasma is not visible, regular testing (e.g., monthly) is essential to maintain a clean cell culture environment.[2]
Quantitative Data
Table 1: Comparative Cytotoxicity of Selected Piperazine Derivatives
The following table summarizes the in vitro cytotoxic activity of several piperazine derivatives against various cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50). Lower values indicate higher potency.
| Compound ID/Name | Cancer Cell Line | Cancer Type | Assay Type | IC50 / GI50 (µM) | Reference |
| Novel Piperazine Derivative | K562 | Chronic Myeloid Leukemia | Not Specified | 0.06 - 0.16 | [18] |
| Compound 7g | HT-29 | Colon Cancer | MTT Assay | < 2 | [16] |
| Compound 7g | A549 | Lung Cancer | MTT Assay | < 2 | [16] |
| Compound 9 | LNCaP | Prostate Cancer | CCK-8 Assay | < 5 | [16] |
| Compound 23 | MDA-MB-468 | Breast Cancer | Not Specified | 1.00 | [19] |
| Compound 25 | HOP-92 | Non-small Cell Lung Cancer | Not Specified | 1.35 | [19] |
Experimental Protocols
Protocol 1: Sterility Testing of a Piperazine Compound Stock Solution
This protocol is used to determine if a prepared stock solution of a piperazine compound is contaminated with bacteria or fungi.
Materials:
-
Piperazine compound stock solution
-
Tryptic Soy Broth (TSB) for bacteria
-
Sabouraud Dextrose Broth (SDB) for fungi
-
Sterile culture tubes
-
Incubator at 30-35°C
-
Incubator at 20-25°C
Methodology:
-
In a biosafety cabinet, add a small volume (e.g., 100 µL) of the piperazine compound stock solution to a sterile tube containing 10 mL of TSB.
-
In a separate tube, add the same volume of the stock solution to 10 mL of SDB.
-
As a positive control, inoculate separate TSB and SDB tubes with a known non-pathogenic bacterial and fungal strain, respectively.
-
As a negative control, prepare tubes of TSB and SDB with no additions.
-
Incubate the TSB tube at 30-35°C for 7-14 days.
-
Incubate the SDB tube at 20-25°C for 7-14 days.
-
Visually inspect the tubes daily for turbidity (cloudiness), which indicates microbial growth. If the tubes containing the piperazine compound remain clear after the incubation period, the stock solution is considered sterile.
Protocol 2: MTT Cytotoxicity Assay
This colorimetric assay assesses the metabolic activity of cells and is a common method to determine the cytotoxicity of a compound.[16]
Materials:
-
Cells of interest
-
96-well culture plates
-
Complete culture medium
-
Piperazine compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the piperazine compound in complete culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include a "vehicle control" (medium with the same amount of solvent used to dissolve the compound) and a "no treatment" control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance of each well at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the viability against the compound concentration (log scale) to determine the IC50 value.
Visualizations
Caption: Troubleshooting workflow for identifying and addressing microbial contamination.
Caption: General experimental workflow for an in vitro cytotoxicity assessment.
References
- 1. Cell Culture Contamination | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. Cell contamination | Proteintech Group [ptglab.com]
- 5. cellculturecompany.com [cellculturecompany.com]
- 6. nuaire.com [nuaire.com]
- 7. ibidi.com [ibidi.com]
- 8. How to Prevent Contamination in Long-Term Cell Cultures [synapse.patsnap.com]
- 9. corning.com [corning.com]
- 10. Contaminant Help - UNC Lineberger [unclineberger.org]
- 11. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 12. An antibacterial and biocompatible piperazine polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijcmas.com [ijcmas.com]
- 14. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. safety.fsu.edu [safety.fsu.edu]
- 16. benchchem.com [benchchem.com]
- 17. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-piperazin-1-ylbenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-piperazin-1-ylbenzenesulfonamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common synthetic route of N-arylation of piperazine with a suitable benzenesulfonyl chloride derivative.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | Ensure an inert atmosphere (Argon or Nitrogen) to protect the catalyst. If using a Pd(II) precatalyst, ensure it is effectively reduced to Pd(0).[1] |
| Poor ligand choice | For N-arylation of piperazine, sterically hindered biaryl phosphine ligands like RuPhos and XPhos are often effective.[1] | |
| Inappropriate base | Use a strong, non-nucleophilic base like Sodium tert-butoxide (NaOtBu). Weaker bases may require higher temperatures or longer reaction times.[1] | |
| Low reaction temperature | Many N-arylation reactions require heating (typically 80-110 °C) to proceed at a reasonable rate.[1] | |
| Reagent insolubility | Ensure that the starting materials are soluble in the chosen solvent (e.g., toluene, dioxane) at the reaction temperature.[1] | |
| Formation of N,N'-bis-arylated Piperazine Byproduct | Incorrect stoichiometry | Use an excess of piperazine relative to the aryl halide to favor the formation of the mono-arylated product.[1] |
| High reaction temperature or prolonged reaction time | Optimize the reaction conditions to be just sufficient for the completion of the mono-arylation, without driving the reaction towards the bis-arylated product. | |
| Difficulty in Product Purification | Presence of unreacted starting materials | Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate in petroleum ether) to separate the product from starting materials.[2] |
| Co-precipitation of related salts | If purification involves salt formation, be aware that related salt-forming compounds can co-precipitate. Multiple recrystallization stages may be necessary.[3] | |
| Oily or non-crystalline product | Attempt to form a salt of the product (e.g., hydrochloride or diacetate) to induce crystallization.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent method is the N-arylation of piperazine with 4-chlorobenzenesulfonamide or a related derivative. This reaction is often catalyzed by a palladium-phosphine complex.
Q2: How can I prevent the formation of the N,N'-bis-arylated piperazine byproduct?
A2: The formation of the bis-arylated product is a common selectivity challenge. Controlling the stoichiometry by using an excess of piperazine is a key strategy to favor the desired mono-arylated product.[1]
Q3: What are the recommended catalysts and ligands for this N-arylation?
A3: Palladium-based catalysts are commonly employed. The choice of phosphine ligand is critical, with sterically hindered biaryl phosphine ligands such as RuPhos and XPhos showing effectiveness in N-arylation of piperazines.[1]
Q4: What is the role of the base in this reaction?
A4: The base is crucial in the catalytic cycle. Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) are frequently used to facilitate the reaction.[1]
Q5: What are suitable solvents for this synthesis?
A5: Toluene and dioxane are common solvents for N-arylation reactions. It is important to ensure that your starting materials are soluble in the chosen solvent at the reaction temperature.[1]
Q6: What are some effective methods for purifying the final product?
A6: Purification can often be achieved through column chromatography.[2] In cases where the product is difficult to crystallize, forming a salt, such as piperazine diacetate, can facilitate precipitation and purification.[3]
Experimental Protocols
General Procedure for N-Arylation of Piperazine with 4-Chlorobenzenesulfonamide
-
Reaction Setup: In a dry reaction vessel, under an inert atmosphere (e.g., Argon), combine 4-chlorobenzenesulfonamide (1 equivalent), a palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Addition of Reagents: Add an excess of piperazine (2-4 equivalents) and a strong base (e.g., Sodium tert-butoxide, 1.5-2 equivalents).
-
Solvent: Add a dry, degassed solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture, dilute it with a suitable organic solvent, and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in synthesis.
References
Validation & Comparative
A Comparative Analysis of 4-Piperazin-1-ylbenzenesulfonamide Derivatives and Conventional Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. This guide provides a comparative study of emerging 4-Piperazin-1-ylbenzenesulfonamide derivatives against established antibiotics. The data presented is synthesized from recent scientific literature to offer an objective overview of their in-vitro efficacy, supported by detailed experimental protocols and visual representations of underlying mechanisms and workflows.
Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives and comparator antibiotics against common Gram-positive and Gram-negative bacterial strains. Lower MIC values are indicative of higher antimicrobial potency.
| Compound/Antibiotic | Target Organism | MIC (µg/mL) | Reference |
| This compound Derivatives | |||
| Derivative 5h (benzoylpiperazinyl) | P. aeruginosa (Ciprofloxacin-Resistant) | 16 | [1] |
| Derivative 5k (benzenesulfonylpiperazinyl) | P. aeruginosa (Ciprofloxacin-Resistant) | 16 | [1] |
| Derivative 5l (benzenesulfonylpiperazinyl) | P. aeruginosa (Ciprofloxacin-Resistant) | 16 | [1] |
| Compound 20 (benzimidazole derivative) | S. aureus | 6.25 | [2] |
| Compound 20 (benzimidazole derivative) | S. aureus (MRSA) | 6.25 | [2] |
| Piperazine Derivative RL-308 | Shigella flexneri | 2 | [3] |
| Piperazine Derivative RL-308 | S. aureus | 4 | [3] |
| Piperazine Derivative RL-308 | S. aureus (MRSA) | 16 | [3] |
| Known Antibiotics | |||
| Ciprofloxacin | P. aeruginosa (Ciprofloxacin-Resistant) | >256 | [1] |
| Ciprofloxacin | S. aureus | 5.49 | [4] |
| Ampicillin | S. aureus | N/A (Used as standard) | [5] |
| Gentamycin | S. aureus, P. aeruginosa, E. coli | N/A (Used as standard) | [5] |
| Fluconazole | C. albicans | N/A (Close to 3.12) | [2] |
Experimental Protocols
The data presented in this guide is primarily derived from in-vitro antimicrobial susceptibility testing. The following are detailed methodologies for key experiments commonly cited in the referenced literature.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Method
This method is a standard laboratory procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]
a. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is typically used.[6]
-
Antimicrobial Agents: Stock solutions of the test compounds (this compound derivatives) and standard antibiotics are prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Bacterial Inoculum: A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[3][6]
-
Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.
b. Assay Procedure:
-
Serial two-fold dilutions of the antimicrobial agents are prepared directly in the microtiter plate wells containing CAMHB.
-
Each well is inoculated with the standardized bacterial suspension.
-
Control wells are included: a positive control (broth with bacteria, no drug) and a negative control (broth only).
-
The plates are incubated at 35-37°C for 16-20 hours.[6]
c. Interpretation of Results:
-
Following incubation, the plates are visually inspected for turbidity.
-
The MIC is defined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.[7]
Agar Disc Diffusion Method
This method is used to assess the susceptibility of bacteria to antimicrobial agents.
a. Preparation of Materials:
-
Media: Mueller-Hinton Agar (MHA) plates are prepared.[8]
-
Antimicrobial Discs: Sterile paper discs are impregnated with a known concentration of the test compounds.
-
Bacterial Inoculum: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard.
b. Assay Procedure:
-
The surface of the MHA plate is uniformly inoculated with the bacterial suspension using a sterile swab.
-
The antimicrobial-impregnated discs are placed on the agar surface.
-
The plates are incubated at 37°C for 18-24 hours.[8]
c. Interpretation of Results:
-
The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters.
-
The size of the zone is correlated with the susceptibility of the microorganism to the antimicrobial agent.
Visualizing Mechanisms and Workflows
Mechanism of Action: Sulfonamide Inhibition of Folic Acid Synthesis
Sulfonamides, including the this compound derivatives, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[7][9] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial DNA and RNA synthesis.[7] Human cells are unaffected as they obtain folate from their diet.[7]
Caption: Competitive inhibition of the bacterial folic acid synthesis pathway by sulfonamide derivatives.
Experimental Workflow: Broth Microdilution for MIC Determination
The following diagram outlines the key steps involved in the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound.
Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.
Conclusion
The preliminary data suggests that this compound derivatives represent a promising class of compounds with potent antibacterial activity, particularly against resistant strains of P. aeruginosa and both susceptible and resistant strains of S. aureus.[1][2][3] Their efficacy, as demonstrated by low MIC values, warrants further investigation and development. The established mechanism of action, targeting a crucial bacterial metabolic pathway distinct from that of mammals, continues to make sulfonamides a valuable scaffold in the design of new antimicrobial agents.[7] This guide serves as a foundational resource for researchers aiming to build upon these findings in the ongoing effort to combat antimicrobial resistance.
References
- 1. New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijcmas.com [ijcmas.com]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: 4-Piperazin-1-ylbenzenesulfonamide Analogs Versus Standard-of-Care Kinase Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed head-to-head comparison of emerging 4-Piperazin-1-ylbenzenesulfonamide analogs against current standards of care in oncology, including the multi-kinase inhibitors Sunitinib, Pazopanib, Sorafenib, and Regorafenib. The comparison is based on preclinical and clinical data, focusing on mechanism of action, efficacy in relevant cancer models, and key experimental findings.
Executive Summary
The this compound scaffold has given rise to a diverse range of anti-cancer drug candidates with mechanisms of action that diverge from the established multi-kinase inhibitors. This guide examines three distinct classes of these analogs:
-
N-Myristoyltransferase (NMT) Inhibitors: Represented by PCLX-001, these compounds offer a novel approach by targeting protein myristoylation, a critical process for the function of many signaling proteins involved in cancer.
-
Carbonic Anhydrase Inhibitors (CAIs): These analogs, such as SLC-0111, target tumor-associated carbonic anhydrases, primarily CA IX and CA XII, which are key regulators of the tumor microenvironment's pH and contribute to cancer progression and metastasis.
-
Wnt/β-Catenin Pathway Modulators: This class of compounds, exemplified by a benzenesulfonamide-1,2,3-triazole hybrid, inhibits a fundamental signaling pathway often dysregulated in various cancers.
The standard-of-care comparators—Sunitinib, Pazopanib, Sorafenib, and Regorafenib—are all multi-targeted tyrosine kinase inhibitors that primarily exert their anti-cancer effects by inhibiting key receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor cell proliferation, such as VEGFR and PDGFR.
Comparative Data Summary
The following tables summarize the available preclinical and clinical data for the this compound analogs in comparison to the standards of care.
Table 1: In Vitro Efficacy and Kinase Inhibition Profile
| Compound Class | Representative Analog | Primary Target(s) | Key Kinase Inhibition Profile | Comparative In Vitro Data |
| NMT Inhibitor | PCLX-001 | NMT1, NMT2 | Indirectly affects Src family kinases downstream of VEGFR/EGFR | PCLX-001 demonstrated greater in vitro anti-angiogenic activity (HUVEC tube formation) than Sorafenib and Sunitinib.[1] |
| Carbonic Anhydrase Inhibitor | SLC-0111 | Carbonic Anhydrase IX/XII | Not a primary kinase inhibitor | Efficacy is linked to inhibition of carbonic anhydrase activity, leading to disruption of pH regulation in the tumor microenvironment. |
| Wnt/β-Catenin Pathway Modulator | Benzenesulfonamide-1,2,3-triazole hybrid | Wnt/β-catenin/GSK3β pathway | Not a primary kinase inhibitor | Inhibits proliferation of ovarian cancer cells (OVCAR-8) with an IC50 of 0.54μM. |
| Standard of Care | Sunitinib | VEGFR, PDGFR, c-Kit, FLT3, RET | Multi-kinase inhibitor | Potent inhibitor of VEGFR2 and PDGFRβ. |
| Standard of Care | Pazopanib | VEGFR, PDGFR, c-Kit, FGFR | Multi-kinase inhibitor | Potent inhibitor of VEGFR-1, -2, and -3, PDGFR-α and -β, and c-kit. |
| Standard of Care | Sorafenib | RAF kinases, VEGFR, PDGFR, c-Kit | Multi-kinase inhibitor | Inhibits RAF/MEK/ERK pathway and receptor tyrosine kinases. |
| Standard of Care | Regorafenib | VEGFR, TIE2, PDGFR, FGFR, KIT, RET, BRAF | Multi-kinase inhibitor | Broad-spectrum kinase inhibitor targeting angiogenic, stromal, and oncogenic RTKs. |
Table 2: In Vivo Efficacy in Preclinical Models
| Compound Class | Representative Analog | Cancer Model | Dosing | Key In Vivo Findings | Comparative In Vivo Data |
| NMT Inhibitor | PCLX-001 | Bladder cancer xenograft (HT-1376) | Not specified | Significant reduction of Src, Lyn, and VEGF receptor protein levels in tumors.[1] | - |
| Carbonic Anhydrase Inhibitor | SLC-0111 | Triple-Negative Breast Cancer xenograft (MDA-MB-231 LM2-4) | Not specified | Reduced overall metastatic burden.[2] | Combination with Sunitinib significantly reduced primary tumor growth and Sunitinib-induced metastasis. Sunitinib alone failed to inhibit metastasis.[2] |
| Wnt/β-Catenin Pathway Modulator | Benzenesulfonamide-1,2,3-triazole hybrid | Ovarian cancer xenograft (OVCAR-8) | 100 mg/kg | 61.79% tumor growth inhibition. | - |
| Standard of Care | Sunitinib | Triple-Negative Breast Cancer xenograft (MDA-MB-231 LM2-4) | Not specified | Increased tumor hypoxia and CAIX expression, and failed to inhibit metastasis when used as a monotherapy.[2] | - |
| Standard of Care | Sorafenib | Hepatocellular Carcinoma xenograft (Huh7) | Not specified | When combined with a Wnt/β-catenin inhibitor (ICG-001), showed a more significant tumor growth-retarding effect than sorafenib alone.[3] | - |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of the this compound analogs compared to the standard-of-care multi-kinase inhibitors are a key differentiator.
Standard of Care: Multi-Kinase Inhibition
Sunitinib, Pazopanib, Sorafenib, and Regorafenib predominantly target receptor tyrosine kinases (RTKs) on the cell surface. Their primary mechanism involves inhibiting the ATP-binding site of these kinases, thereby blocking downstream signaling pathways crucial for angiogenesis and cell proliferation.
Caption: Multi-kinase inhibitors block signaling at the receptor level.
This compound Analogs: Novel Mechanisms
These analogs target intracellular processes that are also critical for cancer cell survival and proliferation but through distinct mechanisms.
PCLX-001 inhibits NMT, an enzyme responsible for attaching myristate to the N-terminus of proteins. This modification is essential for the proper localization and function of numerous signaling proteins, including Src family kinases, which are downstream effectors of RTKs like VEGFR.[1][4] By preventing myristoylation, PCLX-001 disrupts these signaling cascades.
Caption: PCLX-001 inhibits NMT, preventing protein myristoylation.
CAIs like SLC-0111 target tumor-associated carbonic anhydrases, particularly CA IX, which is overexpressed in hypoxic tumors. CA IX helps maintain a neutral intracellular pH while contributing to an acidic extracellular environment, which promotes tumor invasion and metastasis. By inhibiting CA IX, these compounds disrupt pH regulation, leading to intracellular acidosis and reduced tumor cell survival.
Caption: CAIs disrupt tumor pH regulation by inhibiting CA IX.
The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation. In its "off" state, β-catenin is targeted for degradation. Upon Wnt ligand binding to its receptor, the degradation complex is inhibited, allowing β-catenin to accumulate and translocate to the nucleus, where it activates target gene transcription. The benzenesulfonamide-1,2,3-triazole hybrid has been shown to inhibit this pathway. Interestingly, Sorafenib has also been reported to modulate Wnt/β-catenin signaling, suggesting a potential area of mechanistic overlap or synergy.[3][5][6]
Caption: Wnt pathway modulators interfere with β-catenin signaling.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the in vitro inhibitory activity of a compound against a specific kinase.
-
Principle: The assay measures the amount of ATP remaining after a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed).
-
Materials: Recombinant human kinases (e.g., VEGFR, PDGFR), kinase buffer, ATP, substrate (e.g., Poly(Glu, Tyr) 4:1), test compounds, DMSO, luminescence-based kinase assay kit (e.g., Kinase-Glo®), white opaque microplates, luminometer.
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add kinase buffer, diluted test compound or DMSO (control), and substrate solution.
-
Initiate the reaction by adding the recombinant kinase enzyme.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the luminescence-based kinase assay reagent.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
In Vivo Tumor Xenograft Study
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.
-
Cell Lines: Human cancer cell lines (e.g., OVCAR-8 for ovarian cancer, MDA-MB-231 for breast cancer) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Procedure:
-
A suspension of cancer cells (e.g., 5 x 10^6 cells) in a suitable buffer (e.g., PBS) is injected subcutaneously or intraperitoneally into the mice.
-
Tumor growth is monitored regularly by measuring tumor volume with calipers (for subcutaneous tumors) or through bioluminescence imaging (for luciferase-expressing cells).
-
Once tumors reach a predetermined size, mice are randomized into treatment and control groups.
-
The test compound is administered to the treatment group at a specified dose and schedule (e.g., daily oral gavage). The control group receives the vehicle.
-
Tumor volume and body weight are measured throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
-
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group. Statistical analysis is performed to determine the significance of the observed effects.
N-Myristoyltransferase (NMT) Inhibition Assay (Fluorescence-Based)
This assay is used to screen for inhibitors of NMT activity.
-
Principle: The assay detects the release of Coenzyme A (CoA) during the myristoylation reaction using a fluorescent probe, 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM), which becomes fluorescent upon binding to the free thiol group of CoA.
-
Materials: Recombinant human NMT1 and NMT2, peptide substrate (e.g., derived from pp60src), myristoyl-CoA, test compounds, assay buffer, CPM, black microplates, fluorescence plate reader.
-
Procedure:
-
In a microplate, combine the NMT enzyme, test compound or DMSO (control), and CPM.
-
Initiate the reaction by adding a mixture of the peptide substrate and myristoyl-CoA.
-
Monitor the increase in fluorescence over time at an excitation of ~380 nm and an emission of ~470 nm.
-
The rate of fluorescence increase is proportional to the NMT activity.
-
Calculate the percentage of inhibition and determine the IC50 value for the test compounds.
-
Wnt/β-Catenin Signaling Assay (TOP-Flash Reporter Assay)
This assay measures the activity of the canonical Wnt signaling pathway.
-
Principle: Cells are co-transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene (TOP-Flash) and a control plasmid (FOP-Flash) with mutated binding sites. Activation of the Wnt pathway leads to the expression of luciferase.
-
Materials: Human cancer cell line, TOP-Flash and FOP-Flash plasmids, transfection reagent, luciferase assay system, luminometer.
-
Procedure:
-
Transfect the cells with the TOP-Flash or FOP-Flash plasmids.
-
Treat the transfected cells with the test compound or a known Wnt pathway activator/inhibitor as a control.
-
After a suitable incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the TOP-Flash luciferase activity to the FOP-Flash activity to determine the specific activation of the Wnt pathway.
-
Conclusion
The this compound scaffold is a versatile platform for the development of novel anti-cancer agents with mechanisms of action that are distinct from the current standard-of-care multi-kinase inhibitors.
-
NMT inhibitors like PCLX-001 show promise in hematological malignancies and solid tumors, with in vitro data suggesting potential superiority in anti-angiogenic effects compared to some established TKIs.
-
Carbonic anhydrase inhibitors such as SLC-0111 offer a strategy to target the tumor microenvironment, and preclinical data suggests a synergistic effect when combined with anti-angiogenic agents like Sunitinib, potentially overcoming resistance.
-
Wnt/β-catenin pathway modulators target a fundamental oncogenic pathway, and their development could provide new therapeutic options for cancers with dysregulated Wnt signaling.
While direct, comprehensive head-to-head preclinical and clinical data against the full panel of standard-of-care multi-kinase inhibitors is still emerging for many of these analogs, the existing evidence strongly supports their continued investigation. The unique mechanisms of these this compound derivatives may offer advantages in terms of overcoming resistance to current therapies, targeting different tumor vulnerabilities, and providing opportunities for novel combination strategies. Further research is warranted to fully elucidate their comparative efficacy and safety profiles.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Harnessing Induced Essentiality: Targeting Carbonic Anhydrase IX and Angiogenesis Reduces Lung Metastasis of Triple Negative Breast Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the Wnt/β-catenin signaling pathway improves the anti-tumor effects of sorafenib against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are NMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
The Structure-Activity Relationship of 4-Piperazin-1-ylbenzenesulfonamide Derivatives as Histone Deacetylase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-piperazin-1-ylbenzenesulfonamide derivatives as histone deacetylase (HDAC) inhibitors. The inhibitory activities of these compounds are compared with established HDAC inhibitors, supported by experimental data and detailed protocols.
Introduction to HDAC Inhibition and the this compound Scaffold
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on both histone and non-histone proteins. Their dysregulation is implicated in various diseases, particularly cancer, making them a significant target for therapeutic intervention. The general pharmacophore model for HDAC inhibitors consists of a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with the surface of the enzyme.
The this compound scaffold has emerged as a promising framework for the development of novel HDAC inhibitors. This guide focuses on elucidating the SAR of this class of compounds, providing a valuable resource for the design and development of new, potent, and selective HDAC inhibitors.
Comparative Analysis of HDAC Inhibition
The inhibitory potency of this compound derivatives is significantly influenced by the nature of the cap group and the positioning of the zinc-binding group. The following tables summarize the in vitro inhibitory activity (IC50) of key derivatives against HDAC1 and HDAC6, and compare them with clinically relevant HDAC inhibitors.
Table 1: Structure-Activity Relationship of 2-Benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic Acid Derivatives
| Compound | R (Benzazole Group) | Position of -CONHOH | HDAC1 IC50 (µM)[1][2] | HDAC6 IC50 (µM)[1][2] | Selectivity (HDAC1/HDAC6) |
| 9a | Benzimidazole | para | 6[1][2] | 1.0[1][2] | 6.0 |
| 9b | 1-Methylbenzimidazole | para | 0.9[1][2] | 0.1[1][2] | 9.0 |
| 9c | Benzoxazole | para | 2.0[1][2] | 0.4[1][2] | 5.0 |
| 9d | Benzothiazole | para | 3.0[1][2] | 0.5[1][2] | 6.0 |
| 8a-d | Various Benzazoles | meta | Inactive[1][2] | Inactive[1][2] | - |
Note: Data extracted from a study on 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids.[1][2]
Key SAR Insights:
-
Cap Group: The nature of the benzazole ring at the "cap" position influences potency. The 1-methylbenzimidazole derivative (9b) demonstrated the highest potency against both HDAC1 and HDAC6.[1][2]
-
Zinc-Binding Group Position: The position of the hydroxamic acid (the zinc-binding group) on the phenyl ring is critical for activity. Compounds with the hydroxamic acid in the para position (9a-d) were active, while the corresponding meta analogs (8a-d) were inactive.[1][2] This highlights the importance of the spatial orientation of the ZBG for effective chelation of the zinc ion in the active site.
-
Selectivity: All active compounds showed a preference for inhibiting HDAC6 over HDAC1, with selectivity ratios ranging from 5 to 9-fold.[1][2]
Table 2: Comparison with Clinically Relevant HDAC Inhibitors
| Inhibitor | Class | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) | HDAC8 IC50 (nM) |
| Vorinostat (SAHA) | Pan-HDAC | 10[3][4] | - | 20[3][4] | - | - |
| Romidepsin (FK228) | Class I selective | 36[5][6] | 47[5][6] | - | 1400[5] | - |
| Panobinostat (LBH589) | Pan-HDAC | <13.2[7] | <13.2[7] | <13.2[7] | <13.2[7] | mid-nanomolar[7] |
| Entinostat (MS-275) | Class I selective | low nM | low µM | low µM | No inhibition | No inhibition |
Note: IC50 values are compiled from various sources and may vary depending on assay conditions.
This comparison highlights that while the this compound derivatives show promising micromolar to sub-micromolar activity, particularly against HDAC6, the established inhibitors like Vorinostat and Panobinostat exhibit broader and often more potent low nanomolar inhibition across multiple HDAC isoforms. The selectivity profile of the this compound series, however, could be advantageous in reducing off-target effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Fluorometric HDAC Inhibition Assay
This assay quantifies the enzymatic activity of HDACs and the inhibitory potential of test compounds.
Principle: The assay is based on a two-step enzymatic reaction. An acetylated peptide substrate containing a fluorescent reporter group is first deacetylated by an HDAC enzyme. Subsequently, a developer solution cleaves the deacetylated substrate, releasing the fluorophore. The resulting fluorescence intensity is directly proportional to the HDAC activity.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)
-
HDAC Assay Buffer
-
Fluorogenic HDAC substrate
-
Developer solution (containing a protease)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Trichostatin A)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in HDAC Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Reaction Setup: In a 96-well black microplate, add the following components in order:
-
HDAC Assay Buffer
-
Test compound or vehicle control (DMSO)
-
Diluted recombinant HDAC enzyme
-
-
Pre-incubation: Mix the contents of the wells gently and incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.
-
Incubation: Mix gently and incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Reaction Termination and Signal Development: Add the developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.
-
Final Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 355-360 nm, Em: 460 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of the HDAC inhibitors on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[8] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HCT116, HT-29)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8][9] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Visualizing HDAC Inhibition Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of HDAC inhibition and a typical experimental workflow for evaluating HDAC inhibitors.
Caption: General signaling pathway of HDAC inhibition.
Caption: Experimental workflow for HDAC inhibitor evaluation.
References
- 1. 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity | PLOS One [journals.plos.org]
- 2. 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT assay protocol | Abcam [abcam.com]
Comparative In Vitro Efficacy of 4-Piperazin-1-ylbenzenesulfonamide Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro efficacy of 4-piperazin-1-ylbenzenesulfonamide analogs across various biological targets. The data presented is compiled from multiple studies to facilitate the objective assessment of these compounds' performance and to provide supporting experimental data for future research and development.
This guide focuses on three key areas of therapeutic interest for this class of compounds: modulation of neuronal nicotinic acetylcholine receptors (nAChRs), inhibition of equilibrative nucleoside transporters (ENTs), and anticancer activity. The quantitative data for each is summarized in structured tables, followed by detailed experimental protocols for the key assays cited. Additionally, signaling pathways and experimental workflows are visualized using diagrams to provide a clear understanding of the underlying mechanisms and methodologies.
Data Presentation
The following tables summarize the in vitro efficacy of various this compound analogs and related piperazine-containing compounds.
Table 1: In Vitro Efficacy of Sulfonylpiperazine Analogs as Negative Allosteric Modulators of Human Neuronal Nicotinic Receptors (nAChRs) [1][2][3]
| Compound | Target nAChR Subtype | IC50 (µM) |
| 1 | Hα4β2 | 9.3 |
| Hα3β4 | 9.0 | |
| 16 | Hα4β2 | 8.0 |
| 18 | Hα4β2 | 4.1 |
| KAB-18 | Hα4β2 | 10 |
Table 2: In Vitro Efficacy of FPMINT Analogs as Inhibitors of Human Equilibrative Nucleoside Transporters (ENTs) [4][5][6][7][8][9][10]
| Compound | Target ENT | IC50 (µM) |
| FPMINT | ENT1 | >10 |
| ENT2 | ~1-2 | |
| Compound 1b | ENT1 | 1.82 |
| ENT2 | No effect | |
| Compound 2a | ENT1 | 104.92 |
| ENT2 | No effect | |
| Compound 2b | ENT1 | 12.68 |
| ENT2 | 2.95 | |
| Compound 3b | ENT1 | 1.65 |
| ENT2 | No effect | |
| Compound 3c | ENT1 | 2.38 |
| ENT2 | 0.57 |
Table 3: In Vitro Anticancer Efficacy of Piperazine-Containing Sulfonamide Analogs
| Compound | Cancer Cell Line | IC50 (µM) |
| SH7s [11] | HCT-116 (Colon) | 3.5 |
| Compound 4 [12] | Leukemia | 0.32 |
| Colon Cancer | 0.49-0.89 | |
| Renal Cancer | 0.92 | |
| Compound 3d [13] | MDA-MB-231 (Breast) | 35.1 |
| MCF-7 (Breast) | 39.0 | |
| Compound 4d [13] | MDA-MB-231 (Breast) | 35.9 |
| MCF-7 (Breast) | 43.4 | |
| Compound 3 (piperonyl piperazine derivative) [14] | MDA-MB-231 (Breast) | 11.3 |
| A6 (Indole-based benzenesulfonamide) [15] | MDA-MB-231 (Breast) | >50 |
| MCF-7 (Breast) | >50 | |
| SK-BR-3 (Breast) | >50 | |
| A15 (Indole-based benzenesulfonamide) [15] | MCF-7 (Breast) | >50 |
| SK-BR-3 (Breast) | >50 |
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Assay for nAChR Modulation
This assay is used to measure the ion channel activity of nAChRs expressed in Xenopus oocytes.
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated. They are then injected with cRNA encoding the desired human nAChR subunits (e.g., α4 and β2, or α3 and β4). The oocytes are incubated for 1-4 days to allow for receptor expression.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and perfused with a standard saline solution. Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte. The membrane potential is clamped at a holding potential of -70 mV.
-
Compound Application: The nAChR agonist (e.g., acetylcholine) is applied to the oocyte to elicit a baseline current. After stabilization, the agonist is co-applied with the test compound (this compound analog) at various concentrations.
-
Data Analysis: The inhibition of the agonist-induced current by the test compound is measured. The IC50 value, which is the concentration of the compound that causes 50% inhibition of the maximal agonist response, is calculated by fitting the concentration-response data to a sigmoidal curve.
[³H]Uridine Uptake Assay for ENT Inhibition
This assay measures the uptake of a radiolabeled nucleoside, [³H]uridine, into cells expressing specific ENT transporters.
-
Cell Culture and Seeding: Pig kidney epithelial cells deficient in nucleoside transporters (PK15NTD) are stably transfected to express human ENT1 or ENT2. These cells are seeded into 24-well plates and cultured until they form a confluent monolayer.
-
Uptake Experiment: The cell monolayer is washed with a sodium-free buffer. The cells are then incubated with a solution containing [³H]uridine and varying concentrations of the test compound (FPMINT analog). The incubation is carried out for a short period (e.g., 1-5 minutes) at room temperature to measure the initial rate of transport.
-
Termination and Lysis: The uptake is stopped by adding an ice-cold stop solution containing a high concentration of a non-radiolabeled nucleoside to prevent further transport. The cells are then washed to remove extracellular [³H]uridine and lysed.
-
Scintillation Counting and Data Analysis: The amount of radioactivity inside the cells is measured using a scintillation counter. The percentage of inhibition of [³H]uridine uptake by the test compound is calculated relative to a control group without the inhibitor. The IC50 value is determined from the concentration-response curve.
MTT Assay for Anticancer Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Human cancer cell lines (e.g., HCT-116, MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the this compound analog for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the culture medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement and Data Analysis: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.
Visualization of Signaling Pathways and Workflows
Caption: General experimental workflow for in vitro efficacy testing.
Caption: Simplified signaling pathway of nAChR modulation.
Caption: Role of ENTs in nucleoside transport and signaling.
References
- 1. Structure-activity relationship studies of sulfonylpiperazine analogues as novel negative allosteric modulators of human neuronal nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 6. Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hub.hku.hk [hub.hku.hk]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of human equilibrative nucleoside transporters by 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5- a] [1, 3, 5]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijpsr.com [ijpsr.com]
- 15. Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin [mdpi.com]
4-Piperazin-1-ylbenzenesulfonamide: A Promising Scaffold for Novel Antibacterial Agents
A Comparative Guide to the Antibacterial Potential of a Privileged Structural Motif
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibacterial agents. The 4-piperazin-1-ylbenzenesulfonamide backbone has emerged as a promising framework, integrating the well-established antibacterial properties of sulfonamides with the pharmacologically favorable piperazine moiety. This guide provides a comprehensive validation of this scaffold, presenting a comparative analysis of its antibacterial efficacy, detailed experimental protocols for its evaluation, and a clear visualization of its mechanism of action.
Executive Summary
The this compound scaffold demonstrates significant potential as a foundation for the development of new antibacterial drugs. Its mechanism of action, rooted in the inhibition of the essential folic acid synthesis pathway in bacteria, provides a clear rationale for its antimicrobial activity. The incorporation of the piperazine ring, a recognized "privileged" structure in medicinal chemistry, offers opportunities to enhance pharmacokinetic properties and broaden the spectrum of activity. While direct and extensive comparative data for the unsubstituted scaffold is emerging, preliminary studies on its derivatives showcase promising activity against a range of bacterial pathogens. This guide serves as a foundational resource for researchers and drug developers interested in leveraging this scaffold for future antibiotic discovery.
Mechanism of Action: Targeting Bacterial Folic Acid Synthesis
Sulfonamide-based antibacterial agents, including the this compound scaffold, function by competitively inhibiting the enzyme dihydropteroate synthase (DHPS). This enzyme is critical for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is an essential cofactor in the biosynthesis of nucleic acids (DNA and RNA) and certain amino acids in bacteria. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block this vital metabolic pathway, leading to a bacteriostatic (inhibiting bacterial growth) or bactericidal (killing bacteria) effect. A key advantage of this mechanism is its selectivity for bacteria, as humans do not synthesize their own folic acid and instead obtain it from their diet, rendering them unaffected by DHPS inhibitors.
Caption: Bacterial Folic Acid Synthesis Pathway and Sulfonamide Inhibition.
Comparative Antibacterial Activity
While comprehensive studies on the unsubstituted this compound are limited, research on its derivatives provides valuable insights into its potential antibacterial spectrum and potency. The data presented below is a compilation from various studies on derivatives and should be interpreted as indicative of the scaffold's potential. For direct comparison, the activity of a standard antibiotic, Ciprofloxacin, is included where available.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) |
| Hypothetical Data for this compound | Staphylococcus aureus | 16 - 64 | Ciprofloxacin | 0.5 - 2 |
| Escherichia coli | 32 - 128 | Ciprofloxacin | 0.015 - 1 | |
| Fluoroquinolone-piperazine-benzenesulfonyl derivative (5k) | Pseudomonas aeruginosa (ciprofloxacin-resistant) | 16 | Ciprofloxacin | >256 |
| Fluoroquinolone-piperazine-benzenesulfonyl derivative (5l) | Pseudomonas aeruginosa (ciprofloxacin-resistant) | 16 | Ciprofloxacin | >256 |
| Various Piperazine-Sulfonamide Derivatives | Staphylococcus aureus | 1 - 5 | Various | - |
| Enterococcus faecalis | 1 - 5 | Various | - |
Note: The data for the unsubstituted scaffold is hypothetical and for illustrative purposes, as direct experimental values were not available in the reviewed literature. The data for derivatives is sourced from published studies to indicate the potential of the core structure.
Experimental Protocols
To ensure the reproducibility and standardization of antibacterial activity assessment, detailed experimental protocols are crucial.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Bacterial Strains: Use standardized bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates.
2. Inoculum Preparation:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
-
Add 50 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 50 µL of the test compound stock solution to the first well of each row to be tested, creating an initial 1:2 dilution.
-
Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will create a range of decreasing concentrations of the test compound.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control (wells with inoculum and no drug) and a negative control (wells with medium only).
-
Seal the plates and incubate at 37°C for 18-24 hours.
4. Interpretation of Results:
-
The MIC is the lowest concentration of the test compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.
Assessing the Therapeutic Index of Novel 4-Piperazin-1-ylbenzenesulfonamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents with improved efficacy and reduced toxicity is a cornerstone of modern drug discovery. The 4-piperazin-1-ylbenzenesulfonamide scaffold has emerged as a promising framework for the development of such therapeutics. This guide provides a comparative analysis of the therapeutic index of novel derivatives based on this scaffold, supported by experimental data from recent studies.
Executive Summary
Novel sulfonamide derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. Crucially, several of these compounds exhibit a favorable therapeutic window, showing significantly higher toxicity towards cancer cells compared to normal, healthy cells. This guide summarizes the in vitro efficacy and cytotoxicity of selected novel this compound derivatives and compares them with established anticancer drugs. The presented data highlights derivatives with a high degree of selectivity, marking them as promising candidates for further preclinical and clinical development.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of novel this compound derivatives and comparator drugs against various cancer and normal cell lines. The in vitro therapeutic index (TI) is calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line (TI = IC50 normal cells / IC50 cancer cells). A higher TI value indicates greater selectivity for cancer cells.
Table 1: Anticancer Activity of Novel Sulfonamide Derivatives and Comparator Drugs against Various Cancer Cell Lines and a Normal Human Fibroblast Cell Line (WI-38)[1]
| Compound | HCT-116 (Colon Cancer) IC50 (µM) | HepG-2 (Liver Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | WI-38 (Normal Lung Fibroblast) IC50 (µM) | In Vitro Therapeutic Index (WI-38/MCF-7) |
| Derivative 3a | 5.58 | 4.84 | 4.51 | 86.26 | 19.13 |
| Derivative 6 | 3.53 | 3.33 | 4.31 | 86.52 | 20.07 |
| Derivative 15 | 4.30 | 3.31 | 4.29 | 69.68 | 16.24 |
| Vinblastine | 6.81 | 7.35 | 5.83 | Not Reported | Not Applicable |
| Doxorubicin | 8.94 | 7.52 | 8.19 | Not Reported | Not Applicable |
Table 2: Anti-proliferative Activity of 2-Benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic Acid Derivatives against Non-Small Cell Lung Cancer (NSCLC) and Patient-Matched Normal Cells[2]
| Compound | HCC4017 (NSCLC) IC50 (µM) | HBEC30KT (Normal Epithelial) IC50 (µM) | In Vitro Therapeutic Index (HBEC30KT/HCC4017) | HCC4018 (NSCLC) IC50 (µM) | HBEC34KT (Normal Epithelial) IC50 (µM) | In Vitro Therapeutic Index (HBEC34KT/HCC4018) |
| 9b | 2.1 | >10 | >4.76 | 1.8 | 6.5 | 3.61 |
| 9c | 5.8 | >10 | >1.72 | 4.2 | >10 | >2.38 |
| 9d | 1.2 | 4.1 | 3.42 | 1.1 | 3.8 | 3.45 |
Table 3: Cytotoxicity of Standard Chemotherapeutic Drugs on Various Cancer and Normal Cell Lines
| Drug | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | In Vitro Therapeutic Index |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.4 - 9.9[3] | MCF 10A (Normal Breast) | >30 | >3.0 - 75 |
| Cisplatin | A549 (Lung Cancer) | 4.97 - 17.3[4][5] | MRC-5 (Normal Lung) | >500[4] | >28.9 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are summaries of key experimental protocols cited in the assessment of the therapeutic index of this compound derivatives.
In Vitro Cytotoxicity Assays (MTT and SRB Assays)
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer and normal cell lines are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (novel derivatives and standard drugs) for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Measurement:
-
MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. The crystals are then dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
SRB Assay: Cells are fixed with trichloroacetic acid. The fixed cells are then stained with Sulforhodamine B (SRB), a protein-binding dye. The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured at a specific wavelength (e.g., 510 nm).
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 values are then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Acute Oral Toxicity Study (OECD Guideline 423)
Objective: To determine the acute oral toxicity of a substance and to estimate its LD50 (the dose that is lethal to 50% of the tested animal population).
Methodology:
-
Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.
-
Housing and Fasting: Animals are housed in appropriate conditions and fasted prior to dosing.
-
Dose Administration: The test substance is administered orally in a single dose via gavage. The study follows a stepwise procedure where the results of a tested group determine the dose for the next group. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[4][6]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
Data Analysis: The number of mortalities at different dose levels is used to classify the substance into a toxicity category and to estimate the LD50.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially targeted by this compound derivatives and a typical workflow for assessing their therapeutic index.
Caption: Workflow for Assessing the Therapeutic Index.
Caption: Potential Signaling Pathways Targeted by Derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
Comparative Analysis of Cross-Resistance Profiles: 4-Piperazin-1-ylbenzenesulfonamide and Existing Antimicrobial Agents
For Immediate Release
This guide provides a comparative analysis of the potential cross-resistance mechanisms between the novel compound 4-Piperazin-1-ylbenzenesulfonamide and existing classes of antimicrobial drugs. As direct experimental data on the cross-resistance of this specific compound is not yet publicly available, this guide is based on established resistance mechanisms associated with its core chemical moieties: the sulfonamides and the piperazines. The information presented herein is intended to provide a predictive framework for researchers, scientists, and drug development professionals to anticipate and investigate potential resistance profiles.
The emergence of multidrug-resistant (MDR) pathogens presents a critical challenge to global health. Understanding the potential for cross-resistance with new drug candidates is paramount to developing robust therapeutic strategies and preserving the efficacy of our antimicrobial arsenal. This compound, integrating both a sulfonamide and a piperazine functional group, may exhibit a complex resistance profile that overlaps with existing drug classes.
Postulated Mechanisms of Action and Resistance
Based on its chemical structure, this compound is hypothesized to exert its antimicrobial effects through at least one of two primary mechanisms:
-
Inhibition of Folate Biosynthesis: The benzenesulfonamide moiety is a hallmark of sulfonamide antibiotics, which act as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folate synthesis pathway.[1][2]
-
Modulation of Efflux Pumps: The piperazine ring is a common scaffold in various bioactive compounds, some of which have been shown to interact with and inhibit bacterial efflux pumps. Efflux pumps are membrane proteins that actively extrude a wide range of substrates, including antibiotics, from the bacterial cell, thereby conferring resistance.
Consequently, cross-resistance to this compound could arise from mechanisms that affect either of these pathways.
Comparative Data on Resistance Mechanisms
The following tables summarize key resistance mechanisms that could potentially confer cross-resistance between this compound and other antimicrobial agents.
Table 1: Target-Based Resistance - Dihydropteroate Synthase (DHPS) Mutations
| Drug Class | Specific Drug Example | Mechanism of Resistance | Potential for Cross-Resistance with this compound |
| Sulfonamides | Sulfamethoxazole | Point mutations in the folP gene encoding DHPS, reducing drug binding affinity. | High: Mutations that alter the p-aminobenzoic acid (PABA) binding site on DHPS are likely to affect all sulfonamide-based inhibitors. |
| Dapsone | Dapsone | Similar to sulfonamides, mutations in the folP gene. | High: Dapsone also targets DHPS, making cross-resistance due to target modification highly probable. |
Table 2: Efflux Pump-Mediated Resistance
| Efflux Pump Family | Example Pump | Common Substrates (Existing Drugs) | Potential for Cross-Resistance with this compound |
| ATP-binding cassette (ABC) | P-glycoprotein (P-gp) | Doxorubicin, Vinblastine, Paclitaxel | Moderate: If this compound is a substrate for P-gp or other ABC transporters, overexpression of these pumps could lead to cross-resistance with a variety of anticancer and other drugs. |
| Major Facilitator Superfamily (MFS) | NorA (in S. aureus) | Fluoroquinolones (e.g., Ciprofloxacin), Biocides | Moderate: MFS pumps have broad substrate specificity. If the piperazine moiety interacts with these pumps, cross-resistance is a possibility. |
| Resistance-Nodulation-Division (RND) | AcrAB-TolC (in E. coli) | Tetracyclines, Chloramphenicol, Fluoroquinolones, β-lactams | High: RND pumps are a major cause of multidrug resistance in Gram-negative bacteria. Overexpression would likely confer resistance to a broad spectrum of drugs, potentially including this compound. |
| Small Multidrug Resistance (SMR) | QacA/B (in S. aureus) | Quaternary ammonium compounds, Antiseptics | Low to Moderate: SMR pumps typically have a more limited substrate range, but overlap is possible. |
Experimental Protocols
To investigate the potential for cross-resistance with this compound, the following experimental protocols are recommended.
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Principle: Bacteria are exposed to serial dilutions of the test compound in a liquid or solid growth medium.
-
Protocol: Broth Microdilution Method
-
Prepare two-fold serial dilutions of this compound and comparator drugs in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Include a positive control (no drug) and a negative control (no bacteria).
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.
-
-
Data Interpretation: An increase in the MIC for this compound in a bacterial strain known to be resistant to another drug suggests cross-resistance.
Dihydropteroate Synthase (DHPS) Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the DHPS enzyme.
-
Principle: The activity of purified DHPS is measured in the presence and absence of the inhibitor by quantifying the reaction product.
-
Protocol:
-
Purify DHPS enzyme from a relevant bacterial strain.
-
Prepare a reaction mixture containing the enzyme, its substrates (p-aminobenzoic acid and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate), and varying concentrations of this compound.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction and measure the amount of the product, dihydropteroate, or a coupled product (e.g., inorganic phosphate from pyrophosphate hydrolysis) using a colorimetric or spectrophotometric method.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
-
Data Interpretation: Potent inhibition of DHPS would support this as a primary mechanism of action. Testing against DHPS from sulfonamide-resistant strains can confirm target-site-mediated cross-resistance.
Rhodamine 123 Accumulation Assay (Efflux Pump Activity)
This assay assesses the activity of efflux pumps by measuring the intracellular accumulation of a fluorescent substrate.
-
Principle: Efflux pump substrates, like Rhodamine 123, are actively transported out of the cell. Inhibition of these pumps leads to increased intracellular accumulation of the fluorescent dye.
-
Protocol:
-
Culture bacterial or cancer cells known to overexpress specific efflux pumps (e.g., P-gp).
-
Incubate the cells with a fixed concentration of Rhodamine 123 in the presence of varying concentrations of this compound or a known efflux pump inhibitor (e.g., verapamil) as a positive control.
-
After an incubation period, wash the cells to remove extracellular dye.
-
Lyse the cells and measure the intracellular fluorescence using a fluorometer or flow cytometer.
-
-
Data Interpretation: An increase in Rhodamine 123 accumulation in the presence of this compound indicates inhibition of efflux pumps. This would suggest a potential to overcome efflux-mediated resistance and also a possibility for drug-drug interactions.
P-glycoprotein (P-gp) ATPase Activity Assay
This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.
-
Principle: P-gp is an ABC transporter that utilizes the energy from ATP hydrolysis to transport substrates. The rate of ATP hydrolysis is a measure of transporter activity.
-
Protocol:
-
Use membrane vesicles prepared from cells overexpressing P-gp.
-
Incubate the membrane vesicles with ATP and varying concentrations of this compound. A known P-gp substrate (e.g., verapamil) should be used as a positive control.
-
Measure the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).
-
-
Data Interpretation: Stimulation of ATPase activity suggests that the compound is a substrate of P-gp, while inhibition of substrate-stimulated ATPase activity indicates that the compound is an inhibitor.
Visualizing Potential Resistance Pathways
The following diagrams illustrate the key pathways that may be involved in the action of and resistance to this compound.
Caption: Bacterial Folate Biosynthesis Pathway and Inhibition by Sulfonamides.
Caption: Mechanism of Efflux Pump-Mediated Drug Resistance.
References
Unraveling the Pharmacokinetic Landscape of 4-Piperazin-1-ylbenzenesulfonamide Analogs: A Comparative Guide
For researchers and drug development professionals, understanding the pharmacokinetic profile of a compound series is paramount for selecting and advancing optimal candidates. This guide provides a comparative analysis of the pharmacokinetic properties of a series of 4-piperazin-1-ylbenzenesulfonamide analogs, focusing on key absorption, distribution, metabolism, and excretion (ADME) parameters. The data presented is compiled from preclinical studies to facilitate informed decision-making in drug discovery programs.
This guide synthesizes available in vivo pharmacokinetic data for a series of benzenesulfonamide (BZS) perforin inhibitors, which share the core scaffold of this compound.[1][2] Perforin, a key protein in the immune response, is a target for immunosuppressive agents.[1][3] The presented analogs were evaluated for their potential to mitigate graft rejection in bone marrow transplantation.[1][2]
Comparative Pharmacokinetic Profiles
The pharmacokinetic parameters of eight distinct benzenesulfonamide analogs were assessed in murine models.[1] A summary of this data is presented in the table below, offering a direct comparison of their performance following intravenous administration. All compounds exhibited a high degree of binding to plasma proteins, exceeding 99%.[1]
| Compound ID | Cmax (µM) | AUC (µM·h) | Half-life (t½) (h) | Clearance (mL/min/kg) | Volume of Distribution (Vd) (L/kg) |
| 1 | 18.5 ± 1.6 | 10.3 ± 1.1 | 0.8 ± 0.1 | 16.2 ± 1.8 | 1.0 ± 0.2 |
| 2 | 20.1 ± 0.2 | 8.9 ± 0.6 | 0.6 ± 0.1 | 18.7 ± 1.3 | 0.9 ± 0.1 |
| 3 | 11.2 ± 1.5 | 6.0 ± 0.8 | 0.7 ± 0.1 | 27.8 ± 3.8 | 1.6 ± 0.3 |
| 4 | 12.3 ± 0.9 | 6.9 ± 0.6 | 0.7 ± 0.1 | 24.1 ± 2.1 | 1.4 ± 0.1 |
| 5 | 15.6 ± 2.4 | 11.0 ± 2.2 | 0.9 ± 0.1 | 15.6 ± 3.1 | 1.2 ± 0.1 |
| 6 | 13.5 ± 2.0 | 8.3 ± 1.1 | 0.8 ± 0.1 | 20.3 ± 2.7 | 1.3 ± 0.2 |
| 7 | 18.1 ± 2.7 | 10.7 ± 2.0 | 0.8 ± 0.1 | 16.0 ± 3.0 | 1.0 ± 0.1 |
| 8 | 12.9 ± 0.9 | 6.8 ± 0.7 | 0.7 ± 0.1 | 24.7 ± 2.5 | 1.4 ± 0.2 |
Data presented as mean ± standard error of the mean (SEM).
Experimental Protocols
The pharmacokinetic data presented above was generated using the following experimental design.
Animal Model: Male CD1 mice (6–8 weeks old) were used for the pharmacokinetic studies.[1] All animal procedures were conducted in accordance with institutional guidelines.[1]
Dosing and Administration: The benzenesulfonamide analogs were formulated in a vehicle consisting of 10% N,N-dimethylacetamide (DMA), 10% Solutol HS 15, and 80% phosphate-buffered saline (PBS).[1] A single intravenous (IV) dose of 5 mg/kg was administered to the mice.[4]
Sample Collection: Blood samples were collected at various time points post-dose to characterize the plasma concentration-time profile of each compound.[1]
Bioanalytical Method: The plasma concentrations of the benzenesulfonamide analogs were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]
Pharmacokinetic Analysis: The plasma concentration-time data for each analog was analyzed using non-compartmental methods to determine the key pharmacokinetic parameters, including maximum plasma concentration (Cmax), area under the concentration-time curve (AUC), half-life (t½), clearance (CL), and volume of distribution (Vd).[1]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the in vivo pharmacokinetic profiling of the this compound analogs.
References
A Comparative Guide to the In Vitro and In Silico Validation of 4-Piperazin-1-ylbenzenesulfonamide Derivatives as Dopamine D4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-piperazin-1-ylbenzenesulfonamide derivatives and other chemical scaffolds as antagonists for the dopamine D4 receptor (D4R). The following sections detail their performance based on experimental data, outline the protocols for key validation assays, and illustrate the underlying molecular interactions and signaling pathways.
Data Presentation: Comparative Binding Affinities and Functional Potencies
The following tables summarize the quantitative data for various dopamine D4 receptor antagonists, including derivatives of the this compound scaffold and other notable compounds. This allows for a direct comparison of their binding affinities (Ki) and functional potencies (IC50).
| Compound | Scaffold Class | Target Receptor | Binding Affinity (Ki) [nM] | Functional Potency (IC50) [nM] (cAMP Assay) | Reference Compound(s) |
| (S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide | Piperazinyl-benzenesulfonamide | Dopamine D4 | Data not available | Data not available | Spiperone |
| L-745,870 | Phenylpiperazine | Dopamine D4 | 0.1 - 1000 (assay dependent) | 0.1 - 1000 (assay dependent) | Haloperidol |
| Sonepiprazole (PNU-101,387) | Phenylpiperazine | Dopamine D4 | 10 | >200 | Haloperidol |
| PD 89211 | Phenylpiperazine | Dopamine D4 | 3.7 | 2.1 | Haloperidol |
| ML398 | Phenylpiperazine | Dopamine D4 | 36 | 130 | Haloperidol |
| 2-[-4-(4-chloro-benzyl)-piperazin-1-yl]-1-(2-methy-2,3-dihydro-indol-1-yl)-ethanone (2n) | Indoline-piperazine | Dopamine D2/D4 | Data not available | Data not available | Haloperidol |
| 2-[-4-(4-chloro-benzyl)-piperazin-1-yl]-1-(2-methy-2,3-dihydro-indol-1-yl)-ethanone (7b) | Indoline-piperazine | Dopamine D2/D4 | Data not available | Data not available | Haloperidol |
Note: The binding affinity and functional potency of compounds can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols
Detailed methodologies for key in vitro and in silico experiments are provided below. These protocols are essential for the replication and validation of the presented data.
In Vitro Validation: Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the dopamine D4 receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the human dopamine D4 receptor.
Materials:
-
Cell membranes from a stable cell line expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).[1]
-
Radioligand: [³H]spiperone or another suitable high-affinity D4 antagonist radioligand.[1]
-
Test compounds at a range of concentrations.[1]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1 mM EDTA, pH 7.4.[1]
-
Non-specific binding control: A high concentration of a non-labeled D4 antagonist (e.g., 10 µM haloperidol).[1]
-
Glass fiber filters (e.g., Whatman GF/B).[1]
-
Scintillation cocktail and a liquid scintillation counter.[1]
Procedure:
-
Thaw the cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[1]
-
In a 96-well plate, add the assay buffer, test compound dilutions, radioligand (at a final concentration close to its Kd), and cell membranes.[1]
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[1]
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.[1]
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.[1]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[1]
In Vitro Validation: cAMP Functional Assay
This assay measures the ability of a D4 antagonist to inhibit the agonist-induced decrease in cyclic AMP (cAMP) levels.
Objective: To determine the functional potency (IC50) of a test compound as a dopamine D4 receptor antagonist.
Materials:
-
Whole cells stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).[1]
-
Dopamine D4 receptor agonist (e.g., quinpirole).[1]
-
Forskolin (an adenylyl cyclase activator).[1]
-
Test compounds (D4 antagonists) at a range of concentrations.[1]
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).[1]
-
Cell culture medium and supplements.[1]
Procedure:
-
Plate the cells in a 96-well plate and grow them to 80-90% confluency.[1]
-
Pre-incubate the cells with various concentrations of the test antagonist for 15-30 minutes.[1]
-
Stimulate the cells with a fixed concentration of forskolin and a fixed concentration of the D4 agonist (typically the EC80 concentration) for 15-30 minutes.[1]
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.[1]
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the antagonist.[1]
-
Determine the IC50 value from the dose-response curve.
In Silico Validation: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Objective: To predict the binding mode and affinity of this compound derivatives to the dopamine D4 receptor.
Software:
-
Molecular modeling software such as GOLD Suite, AutoDock, or Schrödinger Maestro.[2]
Procedure:
-
Protein Preparation: Obtain the 3D structure of the dopamine D4 receptor from the Protein Data Bank (PDB IDs: 5WIV, 6IQL).[2][3] Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.
-
Ligand Preparation: Generate the 3D structure of the this compound derivative and optimize its geometry. Assign appropriate charges and protonation states (e.g., at pH 7.4).[2]
-
Docking Simulation: Define the binding site on the receptor, often centered around key residues like the conserved Asp in TM3 (D1153.32).[2] Perform the docking simulation, allowing for flexible ligand conformations.[2]
-
Analysis: Analyze the resulting docking poses based on scoring functions, which estimate the binding affinity.[2] Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor residues.
Mandatory Visualizations
The following diagrams illustrate key concepts in the validation of this compound targets.
Caption: Workflow for in vitro and in silico validation of D4R antagonists.
Caption: Dopamine D4 receptor signaling pathway and antagonist action.
This guide serves as a foundational resource for researchers engaged in the discovery and development of novel dopamine D4 receptor antagonists. The provided data and protocols facilitate a comprehensive understanding and comparative evaluation of compounds based on the this compound scaffold.
References
Benchmarking New 4-Piperazin-1-ylbenzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. Within this landscape, 4-piperazin-1-ylbenzenesulfonamide derivatives have emerged as a promising scaffold, particularly for the inhibition of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes involved in crucial physiological and pathological processes. This guide provides an objective comparison of novel this compound derivatives against established competitors, supported by experimental data and detailed protocols to aid in the evaluation and development of next-generation CA inhibitors.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of novel this compound derivatives and key competitors against physiologically relevant human carbonic anhydrase (hCA) isoforms is summarized below. The data, presented as inhibition constants (Kᵢ), allows for a direct comparison of the compounds' efficacy and selectivity. Lower Kᵢ values indicate higher potency.
| Compound | Target Isoform | Kᵢ (nM) | Reference Compound | Target Isoform | Kᵢ (nM) |
| Novel Derivatives | Competitors | ||||
| Derivative 6e (meta-fluoro) | hCA I | 94.0 | Acetazolamide (AAZ) | hCA I | 250 |
| Derivative 6f (para-fluoro) | hCA I | 63.2 | Acetazolamide (AAZ) | hCA II | 12 |
| Benzyloxy derivative 5c | hCA IX | 4.9 | Acetazolamide (AAZ) | hCA IX | 25 |
| Sulphonate derivative 7f | hCA IX | 6.4 | Acetazolamide (AAZ) | hCA XII | 5.7 |
| Derivative 5a | hCA IX | 14.8 | SLC-0111 | hCA IX | 45 |
| Derivative 5b | hCA IX | 12.3 | |||
| Derivative 7c | hCA IX | 19.4 | |||
| Derivative 7d | hCA IX | 22.8 |
Experimental Protocols
The following section outlines the methodologies for the key experiments cited in this guide, ensuring reproducibility and providing a clear basis for comparison.
Carbonic Anhydrase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of the synthesized compounds against various human carbonic anhydrase (hCA) isoforms.
Methodology: A stopped-flow CO₂ hydrase assay was utilized to measure the inhibitory effects of the compounds.[1]
Enzyme and Substrate:
-
Enzymes: Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, and XII).
-
Substrate: Carbon dioxide (CO₂).
Procedure:
-
The catalytic activity of the respective hCA isoform is determined by measuring the rate of CO₂ hydration.
-
The assay is performed at a constant temperature (typically 25°C) in a suitable buffer (e.g., Tris-HCl).
-
A solution of the enzyme is mixed with a CO₂-saturated solution in the presence and absence of the inhibitor.
-
The change in pH, resulting from the formation of bicarbonate and a proton, is monitored over time using a pH indicator.
-
The initial rates of the enzymatic reaction are calculated.
-
Inhibition constants (Kᵢ) are determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of important biological pathways and experimental processes.
References
A Comparative Analysis of the Antibacterial Spectrum of Different Sulfa Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the antibacterial spectrum of four key sulfa drugs: sulfamethoxazole, sulfadiazine, sulfacetamide, and sulfasalazine. The information is supported by experimental data on their minimum inhibitory concentrations (MIC) against common Gram-positive and Gram-negative bacteria. Detailed experimental protocols for determining antibacterial susceptibility are also provided, along with visualizations of key pathways and workflows.
Executive Summary
Sulfonamides are a class of synthetic antimicrobial agents that act by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This disruption of folate synthesis ultimately inhibits bacterial growth. While sharing a common mechanism, the antibacterial spectrum and potency of individual sulfa drugs can vary. This guide aims to provide a clear comparison of these differences to aid in research and development.
Data Presentation: Comparative Antibacterial Spectrum
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of sulfamethoxazole, sulfadiazine, and sulfacetamide against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Data for sulfasalazine's direct antibacterial activity against these specific pathogens is limited in available literature, as its primary use is as an anti-inflammatory agent where it is metabolized in the colon to sulfapyridine and 5-aminosalicylic acid.
| Drug | Test Organism | MIC Range (µg/mL) | Notes |
| Sulfamethoxazole | Escherichia coli | 0.125 - >32,000 | Often used in combination with trimethoprim. Resistance is common. |
| Staphylococcus aureus | ≤19,000 - >76,000 | Often used in combination with trimethoprim. | |
| Pseudomonas aeruginosa | ≥1000 | Generally considered intrinsically resistant. | |
| Sulfadiazine | Escherichia coli | - | Data not consistently available for direct comparison. |
| Staphylococcus aureus | 16 - 64 | Data often presented for silver sulfadiazine. | |
| Pseudomonas aeruginosa | 1 - 64 | Data primarily for silver sulfadiazine, which has a broader spectrum. | |
| Sulfacetamide | Escherichia coli | Active | Specific MIC values are not consistently reported; effective in topical preparations.[1] |
| Staphylococcus aureus | Active | Specific MIC values are not consistently reported; effective in topical preparations.[1] | |
| Pseudomonas aeruginosa | Inadequate Coverage | Generally not effective against P. aeruginosa. | |
| Sulfasalazine | Escherichia coli | Growth-inhibitory effect | Primarily acts in the gut; specific MIC data is not widely available.[2] |
| Staphylococcus aureus | - | Limited data on direct antibacterial activity against this pathogen. | |
| Pseudomonas aeruginosa | - | Limited data on direct antibacterial activity against this pathogen. |
Note: MIC values can vary significantly depending on the specific strain, testing methodology, and presence of resistance mechanisms. The data presented is a compilation from various sources and should be interpreted as a general guide.
Mechanism of Action: Folic Acid Synthesis Inhibition
Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF). THF is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA and proteins. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the folic acid pathway, thereby halting bacterial growth and replication.[2][3] This mechanism is selective for bacteria as humans obtain folic acid from their diet.[3]
Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.
Experimental Protocols
The antibacterial spectrum of sulfa drugs is primarily determined by measuring their Minimum Inhibitory Concentration (MIC) against various bacterial isolates. The two most common methods are the broth microdilution and the agar disk diffusion methods.
Broth Microdilution Method for MIC Determination
This quantitative method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate.
1. Preparation of Antimicrobial Stock Solution:
-
A stock solution of the sulfa drug is prepared at a known concentration in a suitable solvent.
2. Serial Dilution:
-
The stock solution is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate to create a range of concentrations.
3. Inoculum Preparation:
-
A standardized suspension of the test bacterium, equivalent to a 0.5 McFarland turbidity standard, is prepared from a fresh culture. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
4. Inoculation:
-
Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. Control wells (broth with bacteria but no drug, and broth alone) are also included.
5. Incubation:
-
The microtiter plate is incubated at 35-37°C for 16-20 hours.
6. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the sulfa drug that completely inhibits visible growth of the bacteria.
Experimental workflow for the broth microdilution method.
Agar Disk Diffusion Method (Kirby-Bauer Test)
This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.
1. Inoculum Preparation:
-
A standardized bacterial suspension (0.5 McFarland standard) is prepared.
2. Inoculation of Agar Plate:
-
A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate to create a lawn of bacteria.
3. Application of Antimicrobial Disks:
-
Paper disks impregnated with a standard concentration of the sulfa drug are placed on the agar surface.
4. Incubation:
-
The plate is incubated at 35-37°C for 16-18 hours.
5. Interpretation of Results:
-
The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured. The size of the zone is correlated to the susceptibility of the bacterium to the drug (Susceptible, Intermediate, or Resistant) based on standardized charts.
Conclusion
The antibacterial spectrum of sulfa drugs, while broad, exhibits notable variations among different agents and target organisms. Combination therapies, such as trimethoprim/sulfamethoxazole, often demonstrate enhanced activity and are crucial in combating resistance. The data and protocols presented in this guide offer a foundational resource for researchers and professionals in the field of antimicrobial drug development, facilitating a more informed approach to the study and application of this important class of antibiotics.
References
- 1. A Comprehensive Review of Sulfacetamide sodium's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]
- 2. In vitro effects of sulphasalazine, azodisal sodium, and their metabolites on Clostridium difficile and some other faecal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of sulphasalazine on faecal flora in patients with rheumatoid arthritis: a comparison with penicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Piperazin-1-ylbenzenesulfonamide
I. Hazard Assessment and Safety Precautions
Based on the toxicological profiles of related compounds, 4-Piperazin-1-ylbenzenesulfonamide should be handled as a hazardous substance.[1] The primary potential hazards include skin irritation, serious eye damage, and harm if swallowed.[1] The piperazine functional group, in particular, is associated with the potential to cause severe skin burns, eye damage, and allergic skin reactions.[1] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
Before initiating any handling or disposal procedures, ensure the following personal protective equipment is worn:
| Protective Equipment | Specifications |
| Eye Protection | Wear tightly fitting safety goggles or a face shield.[2] |
| Hand Protection | Use chemical-impermeable gloves (e.g., nitrile, neoprene) inspected for integrity before use.[2] |
| Body Protection | A flame-resistant lab coat is required.[2] |
| Respiratory Protection | All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or vapors.[3] If dust formation is unavoidable, a NIOSH-approved respirator should be used.[4] |
II. Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous waste.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any solid this compound, along with any contaminated disposable materials such as weighing papers, gloves, and pipette tips, in a designated hazardous waste container.[2][6]
-
Liquid Waste: If the compound is in a solution, collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container.[6]
-
Avoid Mixing: Do not mix this waste with other incompatible waste streams.[2]
Step 2: Containerization
-
Use only approved, chemically compatible, and leak-proof hazardous waste containers.[3] The container must be in good condition with a secure lid.[3]
-
Ensure the container material is appropriate for storing chemical waste and will not react with the contents.
Step 3: Labeling
-
Clearly label all waste containers with the following information:
Step 4: Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]
-
This area should be at or near the point of generation and under the control of laboratory personnel.[3]
-
The storage area should be cool, dry, and well-ventilated, away from general laboratory traffic and incompatible materials.[1]
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]
-
The recommended method for the final disposal of this type of chemical waste is high-temperature incineration in a facility equipped with appropriate scrubbers to neutralize harmful combustion byproducts.[5][6]
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the immediate area.[2]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[1] For solid spills, carefully sweep or scoop the material, avoiding dust generation.[7]
-
Collect Waste: Place all contaminated absorbent materials and any contaminated cleaning supplies into a designated hazardous waste container and label it appropriately.[1]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.[1]
IV. Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical flow of the disposal process.
Caption: Workflow for handling and disposal of this compound.
Caption: Logical steps for managing a spill of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
